3-Methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) | |
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InChI Key |
GPSDUZXPYCFOSQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=CC=C1)C(=O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Record name | M-TOLUIC ACID | |
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Related CAS |
68092-45-5 (cadmium salt), 68092-46-6 (zinc salt), 68092-47-7 (barium salt) | |
| Record name | 3-Toluic acid | |
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DSSTOX Substance ID |
DTXSID1021617 | |
| Record name | 3-Methylbenzoic acid | |
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Molecular Weight |
136.15 g/mol | |
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Physical Description |
M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992), Dry Powder, White to yellowish or yellow solid with a sweet floral odor; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | M-TOLUIC ACID | |
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| Record name | Benzoic acid, 3-methyl- | |
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| Record name | m-Toluic acid | |
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Boiling Point |
504 °F at 760 mmHg (sublimes) (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
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Density |
1.054 at 234 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | M-TOLUIC ACID | |
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Vapor Pressure |
1 mmHg at 207 °F (NTP, 1992), 0.00014 [mmHg] | |
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CAS No. |
99-04-7 | |
| Record name | M-TOLUIC ACID | |
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| Record name | 3-Methylbenzoic acid | |
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| Record name | m-toluic acid | |
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| Record name | M-TOLUIC ACID | |
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| Record name | M-toluic Acid | |
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Melting Point |
232 to 235 °F (NTP, 1992) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its structural features, comprising a benzene (B151609) ring substituted with a methyl group and a carboxylic acid moiety, make it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and the widely used insect repellent, N,N-diethyl-m-toluamide (DEET).[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to yellowish crystalline solid at room temperature.[2] The presence of both a hydrophobic benzene ring and a hydrophilic carboxylic acid group influences its solubility profile. It exhibits limited solubility in water but is readily soluble in many organic solvents.[2]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Other Names | m-Toluic acid, meta-Toluic acid | [1][2] |
| CAS Number | 99-04-7 | [2] |
| Molecular Formula | C₈H₈O₂ | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Appearance | White to yellowish crystalline solid | [2] |
| Odor | Faint, floral-honey odor | [2] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | 263 °C | [1] |
| Density | 1.054 g/cm³ | [3] |
| pKa (in water) | 4.27 | [1] |
| Solubility in Water | 0.98 g/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, diethyl ether, and chloroform. | |
| Flash Point | 150 °C | |
| Autoignition Temperature | 500 °C |
Spectroscopic Data
The following sections provide an overview of the characteristic spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons around 2.4 ppm. The aromatic protons appear as a multiplet in the region of 7.3-8.0 ppm. The acidic proton of the carboxylic acid group is a broad singlet and its chemical shift can vary depending on the concentration and solvent, but it is typically found downfield, often above 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 172 ppm. The aromatic carbons resonate in the 127-139 ppm region, and the methyl carbon appears upfield at approximately 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group is observed around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group are seen around 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 136. A prominent peak is also observed at m/z = 119, corresponding to the loss of a hydroxyl radical (-OH). Another significant fragment is often seen at m/z = 91, which corresponds to the tropylium (B1234903) ion, a common fragment for toluene (B28343) derivatives.[3]
Reactivity and Synthesis
The reactivity of this compound is primarily dictated by the carboxylic acid group and the aromatic ring.
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. For instance, its reaction with thionyl chloride or oxalyl chloride yields 3-methylbenzoyl chloride, a key intermediate.
-
Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho,para-directing group. The regioselectivity of substitution reactions is therefore influenced by the interplay of these two substituents.
A significant application of this compound is in the synthesis of N,N-diethyl-m-toluamide (DEET). This involves the conversion of this compound to its acid chloride, followed by reaction with diethylamine.[4]
Biological Relevance and Role in Drug Development
This compound is a known human metabolite of m-xylene (B151644).[5] Exposure to m-xylene, a common industrial solvent, leads to its oxidation in the liver to 3-methylbenzyl alcohol, which is further oxidized to this compound. This is then conjugated, primarily with glycine, to form m-methylhippuric acid, which is excreted in the urine.[6]
In the context of drug development, benzoic acid derivatives are recognized as important scaffolds for the synthesis of new therapeutic agents.[7] While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological activity.[8][9] For example, derivatives of benzoic acid have been investigated for their potential as sirtuin inhibitors and for their effects on the proteostasis network.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and purification of this compound.
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Methodology:
-
A small amount of the dry, crystalline this compound is finely powdered.
-
A capillary tube is sealed at one end by heating it in the flame of a Bunsen burner.
-
The open end of the capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The thermometer and capillary tube assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).
-
The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range.
Recrystallization for Purification
Objective: To purify solid this compound by recrystallization.
Methodology:
-
An impure sample of this compound is placed in an Erlenmeyer flask.
-
A suitable solvent or solvent mixture is chosen. Based on its solubility profile, a mixture of ethanol and water is often effective.
-
The solvent is heated to its boiling point and added portion-wise to the flask containing the impure solid, with swirling, until the solid just dissolves. The minimum amount of hot solvent should be used.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then swirled and heated for a few minutes.
-
The hot solution is filtered through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.
-
The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
The purified crystals are then dried, for example, in a desiccator or a low-temperature oven.
Spectroscopic Sample Preparation
Objective: To prepare samples of this compound for spectroscopic analysis.
-
¹H and ¹³C NMR Spectroscopy:
-
Approximately 5-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The tube is capped and gently shaken to ensure the sample is fully dissolved.
-
The sample is then ready for analysis in an NMR spectrometer.
-
-
Infrared (IR) Spectroscopy (Solid Sample):
-
KBr Pellet Method: A few milligrams of the dry this compound are finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal of the IR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Mass Spectrometry (Electron Ionization):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Characterization
Caption: General workflow for the purification and characterization of this compound.
Metabolic Pathway of m-Xylene
Caption: Metabolic pathway of m-xylene to m-methylhippuric acid in humans.
Synthesis of DEET
Caption: Synthetic pathway for N,N-diethyl-m-toluamide (DEET) from this compound.
References
- 1. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. cybra.lodz.pl [cybra.lodz.pl]
- 6. Scandinavian Journal of Work, Environment & Health - Conjugation and urinary excretion of toluene and m-xylene metabolites in a man [sjweh.fi]
- 7. preprints.org [preprints.org]
- 8. srinichem.com [srinichem.com]
- 9. nbinno.com [nbinno.com]
- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylbenzoic Acid: CAS Number, Identifiers, and Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylbenzoic acid (CAS Number: 99-04-7), a significant organic compound with applications in chemical synthesis and as a biomarker of exposure to xylene. This document details its chemical identifiers, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, it elucidates its metabolic pathway in humans and includes mandatory visualizations to facilitate a deeper understanding of its biochemical and analytical workflows.
Chemical Identifiers and Physicochemical Properties
This compound, also known as m-toluic acid, is an aromatic carboxylic acid. Its unique identifiers and key physicochemical properties are summarized below for easy reference.
| Identifier | Value | Cite |
| CAS Number | 99-04-7 | |
| PubChem CID | 7418 | |
| InChI | InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) | |
| InChIKey | GPSDUZXPYCFOSQ-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC=C1)C(=O)O | |
| Molecular Formula | C8H8O2 | |
| Molecular Weight | 136.15 g/mol | |
| Melting Point | 111-113 °C | |
| Boiling Point | 263 °C | |
| Solubility in Water | 1 g/L | |
| pKa | 4.27 (in water) |
Synonyms: m-Toluic acid, meta-Toluic acid, 3-Toluic acid.
Human Metabolism of m-Xylene (B151644)
This compound is a key metabolite in the human biotransformation of m-xylene, a common industrial solvent. Exposure to m-xylene leads to its absorption and subsequent metabolism, primarily in the liver. The metabolic pathway involves a series of enzymatic reactions that ultimately convert m-xylene into a more water-soluble compound for excretion. The primary route of metabolism begins with the oxidation of one of the methyl groups of m-xylene by cytochrome P450 enzymes (CYP2E1 being a major contributor) to form 3-methylbenzyl alcohol.[1] This alcohol is then further oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield this compound.[2] To facilitate its elimination from the body, this compound is conjugated with the amino acid glycine (B1666218) to form 3-methylhippuric acid, which is then excreted in the urine.[2][3][4] The quantification of 3-methylhippuric acid in urine is a widely used biomarker for assessing occupational and environmental exposure to m-xylene.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers in organic synthesis and analytical chemistry.
Synthesis of this compound via Oxidation of m-Xylene
This protocol describes the synthesis of this compound through the liquid-phase air oxidation of m-xylene using a cobalt acetate (B1210297) catalyst.
Materials:
-
m-Xylene (99% purity)
-
Cobalt (II) acetate tetrahydrate
-
Pressurized reaction vessel with agitation, gas inlet, and temperature control
-
Air or oxygen-containing gas source
Procedure:
-
Charge the reaction vessel with m-xylene.
-
Add cobalt (II) acetate tetrahydrate as the catalyst. The catalyst concentration is typically maintained at approximately 0.05% by weight.
-
Pressurize the reactor with air or an oxygen-containing gas to a pressure of 100 psig.
-
Heat the reaction mixture to a temperature between 154-160°C (310-320°F) with continuous agitation.
-
Continuously feed air and m-xylene into the reactor to maintain a steady-state concentration of the reactants.
-
Monitor the progress of the reaction by periodically taking samples and titrating for the acid content, calculated as toluic acid. The reaction is typically controlled to maintain an acid content of 12-15%.
-
Upon completion, cool the reactor and release the pressure.
-
The resulting product mixture, containing this compound, unreacted m-xylene, and byproducts, can then be subjected to purification steps such as crystallization or distillation to isolate the high-purity this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantification of this compound in various samples, including reaction mixtures and biological extracts.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% TFA.[5] The mobile phase can be adjusted depending on the specific column and system to achieve optimal separation. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 35°C)
-
Detection Wavelength: 235 nm[5]
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components, especially for biological samples.[7]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Analysis in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is designed for the detection and quantification of this compound in biological matrices such as urine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms)
-
Autosampler
Reagents and Materials:
-
Ethyl acetate
-
Hexane
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Urine sample
-
Centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Extraction:
-
To a 1 mL urine sample in a centrifuge tube, add an appropriate amount of the internal standard.
-
Acidify the urine sample with hydrochloric acid.
-
Extract the organic acids with 3 mL of ethyl acetate by vortexing for 1 minute, followed by centrifugation.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
-
Data Analysis:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.
-
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, COOH), 7.7-7.8 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 2.35 (s, 3H, CH₃). Chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic and methyl): Peaks around 3000 cm⁻¹.
-
C=O stretch (carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretch and O-H bend: Bands in the fingerprint region, typically around 1300 cm⁻¹ and 920 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 136. Key fragmentation peaks include:
-
m/z 119: Loss of a hydroxyl radical (•OH) from the molecular ion.
-
m/z 91: Loss of a carboxyl group (•COOH) from the molecular ion, corresponding to the tropylium (B1234903) ion.
-
m/z 65: A common fragment from the tropylium ion.
Conclusion
This technical guide has provided a detailed compilation of information on this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The comprehensive data on its identifiers, properties, metabolic pathway, and detailed experimental protocols for its synthesis and analysis serve as a valuable resource for laboratory work and further research. The inclusion of visual diagrams for the metabolic pathway and synthesis workflow aims to enhance the understanding of the complex processes involving this compound.
References
- 1. Human cytochrome P450 isoform specificity in the regioselective metabolism of toluene and o-, m- and p-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 3. 3-Methylhippurate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-Methylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-methylbenzoic acid (also known as m-toluic acid) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including chemical synthesis, purification, and the formulation of pharmaceuticals and other specialty chemicals. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a typical experimental workflow.
Core Data Presentation: Solubility of this compound
The solubility of this compound is influenced by the nature of the solvent, temperature, and pH.[1] Generally, its solubility increases with temperature.[2] The presence of the carboxylic acid group allows for polar interactions, while the aromatic ring and methyl group contribute to its non-polar character, resulting in varied solubility across different organic solvents.[2]
Below are tabulated quantitative solubility data for this compound in several organic solvents.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Water | 25 | 0.098[1] |
| Water | 80 | 1.17[1] |
| m-Xylene | 14 | 9.37[1] |
| Monochlorobenzene | 14.1 | 9.22[1] |
| p-Xylene | 14 | 11.51[1] |
Table 2: Mole Fraction Solubility of this compound in 1-Octanol at Various Temperatures [3]
| Temperature (K) | Temperature (°C) | Mole Fraction (x₁) |
| 293.15 | 20.00 | 0.1332 |
| 298.15 | 25.00 | 0.1588 |
| 303.15 | 30.00 | 0.1887 |
| 308.15 | 35.00 | 0.2241 |
| 313.15 | 40.00 | 0.2658 |
| 318.15 | 45.00 | 0.3149 |
| 323.15 | 50.00 | 0.3728 |
Qualitative Solubility Observations:
-
Ethanol: Very soluble[1]
-
Diethyl Ether: Very soluble[1]
-
Chloroform: Sparingly soluble[1]
-
Methanol: A solution of 250 mg in 10 mL is clear, indicating good solubility.[5]
Experimental Protocols for Solubility Determination
The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemistry and pharmacology. The following protocols outline common and reliable methods for measuring the solubility of a compound like this compound in an organic solvent.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
a. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath with precise temperature control
-
Analytical balance
-
Filtration unit (e.g., syringe filters with appropriate membrane)
-
Vials for sample collection
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
b. Procedure:
-
An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The container is placed in a thermostatic shaker bath set to the desired temperature.
-
The mixture is agitated for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Once equilibrium is established, agitation is stopped, and the suspension is allowed to settle for a period to allow the undissolved solid to sediment.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
The withdrawn sample is immediately filtered through a membrane filter (of a material compatible with the solvent) into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
The collected filtrate is then analyzed using a suitable analytical method to determine the concentration of this compound.
-
The solubility is then calculated and expressed in appropriate units (e.g., g/100g solvent, mole fraction).
Gravimetric Method
This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.
a. Materials and Apparatus:
-
Same as the isothermal shake-flask method, with the addition of a drying oven.
b. Procedure:
-
Steps 1-6 of the Isothermal Shake-Flask Method are followed.
-
A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or a vial).
-
The solvent is carefully evaporated from the sample. This can be done at room temperature, under a gentle stream of inert gas, or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, the container with the dried solute is weighed again.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.
-
The solubility is then calculated as the mass of the solute per mass or volume of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.
References
Spectroscopic Analysis of 3-Methylbenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections present in-depth Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound, also known as m-toluic acid, is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with a carboxyl group and a methyl group at positions 1 and 3, respectively.
-
Molecular Weight: 136.15 g/mol [3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Table 1: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1475 | Medium | C=C stretch (Aromatic Ring) |
| 1420-1440 | Medium | O-H bend (Carboxylic Acid) |
| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| 700-900 | Strong | C-H bend (Aromatic, meta-disubstituted) |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | -COOH |
| ~7.9 | Singlet | 1H | Ar-H |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.4 | Triplet | 1H | Ar-H |
| ~7.3 | Doublet | 1H | Ar-H |
| ~2.4 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[4]
Table 3: ¹³C NMR Spectral Data for this compound [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~138 | Ar-C (quaternary) |
| ~134 | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~21 | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Mass Spectrometry (MS)
Table 4: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 119 | High | [M - OH]⁺ |
| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Medium | [C₅H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy Protocol
This protocol is suitable for acquiring the IR spectrum of a solid sample like this compound using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum by subtracting the background and performing any necessary baseline corrections.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.
-
Sample Preparation:
-
Transfer to NMR Tube:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4]
-
Mass Spectrometry (MS) Protocol
This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
-
The sample is heated to vaporize it into the ion source.[8]
-
-
Ionization:
-
Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 2. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 3. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. rsc.org [rsc.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis of 3-Methylbenzoic Acid from m-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing 3-methylbenzoic acid (m-toluic acid) from m-xylene (B151644). The synthesis of this compound is a critical process in the manufacturing of various fine chemicals and active pharmaceutical ingredients, most notably as a precursor to the widely used insect repellent DEET (N,N-diethyl-m-toluamide)[1]. This document details the core methodologies, presents quantitative data in a comparative format, and outlines experimental protocols for the key synthetic transformations.
Catalytic Oxidation of m-Xylene
The liquid-phase catalytic oxidation of m-xylene is a prominent industrial method for synthesizing this compound. This process typically employs transition metal catalysts and an oxidizing agent, often air or pure oxygen. The reaction proceeds through a free-radical chain mechanism.
Cobalt-Manganese-Bromide (Co-Mn-Br) Catalysis
The Co-Mn-Br catalytic system is a well-established method for the oxidation of xylenes. In this system, cobalt and manganese salts act as the primary catalysts, while a bromide source serves as a promoter. The reaction is typically carried out in an acetic acid solvent at elevated temperatures and pressures. While much of the literature focuses on the oxidation of p-xylene (B151628) to terephthalic acid (TPA), the principles are applicable to m-xylene oxidation. The AMOCO process, for instance, operates at temperatures of 175–225 °C and pressures of 15–30 bar[2][3].
A study on the catalytic oxidation of m-xylene to isophthalic acid using a Co-Mn-Br catalyst in acetic acid was conducted at temperatures from 448.2 to 466.2 K.[4] In the production of m-toluic acid, a Ce-salt promoter can effectively substitute for bromide salts, and a recycled mixture of alcohol and aldehyde can act as a more efficient promoter than peroxides or m-toluic acid itself. The Co/Mn/Ce system, which is free of acetic acid and bromide, has been shown to be a superior catalyst in terms of both activity and selectivity for m-toluic acid.[5]
| Parameter | Value | Reference |
| Catalyst | Co-Mn-Br | [4] |
| Solvent | Acetic Acid | [4] |
| Temperature | 448.2 - 466.2 K | [4] |
| Catalyst System | Co/Mn/Ce (Bromide-free) | [5] |
| Promoter | Ce-salt, recycled alcohol/aldehyde mixture | [5] |
| Advantage | Superior activity and selectivity to m-toluic acid | [5] |
Solvent-Free Catalytic Oxidation
Research has also explored solvent-free oxidation of m-xylene to reduce environmental impact and simplify product separation. One approach utilizes a single variable metal salt as a catalyst. For example, cobalt naphthenate has been used as a catalyst in China for this purpose[6]. Another method employs a solvent cobalt catalyst with air as the oxidant at temperatures between 110-150 °C and pressures of 0.2-0.4 MPa[7].
| Parameter | Value | Reference |
| Catalyst | Cobalt Naphthenate | [6] |
| Oxidant | Air | [6][7] |
| Temperature | 125-135 °C | [6] |
| Pressure | ~0.25 MPa | [6] |
| Reaction Time | ~16 hours | [6] |
| Conversion Rate | < 50% | [6] |
| Catalyst (alternative) | Solvent Cobalt Catalyst | [7] |
| Temperature (alternative) | 110-150 °C | [7] |
| Pressure (alternative) | 0.2-0.4 MPa | [7] |
Oxidation with Strong Oxidizing Agents
Traditional laboratory-scale synthesis often employs strong, stoichiometric oxidizing agents like potassium permanganate (B83412) or nitric acid. These methods are generally high-yielding but can be less economical and environmentally friendly for large-scale production.
Potassium Permanganate Oxidation
The oxidation of m-xylene with acidified potassium permanganate (KMnO₄) is a classic method for preparing this compound[1]. The reaction involves refluxing m-xylene with an aqueous solution of KMnO₄. The strong oxidizing nature of permanganate selectively converts one of the methyl groups to a carboxylic acid. While effective, this method generates a significant amount of manganese dioxide (MnO₂) as a byproduct. It is important to note that under forcing conditions, both methyl groups can be oxidized to yield isophthalic acid[8][9].
Nitric Acid Oxidation
Dilute nitric acid can also be used to selectively oxidize one of the methyl groups of m-xylene to a carboxylic acid[1][10]. This method also typically requires refluxing the reactants. The reaction with nitric acid can be hazardous, producing toxic nitrogen oxides as byproducts, and requires careful temperature control to avoid nitration of the aromatic ring.
Experimental Protocols
Protocol 1: Catalytic Air Oxidation of m-Xylene
This protocol is based on a generalized procedure for solvent-free catalytic oxidation.
Materials:
-
m-Xylene
-
Solvent Cobalt Catalyst
-
Reaction Tower or Autoclave
-
Air or Oxygen Source
-
Distillation Apparatus
Procedure:
-
Charge the reaction tower with 10 kg of m-xylene and 0.01 kg of solvent cobalt catalyst[7].
-
Seal the reactor and begin agitation.
-
Heat the mixture to 110 °C[7].
-
Introduce compressed air into the reactor, maintaining a pressure of 0.2-0.4 MPa[7].
-
Continue the reaction for approximately 100 minutes, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS)[7].
-
Upon completion, stop the airflow and cool the reactor to room temperature.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform vacuum distillation, maintaining a vacuum of 0.06-0.08 MPa and heating the mixture to 200-220 °C to isolate the this compound[7].
Synthesis and Workflow Diagrams
Caption: General oxidation pathway of m-xylene.
References
- 1. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Of M-Methylbenzoic Acid And Its Plasticizer - News [cnzrchem.com]
- 7. CN1111233A - Method for preparing m-methylbenzoic acid - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]
- 10. datapdf.com [datapdf.com]
An In-depth Technical Guide to the Industrial Applications of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzoic acid, also known as m-toluic acid, is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of industrial and pharmaceutical products. Its unique structural features and chemical reactivity make it an indispensable building block in the production of agrochemicals, pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive overview of the core industrial applications of this compound, with a focus on its role in the synthesis of key commercial products. This document includes a summary of its physicochemical properties, detailed experimental protocols for significant transformations, and visualizations of key synthetic pathways to facilitate a deeper understanding of its industrial relevance.
Physicochemical Properties of this compound
This compound is a white to yellowish crystalline solid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| CAS Number | 99-04-7 | [2] |
| Appearance | White to yellowish crystals or flaky solid | [1] |
| Melting Point | 111-113 °C | [2] |
| Boiling Point | 263 °C | [2] |
| Density | 1.054 g/cm³ | [3] |
| Solubility in Water | 0.098 g/100 mL at 25°C | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [3] |
| pKa | 4.27 | [2] |
| Flash Point | 150 °C | [4] |
Core Industrial Applications
This compound's industrial significance stems from its role as a versatile chemical intermediate. The carboxylic acid and methyl groups on the benzene (B151609) ring provide reactive sites for a variety of chemical transformations, making it a valuable precursor for numerous high-value products.
Agrochemicals
This compound and its derivatives are integral to the synthesis of a range of agrochemicals, including fungicides, herbicides, and insecticides.
-
Insect Repellents: The most prominent application of this compound in the agrochemical sector is in the production of N,N-diethyl-3-methylbenzamide (DEET), a widely used active ingredient in insect repellents.[5]
-
Herbicides: Derivatives of this compound are used as precursors in the synthesis of certain herbicides. For instance, 3-bromomethylbenzoic acid, synthesized from this compound, is a valuable reactant in the production of some herbicidal compounds.[3]
-
Fungicides: The structural motif of this compound is incorporated into various fungicide molecules. It serves as a starting material for the synthesis of complex heterocyclic compounds with fungicidal properties.
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesic and anti-inflammatory drugs.[3]
-
Anti-inflammatory Drugs: this compound is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, while not a direct synthesis from this compound, the structurally related drug Tolfenamic acid is synthesized from precursors that share functionalities, highlighting the importance of this class of compounds in anti-inflammatory drug design.[1]
-
Analgesics: The benzoic acid scaffold is a common feature in many analgesic drugs. Derivatives of this compound can be functionalized to produce compounds with pain-relieving properties.
Other Industrial Applications
Beyond agrochemicals and pharmaceuticals, this compound is utilized in the synthesis of:
-
Dyes and Pigments: It serves as an intermediate in the manufacturing of various colorants.
-
Polymers and Plasticizers: It is used in the production of specialty polymers and as a precursor to plasticizers.
-
Fragrances: Its derivatives are sometimes used in the fragrance industry.
Key Synthesis Pathways and Experimental Protocols
The following sections detail the experimental procedures for some of the most important industrial transformations of this compound.
Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)
The synthesis of DEET from this compound is a cornerstone of its industrial application. A common laboratory and industrial method involves the conversion of this compound to its acid chloride, followed by amidation with diethylamine (B46881).
Experimental Workflow: Synthesis of DEET
Caption: Synthesis of DEET from this compound.
Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride
This protocol describes the synthesis of the intermediate 3-methylbenzoyl chloride from this compound.[6]
-
Materials:
-
This compound (540.56 g)
-
Thionyl chloride (573.0 g)
-
N,N-dimethylformamide (DMF) (1.0 g)
-
-
Apparatus:
-
1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and an off-gas absorption device.
-
-
Procedure:
-
Charge the three-necked flask with this compound, thionyl chloride, and DMF sequentially.
-
Heat the reaction mixture to 90°C with continuous stirring.
-
Maintain the reaction at this temperature for 3 hours, by which time the system should become a clear solution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting product is 3-methylbenzoyl chloride.
-
Experimental Protocol: Synthesis of DEET from 3-Methylbenzoyl Chloride
This protocol describes the subsequent reaction to form DEET.
-
Materials:
-
3-Methylbenzoyl chloride
-
Diethylamine
-
Aqueous sodium hydroxide (B78521) solution
-
Organic solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the 3-methylbenzoyl chloride in an appropriate organic solvent.
-
Slowly add diethylamine to the solution while stirring. This reaction is typically carried out under basic conditions, often referred to as the Schotten-Baumann reaction, by adding an aqueous sodium hydroxide solution to neutralize the HCl formed.[1]
-
After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is then removed under reduced pressure to yield the crude DEET product, which can be further purified by distillation.
-
Nitration of this compound
Nitrated derivatives of this compound are important intermediates for the synthesis of pharmaceuticals and agrochemicals. The following protocol details the synthesis of 2-nitro-3-methylbenzoic acid.[7]
Experimental Workflow: Nitration of this compound
Caption: Synthesis of 2-Nitro-3-methylbenzoic Acid.
Experimental Protocol: Synthesis of 2-Nitro-3-methylbenzoic Acid
-
Materials:
-
This compound (powdered)
-
Concentrated nitric acid
-
-
Apparatus:
-
Reaction vessel with mechanical stirring and cooling capabilities.
-
-
Procedure:
-
Charge the reaction vessel with concentrated nitric acid.
-
Cool the nitric acid to between -30°C and -15°C with stirring.
-
Slowly add powdered this compound to the cold nitric acid while maintaining the temperature in the specified range.
-
Continue stirring for a designated period (e.g., 10 to 120 minutes, depending on the scale and specific conditions) until the reaction is complete, which can be monitored by HPLC.[8]
-
Upon completion, the reaction mixture is typically quenched by adding it to water.
-
The precipitated product, 2-nitro-3-methylbenzoic acid, is then collected by filtration and washed with water.
-
Bromination of this compound
Brominated derivatives of this compound serve as intermediates in the synthesis of certain herbicides.[3] The following outlines a general procedure for the side-chain bromination.
Experimental Workflow: Bromination of this compound
Caption: Synthesis of 3-Bromomethylbenzoic Acid.
Experimental Protocol: Synthesis of 3-Bromomethylbenzoic Acid
This protocol is a general representation of a radical-initiated side-chain bromination.
-
Materials:
-
This compound
-
Bromine or N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide)
-
Inert solvent (e.g., chlorobenzene, carbon tetrachloride)
-
-
Procedure:
-
Dissolve this compound in an inert solvent in a reaction flask equipped with a reflux condenser and a light source (if using photochemical initiation).
-
Add the radical initiator to the solution.
-
Slowly add bromine or NBS to the reaction mixture while heating to reflux and irradiating with a suitable light source (e.g., a sunlamp) to initiate the radical chain reaction.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Once the reaction is complete, the mixture is cooled, and any excess bromine is quenched (e.g., with a solution of sodium bisulfite).
-
The product is then isolated through extraction and purified by crystallization.
-
Conclusion
This compound is a cornerstone of the chemical industry, providing a versatile and economically important platform for the synthesis of a multitude of essential products. Its applications span from protecting public health through insect repellents to enhancing agricultural productivity with advanced agrochemicals and contributing to the development of life-saving pharmaceuticals. The synthetic pathways and protocols detailed in this guide highlight the chemical transformations that underscore its industrial value. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reactivity of this compound is paramount for innovation and the development of new and improved products.
References
- 1. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 4. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scispace.com [scispace.com]
- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Versatility of 3-Methylbenzoic Acid: A Precursor in Synthesis for Drug Development and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a pivotal precursor in a myriad of synthetic applications. Its strategic substitution pattern on the benzene (B151609) ring, featuring both a carboxyl group and a methyl group in the meta position, provides a versatile scaffold for the synthesis of a wide range of commercially significant compounds. This guide delves into the core utility of this compound as a foundational building block, with a particular focus on its applications in the development of pharmaceuticals and other specialty chemicals. We will explore key synthetic transformations, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for laboratory and industrial applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its key derivatives is fundamental for their application in synthesis. These properties dictate solubility, reactivity, and purification strategies.
| Property | This compound | N,N-Diethyl-m-toluamide (DEET) | 2-Nitro-3-methylbenzoic acid |
| CAS Number | 99-04-7[1] | 134-62-3 | 5437-38-7 |
| Molecular Formula | C₈H₈O₂[1] | C₁₂H₁₇NO | C₈H₇NO₄ |
| Molecular Weight | 136.15 g/mol [1] | 191.27 g/mol | 181.15 g/mol [2] |
| Melting Point | 111-113 °C[1] | Not applicable (liquid at room temp.) | 220-223 °C[2] |
| Boiling Point | 263 °C[1] | 163 °C (at 17 Torr) | 314.24 °C (estimate)[2] |
| Density | 1.05 g/cm³[1] | 0.998 g/mL at 20 °C | 1.4283 g/cm³ (estimate)[2] |
| Solubility in Water | <0.1 g/100 mL at 19 °C[3] | Insoluble | <0.1 g/100 mL at 22 °C[2] |
| Appearance | White to yellowish crystals[4] | Clear, colorless to faintly yellow liquid[5] | White to light red to green powder[6] |
Key Synthetic Transformations and Applications
This compound is a versatile starting material for a variety of chemical transformations, leading to products with significant biological and commercial value.
Amidation: The Synthesis of N,N-Diethyl-m-toluamide (DEET)
One of the most prominent applications of this compound is in the synthesis of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent.[1] The synthesis is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with diethylamine (B46881).
Method 1: Using Thionyl Chloride
This is a common laboratory method for the synthesis of DEET.
-
Step 1: Formation of m-Toluoyl Chloride: In a round-bottom flask equipped with a reflux condenser, 0.01 mol (1.36 g) of this compound is combined with 0.02 mol (1.5 mL) of thionyl chloride. The mixture is stirred at 15-20 °C for approximately 15 minutes, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. After cooling to room temperature, anhydrous diethyl ether (e.g., 20 mL) is added as a solvent. The resulting solution of m-toluoyl chloride is typically used directly in the next step.
-
Step 2: Amidation: In a separate flask, a solution of diethylamine is prepared by dissolving 0.025 mol of diethylamine hydrochloride in 30 mL of 3.0 M NaOH. The solution of m-toluoyl chloride is then added dropwise to the rapidly stirred diethylamine solution, which is maintained in an ice bath to control the exothermic reaction. After the addition is complete, the mixture is stirred for an additional 10 minutes.
-
Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 10% HCl solution, 10% NaOH solution, and saturated sodium chloride (brine) solution. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield crude DEET, which can be further purified by distillation.
Quantitative Data for DEET Synthesis
| Method | Chlorinating/Coupling Agent | Solvent | Reaction Time | Typical Yield | Reference |
| 1 | Thionyl Chloride | Diethyl Ether | ~30 minutes | 70-80% | [7] |
| 2 | Oxalyl Chloride | - | ~30 minutes | High | [8] |
| 3 | COMU | DMF | 3 hours | 70-80% | [6] |
Nitration: Synthesis of Nitro-Derivatives
Nitration of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The reaction typically yields a mixture of isomers, with the directing effects of the methyl and carboxyl groups influencing the position of the incoming nitro group. The synthesis of 2-nitro-3-methylbenzoic acid is of particular interest.
This method utilizes nitric acid at low temperatures to achieve high conversion and selectivity.
-
Reaction Setup: Powdered this compound (e.g., 50g, average particle size 180 microns) is added to a reaction vessel.
-
Nitration: The reaction is carried out by adding nitric acid while maintaining the temperature between -30 and -15 °C with constant stirring. For instance, at -15 °C, the reaction is terminated after 10 minutes.
-
Work-up and Isolation: After the reaction is complete, water is added to the nitration reaction solution. The precipitated product, 2-nitro-3-methylbenzoic acid, is then collected by filtration.
Quantitative Data for the Nitration of this compound
| Reactant Amount (this compound) | Reaction Temperature | Reaction Time | Conversion Rate | Selectivity for 2-Nitro-3-methylbenzoic Acid | Product Purity | Reference |
| 50 g | -15 °C | 10 min | 99.1% | 75.2% | 99.2% | [9] |
| 66.6 g | -17 °C | 120 min | 99.3% | 78.4% | 99.4% | [9] |
| 74.7 g | -17.8 °C | 35 min | 99.4% | 79.8% | 99.3% | [9] |
Halogenation: Synthesis of Halogenated Derivatives
Halogenation of the aromatic ring or the methyl group of this compound opens up further avenues for synthetic modifications. For instance, bromination of the ring can be achieved, although detailed protocols directly for this compound are less common in the provided search results. However, a general procedure for the bromination of a similar compound, p-toluic acid, can be adapted.
-
Reaction Setup: this compound and N-bromosuccinimide (NBS) are mixed in a suitable solvent like carbon tetrachloride, along with a radical initiator such as benzoyl peroxide.
-
Bromination: The mixture is refluxed to initiate the free-radical substitution on the benzylic position of the methyl group.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The solvent is then evaporated, and the crude bromo-derivative can be purified by crystallization.
Role in Drug Development: Targeting Inflammatory Pathways
Derivatives of this compound have emerged as promising candidates in drug discovery, particularly in the development of anti-inflammatory agents. These compounds have been shown to target key enzymes and receptors involved in the inflammatory cascade.
Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1)
mPGES-1 is an inducible enzyme that plays a crucial role in the production of prostaglandin E2 (PGE₂), a key mediator of inflammation and pain.[8] Inhibition of mPGES-1 is therefore a promising strategy for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Antagonism of the P2Y₁₄ Receptor
The P2Y₁₄ receptor is a G protein-coupled receptor that is implicated in inflammatory processes.[10] Antagonists of this receptor are being investigated as potential therapeutics for inflammatory conditions. A series of 3-amide benzoic acid derivatives have been identified as potent P2Y₁₄ receptor antagonists.[10]
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its utility spans from the large-scale production of consumer products like the insect repellent DEET to the intricate synthesis of novel pharmaceutical candidates targeting inflammatory pathways. The ability to readily derivatize both the carboxylic acid and the methyl group, as well as the aromatic ring, provides chemists with a powerful tool for molecular design and construction. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in research and development, ultimately contributing to advancements in medicine and materials science.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 [chemicalbook.com]
- 7. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labproinc.com [labproinc.com]
- 10. rsc.org [rsc.org]
3-Methylbenzoic acid derivatives and their potential uses
An In-depth Technical Guide on 3-Methylbenzoic Acid Derivatives and Their Potential Uses
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound derivatives, their synthesis, and their burgeoning potential across various scientific and therapeutic fields. It is designed to be a valuable resource for professionals engaged in research and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways.
This compound, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1] The presence of the carboxylic acid group and the methyl substituent on the benzene (B151609) ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities and industrial applications. These derivatives are emerging as critical components in drug discovery, agrochemicals, and material science.
Key Therapeutic and Industrial Applications
Derivatives of this compound have demonstrated significant potential in several key areas:
-
Enzyme Inhibition: A prominent area of research is the development of this compound derivatives as potent enzyme inhibitors. These compounds have been investigated for their ability to target a range of enzymes implicated in various diseases.
-
Neurodegenerative Diseases: Certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are key targets in the management of Alzheimer's disease.[2]
-
Cancer: Benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[3][4] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
-
Infectious Diseases: The antibacterial activity of some derivatives is attributed to the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery.[5][6][7] This makes them attractive candidates for the development of new antibiotics, particularly against drug-resistant strains.
-
-
Antimicrobial Agents: Beyond FtsZ inhibition, various this compound derivatives and their metal complexes have exhibited broad-spectrum antibacterial and antifungal properties.
-
Pharmaceutical and Agrochemical Intermediates: The structural backbone of this compound is a vital component in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and fungicides.
-
Other Industrial Uses: These compounds also find applications in the manufacturing of dyes, polymers, and insect repellents.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of selected this compound derivatives, facilitating a comparative analysis of their potency.
Table 1: Inhibition of Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCA I & hCA II) by Tetrahydroisoquinolynyl-benzoic Acid Derivatives
| Compound | Target Enzyme | Kᵢ (nM) |
| 6c | hCA I | 33.00 ± 0.29 |
| 6e | hCA II | 18.78 ± 0.09 |
| 6f | AChE | 13.62 ± 0.21 |
Data sourced from a study on novel multitarget-directed ligands for Alzheimer's disease.[2]
Table 2: Minimum Inhibitory Concentrations (MIC) of 1-Methylquinolinium Derivatives Against Bacterial Strains
| Compound | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) |
| A3 | 0.5 - 1 | 0.25 | 1 - 8 |
Data from a study on FtsZ inhibitors as potential antibacterial agents.[6]
Table 3: In Vitro Cytotoxicity of a Non-Hydroxamate Benzoic Acid-Based Derivative (A3bn)
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 20.3 |
| K562 | 42.0 |
Data from a study on novel histone deacetylase inhibitors.[8]
Signaling Pathways and Mechanisms of Action
HDAC Inhibition-Mediated Apoptosis in Cancer Cells
The inhibition of histone deacetylases (HDACs) by certain benzoic acid derivatives represents a promising strategy in cancer therapy. HDACs are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, these derivatives promote histone hyperacetylation, which in turn leads to the relaxation of chromatin, allowing for the transcription of tumor suppressor genes. This can trigger a cascade of events, including the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis (programmed cell death) through the activation of caspases like Caspase-3.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of quinolinium-based derivatives targeting FtsZ for antibacterial evaluation and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). | Semantic Scholar [semanticscholar.org]
A Technical Guide to Novel Reactions of 3-Methylbenzoic Acid for Researchers and Drug Development Professionals
An in-depth exploration of recent synthetic transformations, detailed experimental protocols, and emergent biological applications of 3-Methylbenzoic acid and its derivatives.
This whitepaper provides a comprehensive overview of novel chemical reactions involving this compound (m-toluic acid), a versatile building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key processes. The exploration of these reactions opens new avenues for the synthesis of complex molecules and potential therapeutic agents.
Catalytic and Non-Catalytic Transformations
Recent advancements in synthetic chemistry have expanded the utility of this compound beyond its traditional applications. This section details several novel and optimized reactions, providing protocols and performance data.
Nitration of this compound
The nitration of this compound is a foundational reaction for the synthesis of various intermediates, notably 2-nitro-3-methylbenzoic acid, a key precursor for important agrochemicals and pharmaceuticals. Recent methods have focused on improving selectivity and environmental friendliness.
Experimental Protocol: High-Selectivity Nitration
A notable advancement in the nitration of this compound involves a process that enhances the selectivity for the 2-nitro isomer while achieving high conversion rates. This method avoids the use of harsh acid mixtures like fuming nitric acid and sulfuric acid, which often lead to a mixture of isomers and significant waste.
The process involves the reaction of powdered this compound with concentrated nitric acid at low temperatures. The particle size of the this compound is a critical parameter, as it influences the dissolution rate and, consequently, the reaction's selectivity. By controlling the temperature and particle size, the formation of unwanted isomers is minimized.[1][2][3]
Reaction Parameters:
-
Reactants: Powdery this compound (average particle size 150-180 microns), Concentrated nitric acid (94-98% mass fraction).[1]
-
Reaction Time: 10 to 35 minutes.[1]
-
Work-up: The reaction mixture is quenched with water, and the product is isolated by filtration.
Quantitative Data:
| Molar Ratio (Acid:Nitric Acid) | Temperature (°C) | Reaction Time (min) | Conversion Rate (%) | Selectivity for 2-nitro-3-methylbenzoic acid (%) | Purity (%) | Reference |
| 1:10 (weight) | -15 | 10 | 99.1 | 75.2 | 99.2 | [1] |
| 1:6.7 (weight) | -17.8 | 35 | 99.4 | 79.8 | 99.3 | [1] |
Logical Relationship: Nitration Process
Experimental workflow for the high-selectivity nitration of this compound.
Oxidation to Isophthalic Acid
The oxidation of the methyl group of this compound to a second carboxylic acid group yields isophthalic acid, a valuable monomer in the production of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). Catalytic methods using transition metals are common.
Experimental Protocol: Catalytic Oxidation
This process involves the direct oxidation of m-toluic acid in an aqueous medium using a manganese or a mixed manganese-cobalt catalyst. The reaction is carried out under elevated temperature and pressure with a molecular oxygen-containing gas.[4]
Reaction Parameters:
-
Substrate: this compound.
-
Catalyst: Manganese compound or a mixture of manganese and cobalt compounds.
-
Solvent: Water (10 to 80 weight percent).
-
Oxidant: Molecular oxygen-containing gas (e.g., air).
-
Temperature: 140 to 220 °C.
-
Pressure: Sufficient to maintain water in the liquid phase.
Quantitative Data:
| Catalyst | Temperature (°C) | Pressure | Yield of Isophthalic Acid | Reference |
| Cobalt(II) acetate | - | Air/Oxygen | - | [4] |
| Manganese/Cobalt | 140-220 | Liquid Phase H₂O | - |
Esterification Reactions
Esterification of this compound is a fundamental transformation used to produce esters with applications in fragrances, flavors, and as intermediates in organic synthesis. Both traditional acid-catalyzed methods and newer, greener approaches have been developed.
Experimental Protocol: Fischer Esterification
A standard method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction Parameters:
-
Reactants: this compound, Alcohol (e.g., methanol, ethanol).
-
Catalyst: Concentrated Sulfuric Acid.
-
Procedure: The reactants and catalyst are mixed and heated under reflux. The product is then isolated through extraction and purification.[5][6]
Experimental Protocol: Solid Acid Catalysis
To overcome the environmental drawbacks of strong mineral acids, solid acid catalysts like modified montmorillonite (B579905) K10 clay have been employed. This solvent-free method offers a greener alternative.
Reaction Parameters:
-
Reactants: this compound, Alcohol.
-
Catalyst: Montmorillonite K10 clay activated with orthophosphoric acid.
-
Procedure: The reactants and catalyst are heated together without a solvent. The product is isolated by distillation.
Quantitative Data:
| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Methanol | Sulfuric Acid | Reflux, 45 min | - | [5] |
| Methanol | Zr/Ti Solid Acid | Reflux | High | |
| Various | Phosphoric acid-modified Montmorillonite K10 | Solvent-free | High |
Decarboxylation to Toluene (B28343)
The removal of the carboxyl group from this compound to form toluene can be achieved through catalytic decarboxylation, often using copper-based catalysts.
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Decarboxylation
A rapid and efficient method for the decarboxylation of aromatic carboxylic acids utilizes microwave irradiation in the presence of a copper catalyst and a ligand.
Reaction Parameters:
-
Substrate: this compound (1.0 mmol).
-
Catalyst: Cu₂O (0.05 mmol).
-
Ligand: 1,10-phenanthroline (B135089) (0.10 mmol).
-
Solvent: NMP (1.5 mL) and quinoline (B57606) (0.5 mL).
-
Conditions: Microwave irradiation at 190 °C for 15 minutes.
Quantitative Data:
| Substrate | Catalyst System | Conditions | Yield of Toluene (%) | Reference |
| This compound | Cu₂O / 1,10-phenanthroline | 190 °C, 15 min, MW | 99 | [7] |
C-H Activation and Functionalization
Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Recent developments have enabled the selective functionalization of the aromatic ring of this compound.
Iridium-Catalyzed C-H Amination
The introduction of an amino group onto the aromatic ring of benzoic acids can be achieved through iridium-catalyzed C-H activation. This method provides access to valuable aniline (B41778) derivatives.
Experimental Protocol: Ortho-Selective C-H Amination
This reaction utilizes an iridium catalyst to direct the amination to the ortho position of the carboxylic acid group. The reaction is robust and tolerates a wide range of functional groups.[8][9]
Reaction Parameters:
-
Substrate: this compound.
-
Catalyst: Cp*Ir(H₂O)₃SO₄.
-
Nitrogen Source: p-toluenesulfonyl azide (B81097) (TsN₃).
-
Solvent: A suitable organic solvent.
-
Conditions: The reaction proceeds under mild conditions, often at room temperature.[8]
Quantitative Data:
| Substrate | Catalyst | Nitrogen Source | Yield (%) | Reference |
| m-Toluic acid | Cp*Ir(H₂O)₃SO₄ | TsN₃ | High | [8] |
Palladium-Catalyzed C-H Arylation
The formation of biaryl structures through the palladium-catalyzed C-H activation and arylation of benzoic acids represents a significant advancement in cross-coupling chemistry.
Experimental Protocol: Intramolecular Direct Arylation
In this protocol, a palladium catalyst facilitates an intramolecular reaction involving decarboxylation and C-H activation to form dibenzofuran (B1670420) derivatives.
Reaction Parameters:
-
Catalyst: Palladium trifluoroacetate.
-
Oxidant: Silver carbonate.
-
Solvent: 5% DMSO in dioxane.
Quantitative Data:
| Substrate | Catalyst System | Yield of Dibenzofuran Derivative (%) | Reference |
| Substituted Benzoic Acids | Pd(TFA)₂ / Ag₂CO₃ | Excellent | [10] |
Biocatalytic Transformations
The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic reactions of this compound are an emerging area of interest.
Lipase-Catalyzed Esterification
Lipases are versatile enzymes that can catalyze the esterification of carboxylic acids in organic media.
Experimental Protocol: Lipase-Catalyzed Synthesis of Methyl Benzoate (B1203000)
The enzymatic synthesis of methyl benzoate from benzoic acid has been demonstrated using Candida rugosa lipase (B570770). While this protocol is for the parent benzoic acid, it provides a template for the esterification of this compound.
Reaction Parameters:
-
Enzyme: Candida rugosa lipase powder.
-
Substrates: Benzoic acid and methanol.
-
Solvent: Hexane/toluene mixture.
-
Conditions: The reaction is performed in a heterogeneous medium. Water content is a critical parameter for enzyme activity.[2]
Microbial Hydroxylation
Microorganisms possess a vast array of enzymes, such as cytochrome P450 monooxygenases, that can catalyze the hydroxylation of aromatic compounds.
Experimental Workflow: Microbial Hydroxylation
The general workflow for microbial hydroxylation involves screening different microbial strains for their ability to transform the substrate, followed by optimization of the fermentation conditions and product isolation.
Representative Workflow:
-
Screening: A panel of microorganisms (e.g., Aspergillus ochraceus, Bacillus megaterium) is cultured in the presence of this compound.
-
Biotransformation: The substrate is added to the microbial culture, and the fermentation is carried out under controlled conditions (temperature, pH, aeration).
-
Extraction: After a set period, the culture broth is extracted with an organic solvent to isolate the products.
-
Analysis: The extract is analyzed by techniques such as HPLC and GC-MS to identify and quantify the hydroxylated products.
Experimental Workflow: Microbial Hydroxylation of this compound
A representative workflow for the microbial hydroxylation of this compound.
Application in Drug Discovery: A Case Study of a P2Y14 Receptor Antagonist
Novel derivatives of this compound are being explored for their therapeutic potential. A recent study identified a series of 3-amide benzoic acid derivatives as potent and novel antagonists of the P2Y₁₄ receptor, which plays a key role in inflammatory processes.
Signaling Pathway Involvement
The P2Y₁₄ receptor is a G-protein coupled receptor that is activated by UDP-sugars. Its activation is implicated in various inflammatory responses. By antagonizing this receptor, the synthesized 3-amide benzoic acid derivatives can modulate these inflammatory signaling pathways, making them promising candidates for anti-inflammatory drugs.
Experimental Workflow: Synthesis and Evaluation of a P2Y14 Receptor Antagonist
Workflow for the synthesis and evaluation of 3-amide benzoic acid derivatives as P2Y14 receptor antagonists.
Quantitative Data for Lead Compound 16c:
| Assay | Result |
| P2Y₁₄R Antagonist Activity (IC₅₀) | 1.77 nM |
| Aqueous Solubility | Significantly improved |
| Metabolic Stability (rat and human microsomes) | Excellent |
This case study highlights how novel reactions and derivatization of this compound can lead to the discovery of potent and selective modulators of important biological pathways, with direct implications for drug development.
Conclusion
The chemistry of this compound is continually evolving, with novel reactions and methodologies offering more efficient, selective, and sustainable routes to a wide array of valuable compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in both academic and industrial settings. The exploration of C-H activation, biocatalysis, and the application of its derivatives in modulating signaling pathways underscores the enduring importance of this compound as a versatile platform for chemical innovation and drug discovery.
References
- 1. Benzoic acid derivatives | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gsartor.org [gsartor.org]
- 8. nbinno.com [nbinno.com]
- 9. Microbial hydroxylation of acetylaminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzoic acid, a substituted aromatic carboxylic acid, is of significant interest due to its presence as an environmental pollutant and its role as a metabolite of industrial solvents like xylene. Understanding its metabolic fate in various organisms is crucial for applications in bioremediation, toxicology, and drug development. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in both prokaryotic and eukaryotic systems. It details the enzymatic reactions, intermediate compounds, and genetic basis of its degradation under aerobic and anaerobic conditions in bacteria. Furthermore, it elucidates the primary metabolic route in humans, focusing on its conjugation and excretion. This document is intended to be a valuable resource for researchers by presenting quantitative data in structured tables, providing detailed experimental protocols for key analytical techniques, and illustrating metabolic and experimental workflows with clear diagrams.
Introduction
This compound, also known as m-toluic acid, is an aromatic organic compound.[1][2][3] Its metabolism is a key area of study in microbiology, toxicology, and pharmacology. In the environment, it can arise from the incomplete oxidation of m-xylene (B151644), a common industrial solvent. In humans, exposure to m-xylene results in the formation of this compound, which is then further metabolized and excreted.[1][4] Microorganisms have evolved diverse catabolic pathways to utilize this compound as a carbon and energy source, making them crucial for its bioremediation. These pathways are broadly categorized into aerobic and anaerobic degradation routes, each involving a distinct set of enzymes and biochemical transformations.
This guide will delve into the intricacies of these metabolic pathways, providing a technical foundation for researchers in the field.
Bacterial Metabolism of this compound
Bacteria have developed sophisticated enzymatic machinery to degrade aromatic compounds, including this compound. The initial steps of these pathways typically involve activation of the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates into central metabolic pathways.
Aerobic Degradation
Under aerobic conditions, the degradation of this compound is primarily initiated by dioxygenase enzymes. A common strategy involves the formation of a substituted catechol, which then undergoes ring cleavage. The most well-studied aerobic degradation pathways for substituted benzoates are found in bacteria of the genus Pseudomonas.
The aerobic pathway for this compound degradation typically proceeds as follows:
-
Dioxygenation: The pathway is initiated by a toluate/benzoate dioxygenase, which hydroxylates the aromatic ring to form a cis-dihydrodiol.
-
Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase to form 3-methylcatechol (B131232).
-
Ring Cleavage: The 3-methylcatechol is the substrate for a catechol 2,3-dioxygenase, which catalyzes the meta-cleavage of the aromatic ring. This is an extradiol cleavage, resulting in the formation of 2-hydroxy-6-oxohepta-2,4-dienoate.
-
Further Metabolism: The ring-cleavage product is then further metabolized through a series of hydrolytic and oxidative reactions to yield intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA.
Anaerobic Degradation
In the absence of oxygen, bacteria employ a different strategy to metabolize this compound. The central theme of anaerobic aromatic degradation is the activation of the substrate to its coenzyme A (CoA) thioester, followed by reductive dearomatization of the ring. A well-characterized example of this process is found in the β-proteobacterium Azoarcus sp. CIB.[5]
The anaerobic degradation of this compound in Azoarcus sp. CIB is encoded by the mbd (B1208404) gene cluster and proceeds as follows:[5]
-
Activation: this compound is actively transported into the cell and then activated to 3-methylbenzoyl-CoA by a specific 3-methylbenzoate-CoA ligase (MbdA). This step requires ATP.
-
Reductive Dearomatization: The aromatic ring of 3-methylbenzoyl-CoA is reduced by a benzoyl-CoA reductase-like enzyme. This is an energy-dependent process that consumes ATP. In Thauera chlorobenzoica, 3-methylbenzoyl-CoA is regioselectively reduced to 3-methyl-1,5-dienoyl-CoA.[6]
-
Ring Cleavage and β-Oxidation-like Pathway: The resulting alicyclic compound undergoes a series of reactions analogous to β-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage, to ultimately yield intermediates that can enter central metabolic pathways.
Human Metabolism of this compound
In humans, this compound is primarily a metabolite of m-xylene, a volatile organic compound used extensively in industrial and commercial products.[4] The metabolism of this compound in humans is a detoxification process aimed at increasing its water solubility to facilitate its excretion from the body.
The main steps in the human metabolism of m-xylene leading to the excretion of a this compound conjugate are:
-
Oxidation of Xylene: The methyl group of m-xylene is oxidized by cytochrome P450 enzymes in the liver to form 3-methylbenzyl alcohol.
-
Further Oxidation: The alcohol is further oxidized by alcohol and aldehyde dehydrogenases to yield this compound.
-
Conjugation: this compound is then conjugated with the amino acid glycine (B1666218) to form 3-methylhippuric acid (N-(3-methylbenzoyl)glycine). This reaction is catalyzed by glycine N-acyltransferase.
-
Excretion: 3-Methylhippuric acid is a water-soluble compound that is efficiently excreted in the urine.[7] The presence and concentration of methylhippuric acids in urine are used as biomarkers for occupational and environmental exposure to xylenes.[8]
Quantitative Data
The following tables summarize available quantitative data for key enzymes involved in the metabolism of this compound and related compounds.
Table 1: Kinetic Parameters of Dioxygenases for 3-Methylbenzoate and Related Substrates
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |
| Benzoate Dioxygenase (BADOADP1) | 3-Methylbenzoate | 53 ± 2 | - | - | Acinetobacter sp. ADP1 | [9] |
| Toluate Dioxygenase (TADOmt2) | 3-Methylbenzoate | - | - | - | Pseudomonas putida mt-2 | [9] |
| Catechol 2,3-Dioxygenase | 3-Methylcatechol | 10.6 | - | - | Pseudomonas putida | [10] |
Table 2: Kinetic Parameters of Benzoyl-CoA Reductase for Benzoyl-CoA
| Enzyme | Substrate | Km (μM) | Specific Activity (μmol min-1 mg-1) | Source Organism | Reference |
| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 | 0.55 | Thauera aromatica K172 | [11] |
Table 3: Human Urinary Excretion of Methylhippuric Acid after Xylene Exposure
| Exposure Level (ppm m-xylene) | Urinary Concentration of m-Methylhippuric Acid (mg/L) | Reference |
| 2.1 (geometric mean) | 16.6 (slope of regression line, mg L-1 ppm-1) | [8] |
| up to 200 | Proportional to total exposure (ppm x hours) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Heterologous Expression and Purification of 3-Methylbenzoate-CoA Ligase (MbdA)
This protocol is adapted from general procedures for the expression and purification of recombinant proteins from E. coli.
Objective: To produce and purify active 3-methylbenzoate-CoA ligase for enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the mbdA gene from Azoarcus sp. CIB (e.g., pET vector with an N-terminal His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)
-
Lysozyme (B549824), DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
SDS-PAGE reagents
Procedure:
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Dialysis and Storage:
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.
-
Determine the protein concentration (e.g., by Bradford assay).
-
Aliquot the purified protein and store at -80°C.
-
HPLC Analysis of this compound and its Metabolites
This is a general reverse-phase HPLC protocol that can be optimized for the specific metabolites of interest.
Objective: To separate and quantify this compound and its metabolites from bacterial cultures or other biological samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water with 0.1% phosphoric acid (or formic acid for MS compatibility)
-
Standards of this compound and expected metabolites
-
Sample preparation reagents (e.g., acetonitrile for protein precipitation, filters)
Procedure:
-
Sample Preparation:
-
For bacterial cultures, centrifuge to remove cells.
-
For cell extracts or other biological samples, precipitate proteins by adding 2 volumes of ice-cold acetonitrile, vortex, and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). For example, start with 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the absorbance maxima of the compounds of interest (e.g., around 230-280 nm).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards.
-
Quantify the compounds by creating a calibration curve using the peak areas of the standards.
-
GC-MS Analysis of Derivatized Aromatic Acids
This protocol describes a general approach for the analysis of non-volatile aromatic acids by GC-MS after derivatization.
Objective: To identify and quantify this compound and its acidic metabolites.
Materials:
-
GC-MS system
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or ethyl chloroformate)
-
Solvent (e.g., pyridine, acetonitrile)
-
Standards of this compound and expected metabolites
-
Sample extraction reagents (e.g., ethyl acetate)
Procedure:
-
Sample Extraction:
-
Acidify the aqueous sample (e.g., culture supernatant) to pH < 2.
-
Extract the acidic compounds with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add the derivatization reagent (e.g., BSTFA) and a solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 50-550
-
-
-
Data Analysis:
-
Identify the derivatized compounds by comparing their retention times and mass spectra with those of derivatized standards and library databases.
-
Quantify using an internal standard.
-
Conclusion
The metabolic pathways of this compound are diverse, reflecting the adaptability of biological systems to utilize or detoxify this aromatic compound. In bacteria, both aerobic and anaerobic degradation routes have been elucidated, providing a basis for bioremediation strategies. In humans, the metabolism of this compound is a critical component of the detoxification of xylene. This technical guide has provided a detailed overview of these pathways, supported by available quantitative data and experimental protocols. Further research, particularly in obtaining more comprehensive kinetic data for the specific enzymes involved and in elucidating the complete metabolic networks, will undoubtedly enhance our understanding and ability to harness these biological processes for biotechnological and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Hybrid Toluate and Benzoate Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylbenzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that has emerged as a crucial building block in medicinal chemistry. Its substituted benzene (B151609) ring provides a rigid scaffold that can be readily functionalized, allowing for the precise orientation of pharmacophoric groups. The presence of the methyl group at the meta-position influences the molecule's electronic properties and lipophilicity, while the carboxylic acid handle serves as a versatile anchor for a variety of chemical transformations, most notably amide bond formations. This guide explores the utility of this compound and its derivatives as foundational elements in the design and synthesis of bioactive compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Case Study 1: Ponatinib (B1185) (Iclusig®) - A Pan-BCR-ABL Inhibitor
Ponatinib is a potent, orally administered multi-targeted tyrosine kinase inhibitor that utilizes a complex derivative of this compound as its core structure. It was specifically designed to overcome drug resistance in the treatment of chronic myeloid leukemia (CML), particularly cases harboring the T315I "gatekeeper" mutation in the BCR-ABL kinase, which renders other inhibitors ineffective.[1][2][3]
Biological Activity and Quantitative Data
Ponatinib exhibits low nanomolar potency against native BCR-ABL, the resistant T315I mutant, and other clinically relevant mutants.[4][5] It also demonstrates significant inhibitory activity against other kinase families, including SRC, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] This multi-kinase activity contributes to its efficacy but also necessitates careful management of its safety profile.
| Target Kinase | IC50 (nM) | Citation |
| Native ABL | 0.37 | [1][4] |
| ABL T315I Mutant | 2.0 | [4][5] |
| SRC | 5.4 | [1] |
| PDGFRα | 1.1 | [1] |
| VEGFR2 | 1.5 | [1] |
| FGFR1 | 2.2 | [1] |
| KIT | 13 | [1] |
| FLT3 | 13 | [1] |
Mechanism of Action and Signaling Pathway
In CML, the Philadelphia chromosome produces the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[6][7] BCR-ABL activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote leukemogenesis.[7][8]
Ponatinib functions as an ATP-competitive inhibitor.[3][6] It binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that lead to malignant cell growth.[6][9] Its unique structure, featuring a carbon-carbon triple bond linker, allows it to bind effectively even in the presence of the bulky isoleucine residue of the T315I mutation.[10][11]
Synthetic Workflow and Key Intermediates
The synthesis of Ponatinib is a multi-step process. A key building block is 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid . This intermediate is not commercially available and must be synthesized, often starting from a simpler derivative like 3-iodo-4-methylbenzoic acid. The workflow involves the crucial Sonogashira coupling to introduce the ethynyl (B1212043) linker.[12] The final step is an amide coupling between this activated carboxylic acid intermediate and the aniline (B41778) fragment.
Case Study 2: N,N-Diethyl-3-methylbenzamide (DEET)
DEET is a widely used insect repellent and a classic example of a simple but highly effective bioactive molecule derived directly from this compound. Its synthesis is a straightforward amidation reaction frequently used in undergraduate organic chemistry laboratories.[13][14][15]
Synthetic Protocol: Amide Formation via Acyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by reaction with diethylamine (B46881) to yield DEET.[15]
Step 1: Formation of m-Toluoyl Chloride
-
Reagents & Setup: In a 5-mL round-bottom flask, combine this compound (0.50 g, 3.7 mmol), dry ether (0.20 mL), and pyridine (B92270) (2 drops, catalytic). To this mixture, add thionyl chloride (SOCl₂, 0.55 mL, 7.6 mmol). Loosely stopper the flask.
-
Reaction: Stir the mixture for 8 minutes at room temperature.
-
Workup: After the reaction period, remove the excess thionyl chloride under a water-aspirator vacuum (approx. 25 mm Hg) at room temperature. The resulting crude m-toluoyl chloride is used directly in the next step.
Step 2: Formation of DEET
-
Reagents & Setup: Prepare a mixture of diethylamine (1.3 mL, 12 mmol) in 10% aqueous sodium hydroxide (B78521) (5 mL) in a beaker or flask cooled to 0 °C in an ice bath.
-
Reaction: Slowly pipette the crude m-toluoyl chloride solution from Step 1 into the cold diethylamine mixture.
-
Workup & Isolation: Stir the resulting solution for 1 minute. Transfer the mixture to a separatory funnel and extract twice with 15-mL portions of diethyl ether. Combine the organic fractions, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Purification: Evaporate the solvent under reduced pressure to yield DEET as a clear, pale oil. The reported yield for this procedure is approximately 97%.[15]
Conclusion
This compound and its derivatives are invaluable building blocks in medicinal chemistry, offering a synthetically tractable and structurally versatile platform for drug discovery. The case of Ponatinib demonstrates how a highly substituted 4-methylbenzoic acid core can be elaborated into a life-saving, potent, and specific kinase inhibitor capable of overcoming significant clinical challenges like acquired drug resistance. In contrast, the straightforward synthesis of DEET highlights the direct utility of the parent this compound structure in creating effective bioactive agents. The continued exploration of this scaffold in structure-activity relationship (SAR) studies promises to yield novel therapeutic agents across a wide range of disease areas.
References
- 1. Page loading... [guidechem.com]
- 2. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. A modified synthesis of the insect repellent DEET - ProQuest [proquest.com]
The Genesis of a Key Organic Intermediate: The Historical Context of 3-Methylbenzoic Acid's Discovery and Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that has found extensive application as a versatile intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Its strategic importance in modern organic synthesis belies a rich history rooted in the foundational period of structural organic chemistry in the 19th century. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and initial synthesis of this compound, offering a detailed look at the pioneering experimental work that first brought this compound to light. For contemporary researchers, understanding the origins of this key building block can provide valuable insights into the evolution of synthetic methodologies and the enduring principles of organic chemistry.
The Dawn of Aromatic Chemistry and the Isomeric Toluic Acids
The story of this compound is intrinsically linked to the broader investigation of aromatic compounds derived from coal tar in the mid-19th century. The German chemist Rudolf Fittig, a prominent figure in the development of organic synthesis, played a pivotal role in elucidating the structure and reactivity of benzene (B151609) derivatives. His work on the oxidation of dialkylbenzene isomers, specifically the xylenes, led directly to the isolation and characterization of the corresponding methylbenzoic acids, or toluic acids.
The initial synthesis and characterization of this compound were reported by Fittig and his collaborators in the late 1860s and early 1870s as part of their systematic investigation into the oxidation products of the three isomers of xylene. Prior to this, while the ortho and para isomers had been studied, the meta isomer and its derivatives were less understood.
The First Synthesis: Oxidation of m-Xylene (B151644)
The first documented synthesis of this compound was achieved through the oxidation of m-xylene. In a publication in Annalen der Chemie und Pharmacie in 1870, Fittig and Bieber detailed a method for the preparation of what they termed "m-Toluylsäure" (m-toluic acid). This seminal work provided the first clear synthetic route to this important isomer.
Experimental Protocol: Fittig and Bieber's Oxidation of m-Xylene (1870)
The following protocol is an interpretation of the 19th-century experimental description. Modern safety precautions should be strictly adhered to when attempting any chemical synthesis.
Objective: To synthesize this compound by the oxidation of m-xylene.
Reagents:
-
m-Xylene
-
Chromic acid solution (prepared from potassium dichromate and sulfuric acid)
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A solution of chromic acid was prepared by dissolving potassium dichromate in water and carefully adding concentrated sulfuric acid.
-
m-Xylene was added to the chromic acid solution in a flask equipped with a reflux condenser.
-
The mixture was heated to reflux for several hours. The progress of the reaction was monitored by the change in color of the reaction mixture from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).
-
After the reaction was complete, the mixture was allowed to cool.
-
The crude this compound, which precipitated from the solution, was isolated by filtration.
-
The crude product was washed with cold water to remove inorganic salts.
-
Purification was achieved by recrystallization from boiling water or ethanol, yielding colorless needles of this compound.
This early synthesis, while effective, utilized harsh oxidizing agents and would be considered environmentally unfavorable by modern standards. Nevertheless, it represented a significant achievement in the ability of chemists to selectively oxidize a methyl group on a benzene ring and laid the groundwork for the production of this valuable intermediate.
Early Characterization and Physical Properties
The initial characterization of this compound by Fittig and his contemporaries involved the determination of its fundamental physical properties. These early measurements were crucial for establishing the identity and purity of the newly synthesized compound and for distinguishing it from its ortho and para isomers. The data presented below is a compilation of early reported values and more recent, refined measurements.
| Property | Reported Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Melting Point | 111-113 °C |
| Boiling Point | 263 °C |
| Appearance | Colorless to white crystalline solid (needles) |
| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether |
Logical Progression of Early Toluic Acid Synthesis
The synthesis of this compound was a logical step in the systematic investigation of xylene isomers. The workflow illustrates the intellectual and experimental progression from starting materials to the isolation of the three distinct toluic acid isomers.
Evolution of Synthetic Methods
Following the pioneering work of Fittig, the synthesis of this compound has evolved significantly. While the fundamental principle of oxidizing the methyl group of m-xylene remains a primary route, modern methods employ more efficient and environmentally benign reagents and catalysts. These include catalytic air oxidation processes using transition metal catalysts, which are now the cornerstone of industrial production.
The diagram below illustrates the conceptual evolution from early stoichiometric oxidation to modern catalytic methods.
Conclusion
The discovery and initial synthesis of this compound by Rudolf Fittig and his contemporaries were landmark achievements in the nascent field of organic chemistry. Their systematic approach to the oxidation of xylene isomers not only provided the first access to this important compound but also contributed significantly to the fundamental understanding of aromatic chemistry. While the original synthetic methods have been superseded by more advanced and sustainable processes, the historical context of this work serves as a powerful reminder of the intellectual and experimental foundations upon which modern organic synthesis is built. For today's researchers, this compound remains a vital and versatile building block, its utility a direct legacy of the pioneering spirit of 19th-century chemistry.
Methodological & Application
Application Note: Quantitative Analysis of 3-Methylbenzoic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an important intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate and reliable quantification of this compound is crucial for quality control in production processes and for various research and development applications. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is demonstrated to be accurate, precise, and linear over a defined concentration range.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98.0%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Acetic acid (analytical grade)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions
A robust RP-HPLC method for the analysis of this compound and its isomers has been established.[1]
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : Water : Ammonium Acetate-Acetic Acid Buffer (100 mM, pH 4.70) (15:65:20, v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm[1] |
Preparation of Solutions
1.4.1. Mobile Phase Preparation
Prepare a 100 mM ammonium acetate-acetic acid buffer by dissolving the appropriate amount of ammonium acetate in water, adjusting the pH to 4.70 with acetic acid, and diluting to the final volume. Filter and degas the mobile phase components before use.
1.4.2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve.
1.4.3. Sample Solution Preparation
Accurately weigh a suitable amount of the sample containing this compound and transfer it to a volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following tables summarize the validation parameters for a similar HPLC method for the analysis of toluic acid isomers. This data is representative of the expected performance for the quantification of this compound.
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions over a range of concentrations. The correlation coefficient (r²) indicates the quality of the fit of the calibration curve.
| Analyte (Isomer) | Linearity Range (mg/L) | Correlation Coefficient (r²) |
| o-Toluic Acid | 0.1 - 100 | 0.999 |
| m-Toluic Acid | (Data not specified) | (Expected to be similar) |
| p-Toluic Acid | (Data not specified) | (Expected to be similar) |
Data for o-Toluic Acid is presented as a representative example.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Value (mg/L) |
| LOD | 0.02 - 0.1 |
| LOQ | (Not specified, typically 3.3 x LOD) |
Data is for o-toluic acid and its micro-impurities.[1]
Accuracy
Accuracy was determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the recovery is calculated.
| Analyte (Isomer) | Spiked Concentration | % Recovery |
| o-Toluic Acid | (Not specified) | 96.5 - 103.2 |
Data for o-Toluic Acid is presented as a representative example.[1]
Precision
Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are typically evaluated.
| Parameter | % RSD |
| Repeatability | < 5.0 |
Data is for the analysis of industrial products containing o-toluic acid.[1]
Data Analysis and Quantification
-
System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the sample solutions and integrate the peak area corresponding to this compound. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical parameters and the final quantification result.
References
Application Note: GC-MS Analysis of Impurities in 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is a key intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes. The purity of this compound is critical for the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing impurities in this compound. This application note provides a detailed protocol for the GC-MS analysis of potential impurities in this compound, including those arising from its synthesis and degradation.
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, byproducts of the synthesis process, or degradation products. The most common industrial synthesis route for this compound is the oxidation of m-xylene (B151644).
Potential Impurities Include:
-
Isomeric Impurities: 2-Methylbenzoic acid and 4-methylbenzoic acid.
-
Precursors and Intermediates: Residual m-xylene and partially oxidized intermediates such as 3-methylbenzaldehyde.
-
Over-oxidation Products: Isophthalic acid (benzene-1,3-dicarboxylic acid).
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., toluene, acetic acid).
Data Presentation
The following table summarizes potential impurities in this compound and their typical, albeit hypothetical, concentration ranges for illustrative purposes. Actual impurity profiles will vary depending on the manufacturing process and storage conditions.
| Impurity Name | Chemical Structure | CAS Number | Typical Concentration Range (%) |
| 2-Methylbenzoic acid | C₈H₈O₂ | 118-90-1 | < 0.5 |
| 4-Methylbenzoic acid | C₈H₈O₂ | 99-90-1 | < 0.5 |
| m-Xylene | C₈H₁₀ | 108-38-3 | < 0.1 |
| 3-Methylbenzaldehyde | C₈H₈O | 620-23-5 | < 0.2 |
| Isophthalic acid | C₈H₆O₄ | 121-91-5 | < 0.3 |
| Acetic Acid | C₂H₄O₂ | 64-19-7 | < 0.1 |
| Toluene | C₇H₈ | 108-88-3 | < 0.05 |
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Reference standards for all potential impurities
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade
-
Internal Standard (IS): (e.g., deuterated benzoic acid or an appropriate non-interfering compound)
Sample Preparation (Derivatization)
Since carboxylic acids are polar and may exhibit poor peak shape and thermal instability in GC, derivatization to their more volatile trimethylsilyl (B98337) (TMS) esters is recommended.
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Dissolution: Add 1 mL of dichloromethane to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Mandatory Visualizations
Experimental Workflow
Caption: GC-MS Analysis Workflow for this compound Impurities.
Potential Impurity Formation Pathways
Caption: Potential Impurity Formation Pathways in this compound Synthesis.
Conclusion
The described GC-MS method provides a robust and reliable approach for the identification and quantification of potential impurities in this compound. The derivatization step is crucial for achieving good chromatographic performance for the acidic analytes. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound and related products. It is recommended to validate the method for its intended use to ensure accuracy and precision.
Experimental Protocol for the Nitration of 3-Methylbenzoic Acid
Application Note
The nitration of 3-methylbenzoic acid is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis. This process is of significant interest to researchers, scientists, and drug development professionals as the resulting nitro-substituted benzoic acid isomers are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring influence the position of the incoming nitro (-NO₂) group, leading to a mixture of isomeric products. Understanding and controlling the reaction conditions are crucial for achieving desired product distributions and yields. This document provides a detailed experimental protocol for the nitration of this compound, data on isomer distribution, and a workflow diagram for the experimental process.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 99-04-7[1][2][3] | C₈H₈O₂ | 136.15 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9[4][5][6][7][8] | H₂SO₄ | 98.08 |
| Concentrated Nitric Acid (70%) | 7697-37-2[9][10][11][12] | HNO₃ | 63.01 |
| Ice (from deionized water) | N/A | H₂O | 18.02 |
| Deionized Water | N/A | H₂O | 18.02 |
Product Specifications
| Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Methyl-2-nitrobenzoic acid | 5437-38-7[13][14][15] | C₈H₇NO₄ | 181.15 |
| 3-Methyl-4-nitrobenzoic acid | 3113-71-1[16][17][18] | C₈H₇NO₄ | 181.15 |
| 5-Methyl-2-nitrobenzoic acid | 3113-72-2[19][20][21][22] | C₈H₇NO₄ | 181.15 |
Experimental Protocol
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic; therefore, strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask, carefully add 15 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to below 10 °C.
-
Slowly, and with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath. This nitrating mixture is highly corrosive.
-
-
Reaction Setup:
-
In a separate larger flask, dissolve 10.0 g (0.0734 mol) of this compound in 25 mL of concentrated sulfuric acid.
-
Cool this solution in an ice-water bath to 0-5 °C with continuous stirring.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the solution of this compound over a period of 30-45 minutes.
-
It is crucial to maintain the reaction temperature below 15 °C throughout the addition to control the reaction and minimize the formation of dinitrated byproducts.[23][24]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
-
Work-up:
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a beaker with vigorous stirring.
-
A precipitate of the crude nitrated products will form.
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus (B1172312) paper.
-
-
Drying and Characterization:
-
Dry the crude product in a desiccator over a suitable drying agent.
-
Determine the total yield of the mixed isomers.
-
The product can be characterized by techniques such as melting point analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the nitro and carboxylic acid functional groups.
-
Purification: The crude product is a mixture of isomers. Separation can be achieved by fractional crystallization or column chromatography, taking advantage of the different polarities and solubilities of the isomers.
Data Presentation
The direct nitration of this compound yields a mixture of isomers. The following table summarizes the molar yields of the main products obtained under specific experimental conditions as reported in the literature.
| Product Isomer | Molar Yield (%) |
| 2-Nitro-3-methylbenzoic acid | ~28-30% |
| 4-Nitro-3-methylbenzoic acid | ~13-18% |
| 2-Nitro-5-methylbenzoic acid | ~27-37% |
Note: The data presented is based on results from patent literature (CN112441926A), where the nitration was part of a larger process. Yields may vary depending on the precise reaction conditions.[25]
Experimental Workflow
Caption: Workflow for the nitration of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 3. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. 硫酸 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemos.de [chemos.de]
- 8. Sulfuric acid CAS#: 7664-93-9 [m.chemicalbook.com]
- 9. Nitric acid - Wikipedia [en.wikipedia.org]
- 10. 7697-37-2 | CAS DataBase [m.chemicalbook.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 14. B25682.22 [thermofisher.com]
- 15. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 | FM37151 [biosynth.com]
- 16. chemimpex.com [chemimpex.com]
- 17. ebiohippo.com [ebiohippo.com]
- 18. 3-Methyl-4-nitrobenzoic Acid | 3113-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. Buy 5-Methyl-2-nitrobenzoic acid | 3113-72-2 [smolecule.com]
- 20. 5-Methyl-2-nitrobenzoic Acid|CAS 3113-72-2 [benchchem.com]
- 21. echemi.com [echemi.com]
- 22. 5-Methyl-2-nitrobenzoic Acid | 3113-72-2 | TCI AMERICA [tcichemicals.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. westfield.ma.edu [westfield.ma.edu]
- 25. CN112441926A - Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of DEET from 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-meta-toluamide (DEET) is a highly effective and widely used active ingredient in insect repellents.[1] Its synthesis from 3-methylbenzoic acid (also known as m-toluic acid) is a common and illustrative example of amide bond formation in organic chemistry, a fundamental reaction in the development of many pharmaceutical compounds.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of DEET, targeting professionals in research and drug development. The primary and most established method involves a two-step process: the conversion of this compound to its more reactive acyl chloride derivative, followed by amidation with diethylamine (B46881).[1][2][4] Alternative one-pot syntheses using coupling reagents offer a more streamlined approach.[5][6]
Synthetic Pathways Overview
The synthesis of DEET from this compound can be achieved through several routes. The most common laboratory and industrial method is a two-step process.[2]
-
Step 1: Acyl Chloride Formation: this compound is first converted to 3-methylbenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This initial step is crucial as it activates the carboxylic acid for the subsequent reaction.
-
Step 2: Amidation: The resulting 3-methylbenzoyl chloride is then reacted with diethylamine to form N,N-diethyl-3-methylbenzamide (DEET).[2] This reaction is a nucleophilic acyl substitution.
An alternative, more modern approach involves a one-pot synthesis using a coupling reagent, which avoids the isolation of the often-lachrymatory acyl chloride intermediate.[5]
Caption: Overview of synthetic pathways for DEET from this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of DEET from this compound.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield | Purity | Reference |
| Two-Step (Thionyl Chloride) | This compound, Diethylamine | Thionyl Chloride | ~8 minutes (Step 1) | Excellent | High | [7] |
| Two-Step (Oxalyl Chloride) | This compound, Diethylamine hydrochloride | Oxalyl Chloride, NaOH | 30 min reflux (Step 1) | - | - | [3] |
| One-Pot (COMU Coupling) | This compound, Diethylamine | COMU, DMF | 3 hours | 70-80% | >99% | [5] |
| Oxidative Coupling (Copper-based MOF) | This compound, N,N-diethylformamide | bcmim-Cu, TBHP | 3 hours | 95% | High | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This protocol details the conversion of this compound to DEET using thionyl chloride.[2][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Diethyl ether
-
10% Hydrochloric acid (HCl) solution
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
Step 1: Synthesis of 3-Methylbenzoyl Chloride
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 1.36 g, 0.01 mol).
-
Under a fume hood, carefully add thionyl chloride (e.g., 1.5 mL, 0.02 mol).
-
Stir the mixture at room temperature for approximately 8 minutes.[7] The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
The resulting 3-methylbenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)
-
In a separate flask, prepare a solution of diethylamine in diethyl ether.
-
Cool the 3-methylbenzoyl chloride solution in an ice bath.
-
Slowly add the diethylamine solution to the cooled 3-methylbenzoyl chloride solution with continuous stirring. An excess of diethylamine is often used to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% HCl solution, 10% NaOH solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to yield the crude DEET product as an oil.[3]
-
Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Experimental workflow for the two-step synthesis of DEET.
Protocol 2: One-Pot Synthesis using COMU Coupling Reagent
This protocol describes a modern, one-pot synthesis of DEET using COMU as a coupling agent, which is noted for its operational simplicity and the formation of water-soluble byproducts.[5]
Materials:
-
This compound
-
Diethylamine
-
COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]
-
N,N-Dimethylformamide (DMF)
-
Reaction vial or flask
Procedure:
-
In a reaction vial, dissolve diethylamine (2.2 equivalents) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Sequentially add this compound (1 equivalent) and COMU (1 equivalent) to the stirred solution.[5]
-
Allow the reaction to proceed for approximately 3 hours. A color change from bright yellow to orange may be observed, indicating the progression of the reaction.[5]
Work-up and Purification:
-
The reaction byproducts are water-soluble, allowing for a simple aqueous workup.[5]
-
Perform a liquid-liquid extraction to isolate the DEET product.
-
The organic layer is then dried and the solvent removed to yield the final product, which is often of high purity without the need for further purification.[5]
Caption: Experimental workflow for the one-pot synthesis of DEET using COMU.
Safety Precautions
-
All procedures should be conducted in a well-ventilated fume hood.
-
Thionyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3]
-
3-Methylbenzoyl chloride is a lachrymator (causes tearing).[3]
-
Diethylamine is a flammable and corrosive liquid.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of DEET from this compound is a robust and well-documented process. The traditional two-step method via an acyl chloride intermediate is reliable and provides excellent yields.[2][7] For applications where operational simplicity and avoidance of hazardous intermediates are critical, the one-pot synthesis using a coupling reagent like COMU presents a valuable alternative.[5] The choice of synthetic route will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations.
References
- 1. N,N-Diethyl-3-methylbenzamide (DEET): Synthesis, Composition, Applications, and Storage Guidelines_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 4. homework.study.com [homework.study.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application of 3-Methylbenzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a carboxylic acid group and a methyl group on the benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable precursor in drug development. The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, while the aromatic ring can undergo further substitution to introduce additional functionalities. These transformations are pivotal in the synthesis of various therapeutic agents, including analgesics, anti-inflammatory drugs, and insect repellents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application Note 1: Synthesis of N,N-diethyl-3-methylbenzamide (DEET)
Background
N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a widely used active ingredient in insect repellents. It is highly effective against a broad spectrum of insects, including mosquitoes, ticks, and flies.[2] The synthesis of DEET from this compound is a classic example of amide bond formation, a fundamental reaction in pharmaceutical chemistry. The process typically involves the conversion of this compound to its more reactive acid chloride derivative, followed by amidation with diethylamine.
Data Presentation
| Parameter | Method 1: Thionyl Chloride | Method 2: Copper-Catalyzed Oxidative Coupling |
| Starting Material | This compound | This compound |
| Key Reagents | Thionyl chloride (SOCl₂), Diethylamine | N,N-diethylformamide, tert-Butyl hydroperoxide (TBHP), bcmim-Cu catalyst |
| Reaction Time | 30 minutes for acid chloride formation, then 5 minutes for amidation | 3 hours |
| Reaction Temperature | Reflux for acid chloride, Room temperature for amidation | 100 °C |
| Yield | High (Specific yield not reported in the provided text) | >99% conversion, 95% isolated yield |
| Purity | High | High |
Experimental Protocols
Method 1: Synthesis via 3-Methylbenzoyl Chloride
This two-step method involves the initial formation of 3-methylbenzoyl chloride, which is then reacted with diethylamine.
Step 1: Synthesis of 3-Methylbenzoyl Chloride
A detailed protocol for the synthesis of 3-methylbenzoyl chloride from this compound using thionyl chloride has been reported with a high yield.[3]
-
Reagents:
-
This compound: 540.56 g
-
Thionyl chloride: 573.0 g
-
N,N-dimethylformamide (DMF): 1.0 g (catalyst)
-
-
Procedure:
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas absorption device, add this compound, thionyl chloride, and DMF.
-
Heat the mixture to 90°C with continuous stirring.
-
Maintain the reaction at 90°C for 3 hours. The reaction is complete when the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3-methylbenzoyl chloride.
-
-
Expected Yield: 610.0 g (99.3% yield) with a purity of 98.2%.[3]
Step 2: Synthesis of N,N-diethyl-3-methylbenzamide (DEET)
This protocol utilizes the 3-methylbenzoyl chloride synthesized in the previous step.
-
Reagents:
-
3-Methylbenzoyl chloride: 154 mg (1.0 mmol)
-
Diethylamine: 99 mg (1.35 mmol)
-
10% Sodium hydroxide (B78521) (NaOH) solution: 400 µL (1.0 mmol)
-
-
Procedure:
-
In a 10 cm test tube, combine the 10% NaOH solution and diethylamine. Stir the mixture.
-
Slowly add 3-methylbenzoyl chloride to the stirred solution.
-
The reaction is rapid and should proceed to completion within minutes.
-
The crude product can be isolated by extraction and purified further if necessary.
-
Method 2: One-Pot Copper-Catalyzed Oxidative Coupling
This method provides a direct synthesis of DEET from this compound in a single step using a copper-based metal-organic framework (bcmim-Cu) as a catalyst.[4]
-
Reagents:
-
This compound: 1.4 g (10 mmol)
-
N,N-diethylformamide: 20 mL (180 mmol)
-
bcmim-Cu catalyst: 0.43 g (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% aq.): 4.15 mL (30 mmol)
-
-
Procedure:
-
In a round-bottom flask, combine this compound and the bcmim-Cu catalyst.
-
Add N,N-diethylformamide to the flask.
-
Stir the mixture and heat to 100°C.
-
Slowly add the TBHP solution over a period of 180 minutes using an addition pump, keeping the flask open to the atmosphere.
-
After the addition is complete, allow the mixture to cool to room temperature.
-
Remove the excess N,N-diethylformamide by distillation under reduced pressure.
-
Filter the residue through a pad of silica (B1680970) gel, eluting with a 1:1 mixture of hexane/ethyl acetate (B1210297) to isolate the pure product.
-
Mandatory Visualization
Application Note 2: Synthesis of a Local Anesthetic Intermediate
Background
Amide-based local anesthetics, such as Lidocaine and Trimecaine, are a critical class of pharmaceuticals used for pain management. The synthesis of these molecules often involves the formation of an amide bond between an aromatic acid chloride and a substituted aniline (B41778) or other amine-containing moiety. While Trimecaine itself is synthesized from 2,4,6-trimethylaniline (B148799) and chloroacetyl chloride, a similar synthetic strategy can be employed using 3-methylbenzoyl chloride to produce analogous structures with potential local anesthetic activity. This application note provides a representative protocol for the synthesis of an N-aryl amide from 3-methylbenzoyl chloride, a key intermediate derived from this compound.
Data Presentation
| Parameter | Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide (Trimecaine Intermediate) |
| Starting Material | 2,4,6-Trimethylaniline |
| Key Reagents | Chloroacetyl chloride, Toluene (B28343) (solvent) |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 0-10°C |
| Yield | High (Specific yield not reported in the provided text) |
| Purity | Requires purification |
Experimental Protocol: Synthesis of N-(2,4,6-trimethylphenyl)-3-methylbenzamide (A Trimecaine Analogue)
This protocol is adapted from the synthesis of a Trimecaine intermediate and illustrates the use of 3-methylbenzoyl chloride in the synthesis of a potential local anesthetic candidate.
-
Reagents:
-
2,4,6-Trimethylaniline
-
3-Methylbenzoyl chloride (prepared as described in Application Note 1)
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,4,6-trimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Cool the mixture to 0-10°C using an ice bath.
-
Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in anhydrous toluene to the cooled mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude N-(2,4,6-trimethylphenyl)-3-methylbenzamide can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Application Note 3: Synthesis of Methyl 3-Methylbenzoate (B1238549)
Background
Esterification is a fundamental reaction in organic synthesis, and the conversion of carboxylic acids to their corresponding esters is a common strategy in the preparation of pharmaceutical intermediates. Methyl esters, in particular, can serve as protecting groups for carboxylic acids or as precursors for further chemical transformations. The Fischer esterification of this compound with methanol (B129727) in the presence of an acid catalyst is a straightforward and efficient method for the synthesis of methyl 3-methylbenzoate.
Data Presentation
| Parameter | Fischer Esterification of Benzoic Acid (Representative Protocol) |
| Starting Material | Benzoic Acid |
| Key Reagents | Methanol, Concentrated Sulfuric Acid |
| Reaction Time | 1 hour |
| Reaction Temperature | Reflux |
| Yield | Dependent on equilibrium (a representative protocol for benzoic acid reports a 62.69% recovery of methyl benzoate)[5] |
| Purity | Requires purification by extraction and distillation |
Experimental Protocol: Fischer Esterification of this compound
This protocol is based on a general procedure for the Fischer esterification of benzoic acid and can be directly applied to this compound.[2]
-
Reagents:
-
This compound: 0.61 g
-
Methanol: 2 mL
-
Concentrated Sulfuric Acid: 0.15 mL (catalyst)
-
Dichloromethane (B109758) (for extraction)
-
5% Sodium carbonate solution (for washing)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, methanol, and concentrated sulfuric acid.
-
Add boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 50 mL of water and 40 mL of dichloromethane to the separatory funnel.
-
Shake the funnel to extract the product into the dichloromethane layer, venting frequently.
-
Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 5% sodium carbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by distillation.
-
The resulting crude methyl 3-methylbenzoate can be further purified by distillation if necessary.
-
Mandatory Visualization
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 5. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
Application Notes and Protocols: 3-Methylbenzoic Acid in Coordination Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a versatile ligand in coordination chemistry. Its carboxylate group readily coordinates with a variety of metal ions, forming discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). The presence of the methyl group on the benzene (B151609) ring introduces steric and electronic effects that can influence the resulting structure and properties of the coordination compounds. These effects can lead to unique chemical reactivity, making 3-methylbenzoate (B1238549) complexes promising candidates for applications in catalysis, materials science, and as antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of coordination compounds derived from this compound.
I. Synthesis of 3-Methylbenzoate Coordination Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, including precipitation, solvothermal, and hydrothermal techniques. The choice of method depends on the desired product, with precipitation being common for discrete complexes and solvothermal/hydrothermal methods often employed for the synthesis of coordination polymers and MOFs.
A. Application Note: Synthesis of Transition Metal Complexes with this compound and Hydrazine (B178648)
A common synthetic strategy involves the reaction of a metal salt with this compound in the presence of a co-ligand, such as hydrazine. Hydrazine can act as a bridging ligand, facilitating the formation of polynuclear or polymeric structures. The pH of the reaction medium is a critical parameter that influences the final product's composition and structure.
B. Experimental Protocol: Synthesis of Co(II), Ni(II), Zn(II), and Cd(II) Complexes with this compound and Hydrazine[1][2]
Materials:
-
This compound (C₈H₈O₂)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Distilled water
-
Ethanol
-
Ether
Procedure:
-
Ligand Solution Preparation: Prepare a ligand solution by dissolving 2 mmol of this compound (0.272 g) and 4 mmol of hydrazine hydrate (0.2 mL) in 60 mL of hot distilled water with constant stirring.
-
Metal Salt Solution Preparation: Prepare a metal salt solution by dissolving 1 mmol of the respective metal nitrate salt (e.g., 0.291 g of Co(NO₃)₂·6H₂O) in 20 mL of distilled water.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation: Continue stirring the mixture at 50 °C. A clear solution will initially form, which will become turbid after approximately 30 minutes, followed by the formation of a microcrystalline solid.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitate and wash it sequentially with distilled water, ethanol, and then ether.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride.
Expected Products:
-
[Co(N₂H₄)₂(C₈H₇O₂)₂]·H₂O
-
[Ni(N₂H₄)₂(C₈H₇O₂)₂]
-
[Zn(N₂H₄)₂(C₈H₇O₂)₂]·H₂O
-
[Cd(N₂H₄)(C₈H₇O₂)₂]·H₂O
C. Experimental Workflow Diagram
II. Structural and Physicochemical Properties
The coordination of 3-methylbenzoate to metal centers can be characterized by various analytical techniques, including infrared (IR) spectroscopy, thermal analysis (TGA/DSC), and single-crystal X-ray diffraction.
A. Application Note: Spectroscopic and Thermal Characterization
IR spectroscopy is a powerful tool to confirm the coordination of the carboxylate group to the metal ion. The characteristic C=O stretching frequency of the free carboxylic acid (around 1680-1710 cm⁻¹) shifts upon coordination. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐₛ - νₛ) can provide insights into its coordination mode (monodentate, bidentate chelating, or bridging). Thermal analysis provides information on the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
B. Quantitative Data Summary
Table 1: Selected IR Spectroscopic Data (cm⁻¹) for 3-Methylbenzoate Complexes [1]
| Complex | ν(C=O) of free acid | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) | ν(M-O) |
| [Co(N₂H₄)₂(C₈H₇O₂)₂]·H₂O | 1682 | 1605 | 1385 | 220 | 455 |
| [Ni(N₂H₄)₂(C₈H₇O₂)₂] | 1682 | 1597 | 1400 | 197 | 465 |
| [Zn(N₂H₄)₂(C₈H₇O₂)₂]·H₂O | 1682 | 1612 | 1389 | 223 | 472 |
| [Cd(N₂H₄)(C₈H₇O₂)₂]·H₂O | 1682 | 1558 | 1414 | 144 | 420 |
Table 2: Thermal Decomposition Data for 3-Methylbenzoate Complexes [1]
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Assignment | Final Residue |
| [Co(N₂H₄)₂(C₈H₇O₂)₂]·H₂O | 229 - 250 | 19.5 | Loss of H₂O and N₂H₄ | CoO |
| [Ni(N₂H₄)₂(C₈H₇O₂)₂] | 248 - 442 | 24.5 | Loss of N₂H₄ and decomposition to NiO | NiO |
| [Zn(N₂H₄)₂(C₈H₇O₂)₂]·H₂O | 218 - 244 | 18.6 | Loss of H₂O and N₂H₄ | ZnO |
| [Cd(N₂H₄)(C₈H₇O₂)₂]·H₂O | 209 - 231 | 4.5 | Loss of H₂O | CdO |
Table 3: Representative Crystallographic Data for a Related Methylbenzoate Complex: [Mo₂(p-O₂CC₆H₄CH₃)₄(C₄H₈O)₂] [2][3]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.123(2) |
| b (Å) | 10.789(2) |
| c (Å) | 11.084(2) |
| α (°) | 99.87(3) |
| β (°) | 108.89(3) |
| γ (°) | 100.01(3) |
| V (ų) | 1075.9(4) |
| Z | 1 |
| Mo-Mo bond distance (Å) | 2.1012(4) |
| Mo-O (carboxylate) (Å) | 2.112(2) - 2.123(2) |
| Mo-O (THF) (Å) | 2.548(3) |
| O-Mo-O angle (°) | 88.9(1) - 91.1(1) |
Note: Data for a 4-methylbenzoate complex is provided as a representative example due to the limited availability of detailed crystallographic data for 3-methylbenzoate complexes in the searched literature.
III. Applications in Catalysis
Metal complexes derived from this compound have potential applications as catalysts in various organic transformations. The metal center can act as a Lewis acid, and the ligand environment can be tuned to influence the catalytic activity and selectivity.
A. Application Note: Catalytic Oxidation of Alkylbenzenes
Cobalt complexes, in particular, are known to catalyze the aerobic oxidation of alkylbenzenes to the corresponding carboxylic acids. This transformation is of significant industrial importance. The use of a 3-methylbenzoate ligand could modulate the catalytic activity of the cobalt center.
B. Experimental Protocol: Cobalt-Catalyzed Air Oxidation of p-Xylene (B151628) to p-Toluic Acid (A Model Reaction)
This protocol is adapted from a general procedure for the oxidation of methylbenzenes and serves as a model for the potential catalytic application of a Co(II)-3-methylbenzoate complex.
Materials:
-
p-Xylene
-
Cobalt(II) acetate (B1210297) tetrahydrate (as a precursor for the in-situ formation of the active catalyst with this compound, or a pre-synthesized Co(II)-3-methylbenzoate complex)
-
Acetic acid (solvent)
-
Sodium bromide (co-catalyst)
-
Pressurized reaction vessel (autoclave)
-
Air or oxygen source
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine p-xylene (substrate), acetic acid (solvent), cobalt(II) acetate tetrahydrate, and sodium bromide.
-
Reaction Conditions: Pressurize the reactor with air to the desired pressure (e.g., 15-30 atm).
-
Heating and Stirring: Heat the reaction mixture to 150-200 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Isolation: Precipitate the product (p-toluic acid) by adding water to the reaction mixture.
-
Purification: Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.
C. Catalytic Cycle Diagram
IV. Antimicrobial Applications
Metal complexes often exhibit enhanced biological activity compared to the free ligands. The coordination of this compound to metal ions can lead to compounds with promising antimicrobial properties.
A. Application Note: Antimicrobial Activity of 3-Methylbenzoate Complexes
Transition metal complexes of this compound have shown activity against various bacterial and fungal strains. The mechanism of action is generally believed to involve the disruption of cellular processes. Chelation can enhance the lipophilicity of the metal ion, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal complex can interfere with essential enzymes or bind to DNA, leading to cell death.
B. Experimental Protocol: Well Diffusion Assay for Antimicrobial Screening[1]
Materials:
-
Synthesized 3-methylbenzoate metal complexes
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Muller-Hinton agar (B569324) (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a suspension of the test microorganism over the surface.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Sample Application: Prepare solutions of the test complexes in DMSO. Add a defined volume (e.g., 100 µL) of each test solution to the wells. Use DMSO as a negative control and a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
C. Proposed Mechanism of Action Diagram
References
Protocol for the Esterification of 3-Methylbenzoic Acid to Ethyl 3-Methylbenzoate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 3-methylbenzoate (B1238549) via Fischer esterification of 3-methylbenzoic acid using an acid catalyst. This procedure is widely applicable in organic synthesis for the preparation of aromatic esters, which are valuable intermediates in the pharmaceutical and fragrance industries.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1][3] This protocol details the esterification of this compound (also known as m-toluic acid) with ethanol (B145695) in the presence of concentrated sulfuric acid to yield ethyl 3-methylbenzoate.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product involved in this protocol.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 136.15 | 263 | 1.054 |
| Ethanol | 46.07 | 78.37 | 0.789 |
| Ethyl 3-Methylbenzoate | 164.20 | 234-235 | 1.03 |
| Sulfuric Acid (conc.) | 98.08 | ~337 | 1.84 |
Experimental Protocol
This protocol is adapted from established Fischer esterification procedures for benzoic acid and its derivatives.[1][4][5]
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether (or dichloromethane)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Simple distillation apparatus
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 10.0 g, 0.073 mol) and absolute ethanol (e.g., 30 mL, excess).
-
Add a magnetic stir bar to the flask.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture while stirring. Caution: The addition of sulfuric acid is exothermic.
-
Add a few boiling chips to the flask.
-
Attach a reflux condenser to the round-bottom flask.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold water to the separatory funnel.
-
Extract the product into diethyl ether (or dichloromethane) (2 x 40 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of water.
-
50 mL of 5% sodium bicarbonate solution to neutralize the unreacted acid and the sulfuric acid catalyst. Caution: CO2 gas will be evolved; vent the separatory funnel frequently.
-
50 mL of saturated sodium chloride (brine) solution.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the solvent (diethyl ether or dichloromethane) using a rotary evaporator or by simple distillation.
-
The crude ethyl 3-methylbenzoate can be further purified by vacuum distillation to obtain the final product. Collect the fraction boiling at the appropriate temperature for ethyl 3-methylbenzoate under reduced pressure.
-
Expected Yield:
Based on similar esterification reactions, the expected yield of ethyl 3-methylbenzoate is typically in the range of 70-85%.[6]
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental Workflow for Esterification.
References
Application Notes and Protocols for the Characterization of 3-Methylbenzoic Acid Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from 3-Methylbenzoic acid (also known as m-toluic acid) are a class of aromatic polymers with potential applications in various fields, including specialty materials and drug delivery, owing to their thermal stability and specific chemical functionalities. Thorough characterization of these polymers is essential to understand their structure-property relationships and to ensure their suitability for specific applications. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound-based polymers, including polyesters and polyamides.
I. Structural Characterization
Structural analysis is fundamental to confirming the successful synthesis of the desired polymer and to understanding its chemical composition. The primary techniques for this are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the polymer structure, thereby confirming the incorporation of the this compound monomer and the formation of the characteristic polymer linkages (e.g., ester or amide bonds).
-
Sample Preparation: Place a small amount of the dry polymer powder or film directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the polymer. For a polyester (B1180765) derived from a hydroxy-functionalized comonomer and this compound, key peaks would include:
-
~1720-1740 cm⁻¹: C=O stretching of the ester group.
-
~2850-3000 cm⁻¹: C-H stretching of the methyl and aromatic groups.
-
~1600 and ~1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1100-1300 cm⁻¹: C-O stretching of the ester group.
-
| Wavenumber (cm⁻¹) | Assignment for Poly(3-methylbenzoate) type structure |
| 3100-3000 | Aromatic C-H Stretch |
| 2960-2850 | Aliphatic C-H Stretch (from methyl group) |
| ~1735 | Ester Carbonyl (C=O) Stretch |
| ~1605, ~1490 | Aromatic C=C Ring Stretch |
| ~1270, ~1120 | Ester C-O Stretch |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within the polymer. Both ¹H and ¹³C NMR are crucial for confirming the polymer's microstructure.
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). Trifluoroacetic acid (TFA) may be added in small quantities to aid the dissolution of rigid aromatic polymers.[1] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Temperature: Room temperature.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Chemical Shifts (δ): Analyze the chemical shifts of the peaks to identify the different types of protons and carbons in the polymer repeat unit.
-
Integration (¹H NMR): Integrate the proton signals to determine the relative ratios of different types of protons, confirming the monomer incorporation ratio in copolymers.
-
2D NMR (COSY, HSQC): For complex structures, 2D NMR experiments can be used to establish the connectivity between protons and carbons.[1]
-
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~8.0-7.4 | Aromatic protons |
| ¹H | ~2.4 | Methyl group protons (-CH₃) |
| ¹³C | ~165 | Ester carbonyl carbon (C=O) |
| ¹³C | ~140-128 | Aromatic carbons |
| ¹³C | ~21 | Methyl group carbon (-CH₃) |
II. Molecular Weight Determination
The molecular weight and its distribution are critical parameters that significantly influence the mechanical, thermal, and solution properties of polymers.
A. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most common technique for determining the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of polymers.
-
System Preparation:
-
Columns: Use a set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns for non-polar polymers or modified silica (B1680970) for more polar polymers).
-
Mobile Phase: Select a good solvent for the polymer. For aromatic polyesters, chloroform or tetrahydrofuran (B95107) (THF) is often used. The mobile phase should be filtered and degassed.
-
Detector: A differential refractive index (DRI) detector is commonly used.
-
-
Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
Data Acquisition: Inject the filtered sample solution into the GPC/SEC system. Elute the sample at a constant flow rate (e.g., 1.0 mL/min).
-
Data Analysis: The elution times of the polymer sample are compared to the calibration curve to determine the Mₙ, Mₙ, and PDI.
| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Aromatic Copolyester Batch 1 | 15,000 | 50,000 | 3.33 |
| Aromatic Copolyester Batch 2 | 25,000 | 100,000 | 4.00 |
III. Thermal Properties Analysis
The thermal behavior of a polymer determines its processing window and its performance at elevated temperatures. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
A. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a polymer as a function of temperature. It is primarily used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min).
-
Temperature Program: A heat-cool-heat cycle is typically used to erase the thermal history of the sample.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The T₉ is determined from the midpoint of the step change in the heat flow curve from the second heating scan. The Tₘ is determined from the peak of the endothermic melting transition.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (e.g., ceramic or platinum).
-
Instrument Setup:
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere with a constant purge rate.
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tₒ) and the temperature at which 5% weight loss occurs (Tₔ₅%). The residual weight at the end of the experiment can also be reported.
| Polymer Sample | Glass Transition Temperature (T₉) (°C) | 5% Weight Loss Temperature (Tₔ₅%) (°C) |
| Aromatic Copolyester (60% 3-hydroxybenzoic acid analog) | 186 | > 450 |
| Aromatic Copolyester (40% 3-hydroxybenzoic acid analog) | 175 | > 450 |
| Poly(3-hydroxybenzoic acid) | 146 | > 450 |
IV. Visualization of Experimental Workflows
A. General Polymer Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound polymer.
Caption: General workflow for polymer characterization.
B. GPC/SEC Experimental Workflow
This diagram details the logical steps involved in performing a GPC/SEC experiment for molecular weight determination.
Caption: GPC/SEC experimental workflow.
C. Thermal Analysis (DSC/TGA) Workflow
This diagram outlines the sequential steps for conducting thermal analysis on a polymer sample.
Caption: DSC and TGA experimental workflow.
References
Application Notes and Protocols for 3-Methylbenzoic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of agrochemicals.[1] Its structural framework allows for diverse chemical modifications, leading to the development of effective fungicides, herbicides, insecticides, and plant growth regulators. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel agrochemicals.
I. Fungicidal Applications
Derivatives of this compound, particularly benzanilides, have shown significant potential as fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[2][3]
A. Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro efficacy of benzanilide (B160483) fungicides, which are structurally related to derivatives of this compound, against the plant pathogen Rhizoctonia solani.
| Fungicide | Chemical Class | Target Pathogen | EC50 (mg/L) | Reference |
| Mepronil | Benzanilide (SDHI) | Rhizoctonia solani | 0.094 ± 0.02 | [2] |
| Boscalid | Benzanilide (SDHI) | Rhizoctonia solani | 2.04 ± 0.36 | [2] |
Note: While not directly derived from this compound, these benzanilide fungicides demonstrate the potential of this chemical class.
B. Experimental Protocols
This protocol describes a general method for the synthesis of N-substituted-3-methylbenzamides, which are analogs of benzanilide fungicides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (B41778)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (Et₃N)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours to form 3-methylbenzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the resulting 3-methylbenzoyl chloride in an anhydrous solvent (diethyl ether or THF).
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the 3-methylbenzoyl chloride solution to the aniline solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylbenzanilide derivative.
-
Purify the product by recrystallization or column chromatography.
This protocol outlines a method for testing the efficacy of this compound derivatives against the plant pathogenic fungus Botrytis cinerea.
Materials:
-
Synthesized this compound derivative
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 45-50°C.
-
Prepare a stock solution of the test compound in DMSO.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only DMSO (at the same concentration as the test plates) should also be prepared.
-
From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both control and treated).
-
Incubate the plates at 22-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.
C. Signaling Pathway
II. Herbicidal Applications
Certain derivatives of this compound have demonstrated herbicidal properties by interfering with essential plant processes such as photosynthesis and growth.
A. Quantitative Data on Herbicidal Activity
The following table presents data on the inhibitory effects of 3-cyanobenzoic acid on the growth of maize (Zea mays).
| Parameter | Concentration | % Reduction vs. Control | Reference |
| Plant Height | 1.0 mM | 20.3% | [4] |
| Leaf Area | 0.5 mM | 21.4% | [4] |
| Leaf Area | 1.0 mM | 42.0% | [4] |
| Root Length | 0.5 mM | 45.5% | [4] |
| Root Length | 1.0 mM | 65.7% | [4] |
| Shoot Fresh Biomass | 1.0 mM | 45.9% | [4] |
| Root Fresh Biomass | 1.0 mM | 62.9% | [4] |
B. Experimental Protocols
This protocol provides a general method for the synthesis of esters from this compound, which can be screened for herbicidal activity.
Materials:
-
This compound
-
Various alcohols (e.g., methanol, ethanol (B145695), propanol)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired alcohol (in excess, can be used as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the ether solution with 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ester.
-
Purify the ester by distillation or column chromatography.
This bioassay is used to evaluate the pre-emergent herbicidal activity of this compound derivatives.
Materials:
-
Synthesized this compound derivative
-
Seeds of a model weed species (e.g., cress, Lepidium sativum)
-
Petri dishes
-
Filter paper (Whatman No. 1)
-
Distilled water
-
Growth chamber or incubator
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the stock solution with distilled water to obtain the desired test concentrations (e.g., 10, 50, 100, 250 ppm). Include a control with the same concentration of acetone as the test solutions.
-
Place a sheet of filter paper in each petri dish.
-
Evenly apply a fixed volume (e.g., 5 mL) of each test solution or the control solution to the filter paper in the respective petri dishes.
-
Place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light/8h dark) for 7-10 days.
-
After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage.
-
Measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
-
Determine the EC50 value for each parameter.
C. Logical Workflow for Herbicidal Action
III. Insecticidal and Repellent Applications
The most prominent agrochemical application of this compound is in the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent.[1] The amide derivatives of this compound are a key area of investigation for new insecticidal and repellent compounds.
A. Quantitative Data on Insecticidal/Repellent Activity
| Compound | Target Organism | Activity | Reference |
| N,N-Diethyl-3-methylbenzamide (DEET) | Mosquitoes (Aedes aegypti, Anopheles sp., etc.) | Repellent | [5] |
| N,N-Diethyl-3-methylbenzamide (DEET) | Mosquito cells (Aedes albopictus) | Induces glutathione (B108866) S-transferase | [3][6] |
B. Experimental Protocols
This protocol details the synthesis of DEET from this compound.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous toluene (B28343) or dichloromethane
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Hydrochloric acid (HCl) solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous toluene.
-
Add oxalyl chloride (1.2 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases and the solution becomes clear, indicating the formation of 3-methylbenzoyl chloride.
-
In a separate flask equipped with an addition funnel, dissolve diethylamine (2.5 equivalents) in anhydrous toluene and cool the solution in an ice bath.
-
Slowly add the 3-methylbenzoyl chloride solution from the first flask to the cooled diethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% HCl solution, water, 10% NaOH solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude DEET.
-
Purify the DEET by vacuum distillation.
This is a standard method for evaluating the repellency of compounds against mosquitoes.
Materials:
-
Synthesized N,N-disubstituted-3-methylbenzamide
-
Ethanol (as a solvent)
-
Caged, host-seeking adult female mosquitoes (e.g., Aedes aegypti) that have been starved for at least 12 hours.
-
Human volunteers
-
Latex gloves
-
Micropipette
Procedure:
-
Prepare different concentrations of the test compound in ethanol. A control of ethanol alone should also be prepared.
-
A volunteer wears a latex glove with a defined area of skin exposed on the forearm.
-
Apply a specific volume (e.g., 1 mL) of the test solution evenly to the exposed skin area.
-
Allow the treated area to dry for a few minutes.
-
The volunteer inserts the treated forearm into the cage of mosquitoes.
-
Record the time until the first mosquito lands on the treated skin. The time to the first bite can also be recorded.
-
A compound is considered effective if it prevents landing/biting for a specified period (e.g., >30 minutes).
-
Repeat the test with different concentrations and replicates to determine the dose-response relationship and the effective dose for a certain protection time.
-
All procedures involving human subjects must be conducted under strict ethical guidelines and with informed consent.
C. Signaling Pathway for DEET
IV. Plant Growth Regulator Applications
Benzoic acid and its derivatives are known to act as phenolic inhibitors that can suppress plant growth. This property can be harnessed for applications such as controlling excessive vegetative growth or inducing dormancy.
A. Experimental Protocol
This protocol is designed to assess the effect of this compound derivatives on plant growth.
Materials:
-
Synthesized this compound derivative
-
Young, actively growing plants (e.g., tomato or bean seedlings)
-
Potting mix
-
Pots
-
Foliar spray bottle
-
Tween 20 (as a surfactant)
-
Distilled water
Procedure:
-
Grow the test plants in pots until they have reached a suitable size (e.g., 3-4 true leaves).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or ethanol).
-
Prepare a series of aqueous spray solutions with different concentrations of the test compound. Add a small amount of Tween 20 (e.g., 0.05%) to each solution to ensure even coverage on the leaves. Prepare a control solution containing the solvent and surfactant at the same concentrations.
-
Spray the foliage of the plants with the test solutions until runoff. Ensure all parts of the plant are covered.
-
Maintain the plants in a greenhouse or growth chamber under controlled conditions.
-
Observe the plants regularly for a period of 2-4 weeks.
-
Measure various growth parameters at the end of the experiment, including:
-
Plant height
-
Stem diameter
-
Number of leaves
-
Leaf area
-
Fresh and dry weight of shoots and roots
-
-
Compare the growth parameters of the treated plants with the control plants to determine the effect of the compound on plant growth.
Conclusion
This compound is a valuable precursor for the synthesis of a diverse array of agrochemicals. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound derivatives in developing new and effective solutions for crop protection and management. Further research into the structure-activity relationships and modes of action of these compounds will be crucial for optimizing their efficacy and ensuring their safe and sustainable use in agriculture.
References
- 1. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity Against Plant Pathogens of Metabolites from the Endophytic Fungus Cladosporium cladosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 3-Methylbenzoic Acid Derivatives for ENPP1 Inhibition
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway is crucial for the innate immune response to cancer.[3] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response.[1][4] Therefore, inhibitors of ENPP1 are being actively investigated as potential cancer immunotherapeutics. 3-Methylbenzoic acid and its derivatives represent a class of small molecules with diverse biological activities, making them an interesting scaffold for the development of novel ENPP1 inhibitors.[5][6]
Target: ENPP1 and the cGAS-STING Pathway
The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often found in cancer cells.[3] Upon binding to dsDNA, cGAS synthesizes cGAMP, which then binds to and activates STING located on the endoplasmic reticulum.[1] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a T-cell mediated anti-tumor immune response.[2][3] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus acting as an innate immune checkpoint.[4][7] Inhibition of ENPP1 is expected to increase the concentration of cGAMP in the tumor microenvironment, thereby enhancing STING-mediated anti-tumor immunity.[1]
Application
This document outlines a high-throughput screening (HTS) campaign to identify novel inhibitors of ENPP1 from a library of this compound derivatives. The primary assay is a biochemical, fluorescence polarization (FP)-based assay that measures the enzymatic activity of ENPP1. Hits from the primary screen are then validated through a secondary cell-based assay.
Data Presentation
The following tables summarize the results of the HTS campaign.
Table 1: Summary of Primary HTS Campaign for ENPP1 Inhibitors
| Parameter | Value |
| Compound Library | This compound Derivatives |
| Number of Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 1.5% |
| Number of Primary Hits | 150 |
| Confirmed Hits (Dose-Response) | 25 |
| Z' Factor (Assay Quality) | 0.78 |
Table 2: Profile of Top 5 Confirmed Hits from this compound Derivative Library
| Compound ID | IUPAC Name | IC50 (µM) - Biochemical Assay | IC50 (µM) - Cell-Based Assay | Cytotoxicity (CC50, µM) |
| 3MB-001 | 2-amino-3-methylbenzoic acid | 0.85 | 1.2 | > 50 |
| 3MB-002 | 4-hydroxy-3-methylbenzoic acid | 1.2 | 2.5 | > 50 |
| 3MB-003 | 2-chloro-3-methylbenzoic acid | 2.5 | 4.8 | 45 |
| 3MB-004 | 3-methyl-4-nitrobenzoic acid | 3.1 | 5.9 | > 50 |
| 3MB-005 | 2,4-dichloro-3-methylbenzoic acid | 4.8 | 8.2 | 38 |
Visualizations
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Functionalization of 3-Methylbenzoic Acid for Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 3-methylbenzoic acid (also known as m-toluic acid) and its applications in the synthesis of advanced materials. This document includes detailed experimental protocols for key functionalization reactions, quantitative data summaries, and visual representations of synthetic pathways.
Introduction
This compound is a versatile aromatic carboxylic acid that serves as a valuable building block in material science. Its structure, featuring a carboxylic acid group and a methyl group on a benzene (B151609) ring, offers multiple sites for functionalization. This allows for the synthesis of a wide array of derivatives with tailored properties for applications in polymers, metal-organic frameworks (MOFs), and liquid crystals. The ability to modify the core structure of this compound enables the fine-tuning of material characteristics such as thermal stability, solubility, and photo-responsiveness.
I. Functionalization of this compound: Key Reactions and Protocols
The functionalization of this compound is pivotal to its use in material science. The following section details the protocols for several key chemical transformations.
Nitration of this compound
Nitration introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amine group, providing a versatile handle for further modifications, such as in the synthesis of polyamides.
Experimental Protocol: Synthesis of 2-Nitro-3-methylbenzoic Acid
This protocol describes the nitration of this compound to yield 2-nitro-3-methylbenzoic acid.
Materials:
-
This compound
-
Fuming nitric acid
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, place 1.0 g of this compound.
-
Cool the flask in an ice bath.
-
Slowly add 4 mL of fuming nitric acid to the flask with constant stirring, maintaining the temperature at -10 °C.[1]
-
Continue stirring at -10 °C for 1 hour.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2-Nitro-3-methylbenzoic acid | [1] |
| Reaction Temperature | -10 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Purity of Product (after filtration) | 99.2% - 99.4% | [1] |
| Conversion Rate of Starting Material | 99.3% - 99.8% | [1] |
| Selectivity for 2-Nitro-3-methylbenzoic acid | 78.4% - 84.8% | [1] |
Esterification of this compound
Esterification of the carboxylic acid group is a common strategy to create monomers for polyester (B1180765) synthesis or to introduce functional groups for applications in liquid crystals and drug delivery.
Experimental Protocol: Fischer Esterification to Synthesize Methyl 3-Methylbenzoate (B1238549)
This protocol details the synthesis of methyl 3-methylbenzoate via Fischer esterification.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
0.5 M Sodium bicarbonate solution
-
Anhydrous calcium chloride
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Add 4.0 g of this compound and 10 mL of methanol to a 50 mL round-bottom flask.[2]
-
Cool the mixture in an ice-water bath.
-
Slowly add 1.2 mL of concentrated sulfuric acid to the cold mixture.[2]
-
Add a boiling stone and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 30 minutes.[2]
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Add 15 mL of diethyl ether and 10 mL of water. Shake and separate the layers.
-
Wash the ether layer with 15 mL of water, followed by 10 mL of 0.5 M sodium bicarbonate solution.[2]
-
Dry the ether layer over anhydrous calcium chloride.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Product | Methyl 3-methylbenzoate | [2] |
| Reflux Time | 30 minutes | [2] |
| Typical Yield | ~69% (for methyl benzoate) | [3] |
Conversion to Acyl Chloride
The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial step for the synthesis of polyamides and polyesters under milder conditions.
Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride
This protocol describes the conversion of this compound to 3-methylbenzoyl chloride.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Toluene (B28343) or Benzene (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 0.01 mol) in anhydrous toluene (40 mL).[4]
-
Add thionyl chloride (1.6 mL, 0.02 mol) to the solution.[4]
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC, typically 2-8 hours).[4]
-
After cooling, concentrate the mixture on a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Thionyl chloride | [4] |
| Solvent | Toluene | [4] |
| Reaction Time | 2-8 hours | [4] |
| Typical Yield | >95% (for similar aromatic acyl chlorides) | [4] |
II. Applications in Material Science
Functionalized this compound derivatives are precursors to a variety of advanced materials.
Polymer Synthesis
Derivatives of this compound can be used as monomers for the synthesis of polyesters and polyamides. For example, 3-aminomethylbenzoic acid can undergo polycondensation with diacyl chlorides to form polyamides.
Logical Workflow for Polyamide Synthesis
Caption: Synthetic pathway from this compound to polyamides.
Metal-Organic Frameworks (MOFs)
Functionalized 3-methylbenzoic acids can act as organic linkers in the synthesis of MOFs. The solvothermal synthesis method is commonly employed.
Experimental Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of MOFs.
Quantitative Data for a Representative MOF (MOF-5 Analogue)
While specific data for MOFs from this compound derivatives are sparse in the provided search results, the following table presents typical properties for a well-known MOF, MOF-5, synthesized using a similar dicarboxylic acid linker, to provide context.
| Property | Value | Reference |
| Synthetic Method | Solvothermal | [5] |
| Solvent | DMF | [5] |
| Temperature | 105-140 °C | [5] |
| BET Surface Area | Up to ~6140 m²/g (with supercritical CO2 drying) | [6] |
| Pore Volume | High (specific value depends on synthesis and activation) | [6] |
Liquid Crystals
Ester derivatives of this compound, particularly those with long alkyl chains, can exhibit liquid crystalline properties. The synthesis often involves esterification with long-chain alcohols or phenols.
Synthetic Pathway for Liquid Crystal Precursors
Caption: Synthetic route to liquid crystals from this compound.
Phase Transition Data for Alkanoyloxy Benzoic Acids
The following table presents phase transition temperatures for a series of 3-n-alkanoyloxy benzoic acids, which are structurally related to functionalized 3-methylbenzoic acids and demonstrate the influence of alkyl chain length on liquid crystalline behavior.
| Compound (Alkyl Chain Length) | Crystal to Smectic C Transition (°C) | Smectic C to Isotropic Liquid Transition (°C) | Reference |
| n = 9 | 98.6 | 108.5 | |
| n = 11 | 103.8 | 114.7 | |
| n = 13 | 108.4 | 118.2 |
Conclusion
This compound is a highly adaptable platform for the development of new materials. Through straightforward functionalization reactions, a diverse range of monomers and linkers can be synthesized for the creation of polymers, MOFs, and liquid crystals with tailored properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the field of material science and drug development.
References
- 1. 3-Vinylbenzoic acid | 28447-20-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key enzymatic reactions involving 3-methylbenzoic acid, with detailed protocols for their study and application. The information presented is intended to facilitate research in microbial metabolism, biocatalysis, and the development of novel pharmaceutical compounds.
Aerobic Biodegradation of this compound via the meta-Cleavage Pathway
The aerobic breakdown of this compound in many soil bacteria, particularly species of Pseudomonas, proceeds through a central metabolic pathway involving the formation of a substituted catechol, followed by ring cleavage. This pathway is of significant interest for bioremediation and for understanding the microbial carbon cycle.
A crucial enzyme in this process is Catechol 2,3-dioxygenase (EC 1.13.11.2), an extradiol dioxygenase that catalyzes the cleavage of the aromatic ring of catechol and its derivatives.[1][2][3][4] The metabolism of 3-methylbenzoate (B1238549) via this pathway ultimately leads to intermediates of the TCA cycle.[5]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the aerobic degradation pathway of this compound to central metabolites.
Caption: Aerobic degradation pathway of this compound.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of catechol 2,3-dioxygenase from Pseudomonas putida have been determined for various substituted catechols. This data is crucial for understanding substrate specificity and designing bioremediation strategies.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |
| Catechol | 22.0 | - | [6][7] |
| 3-Methylcatechol | 10.6 | - | [6][7] |
| 4-Methylcatechol | - | - | [5] |
Note: k_cat_ values were not explicitly provided in the search results for these specific substrates.
Experimental Protocols
This protocol is adapted for determining the activity of catechol 2,3-dioxygenase in whole cells or cell-free extracts.[7]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Catechol stock solution (10 mM in water)
-
Bacterial cell culture (e.g., Pseudomonas putida) or cell-free extract
-
Spectrophotometer capable of reading at 375 nm
Procedure:
-
Cell Preparation:
-
If using whole cells, harvest the cells by centrifugation and wash them with potassium phosphate buffer. Resuspend the cell pellet in the same buffer to a desired concentration (e.g., determined by optical density at 600 nm).
-
If using cell-free extract, lyse the cells using a suitable method (e.g., sonication, French press) and centrifuge to remove cell debris.
-
-
Assay Mixture:
-
In a 1 mL cuvette, combine:
-
950 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
50 µL of cell suspension or cell-free extract
-
-
-
Initiation of Reaction:
-
Add 50 µL of 10 mM catechol stock solution to the cuvette and mix immediately. The final catechol concentration will be 0.5 mM.
-
-
Measurement:
-
Monitor the increase in absorbance at 375 nm over time. This corresponds to the formation of 2-hydroxymuconic semialdehyde (ε = 36,000 M⁻¹cm⁻¹).[8]
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.
-
Anaerobic Biodegradation of this compound
In the absence of oxygen, a different set of enzymatic reactions is employed by anaerobic bacteria, such as Azoarcus sp. CIB, to degrade this compound. A key feature of this pathway is the initial activation of the aromatic acid to its coenzyme A (CoA) thioester.
The central intermediate in this pathway is 3-methylbenzoyl-CoA , which is then further metabolized through a series of reduction and ring-opening reactions.[9][10]
Logical Relationship of the Anaerobic Pathway
The following diagram outlines the initial steps in the anaerobic degradation of this compound.
Caption: Initial steps of anaerobic this compound degradation.
Key Enzymes and Their Functions
-
3-Methylbenzoate-CoA Ligase: This enzyme activates this compound by ligating it to Coenzyme A, an ATP-dependent reaction.[11][12][13]
-
Benzoyl-CoA Reductase: This enzyme catalyzes the ATP-dependent reduction of the aromatic ring of 3-methylbenzoyl-CoA, a critical step in destabilizing the aromatic system for subsequent cleavage.[14]
Experimental Protocols
This protocol is based on the chemical synthesis of 3-methylbenzoyl-CoA, which is essential for in vitro studies of the downstream enzymes.[15]
Materials:
-
This compound
-
N-Hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (lithium salt)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Diethyl ether
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activation of this compound:
-
Dissolve this compound and N-hydroxysuccinimide in anhydrous THF.
-
Add DCC and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent to obtain the succinimide (B58015) ester of this compound.
-
-
Thioester Formation:
-
Dissolve the succinimide ester in a minimal amount of ethyl acetate.
-
In a separate flask, dissolve Coenzyme A lithium salt in a sodium bicarbonate solution.
-
Slowly add the solution of the succinimide ester to the Coenzyme A solution while stirring vigorously.
-
Continue stirring at room temperature for 1-2 hours.
-
-
Purification:
-
Wash the reaction mixture with ethyl acetate to remove unreacted starting materials.
-
The aqueous phase containing 3-methylbenzoyl-CoA can be purified by preparative HPLC on a C18 column.
-
Biocatalytic Applications in Pharmaceutical and Chemical Synthesis
Enzymatic reactions involving this compound and its derivatives have significant potential in the synthesis of pharmaceuticals and other high-value chemicals. Lipases, in particular, are versatile biocatalysts for esterification reactions.
Lipase-Catalyzed Esterification
Lipases (EC 3.1.1.3) can catalyze the esterification of this compound with various alcohols to produce corresponding esters.[16][17][18][19] These esters can serve as important intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients and the insect repellent DEET (N,N-diethyl-m-toluamide).[18]
Experimental Workflow for Enzymatic Esterification
The following diagram illustrates a typical workflow for lipase-catalyzed esterification.
Caption: Workflow for lipase-catalyzed esterification.
Quantitative Data: Factors Affecting Lipase Activity
The efficiency of lipase-catalyzed esterification is influenced by several factors.
| Factor | Observation | Source |
| Water Content | A minimum amount of water is necessary to activate the lipase. | [20] |
| Solvent | Toluene, while necessary for solubilizing benzoic acid, can negatively impact reaction kinetics. | [20] |
| Substrate Concentration | Methanol concentrations above 90 mM can inhibit Candida rugosa lipase. | [20] |
| Benzoic Acid Concentration | Benzoic acid does not inhibit the lipase up to 100 mM. | [20] |
Experimental Protocols
This protocol provides a general method for the lipase-catalyzed esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Immobilized lipase (e.g., Novozym 435, Candida rugosa lipase)
-
Organic solvent (e.g., hexane, toluene, or a mixture)
-
Molecular sieves (for water removal)
-
Shaking incubator or magnetic stirrer
-
HPLC system for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a sealed flask, dissolve this compound and the desired alcohol in the organic solvent.
-
Add the immobilized lipase and molecular sieves to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with constant shaking or stirring.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Analyze the sample by HPLC to determine the conversion of this compound and the formation of the ester product.
-
-
Product Isolation:
-
Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting ester by a suitable method, such as column chromatography.
-
This protocol outlines a general HPLC method for monitoring the progress of esterification reactions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid) is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Dilute the reaction aliquot in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and the ester product by comparison with standard solutions.
-
These application notes and protocols provide a foundation for researchers to explore the diverse enzymatic reactions involving this compound. The detailed methodologies and quantitative data presented herein are intended to support further investigations into the fundamental and applied aspects of these biocatalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the Specific Regulation of the Central Pathway for Anaerobic Degradation of 3-Methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial lipases and their industrial applications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Industrial application of lipases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Chemistry Methods for the Synthesis of 3-Methylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylbenzoic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients and other fine chemicals, utilizing continuous flow chemistry. Two primary synthetic routes are explored: the carboxylation of a Grignard reagent and the oxidation of m-xylene (B151644). Flow chemistry offers significant advantages over traditional batch methods for these reactions, including enhanced safety, improved heat and mass transfer, higher reproducibility, and amenability to automation and scale-up.
Method 1: Grignard Reaction Route in Continuous Flow
This method involves the formation of 3-methylphenylmagnesium bromide from 3-bromotoluene (B146084) and its subsequent reaction with carbon dioxide in a continuous flow system. This approach is highly efficient and allows for the safe handling of the highly reactive Grignard reagent.
Experimental Protocol: Continuous Flow Grignard Reaction and Carboxylation
1. System Preparation:
-
Crucial Step: The entire flow chemistry system must be rigorously dried to prevent quenching of the Grignard reagent.
-
Flush the system with a dry, inert gas (e.g., nitrogen or argon).
-
Subsequently, flush the system with a dry solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF)) for a sufficient duration to remove any residual moisture.
2. Reagent Preparation:
-
Reagent A: Prepare a solution of 3-bromotoluene in anhydrous THF. A typical concentration is 1.0 M.
-
Reagent B: Prepare a solution of isopropylmagnesium chloride (i-PrMgCl) in THF. This is used to initiate the Grignard formation.
-
Reagent C (Gas): Use a cylinder of high-purity carbon dioxide (CO2) equipped with a pressure regulator.
-
Quenching Solution: Prepare a solution of 1 M hydrochloric acid (HCl) in water.
3. Flow Reactor Setup and Reaction Execution:
-
The flow setup consists of syringe pumps for liquid reagents, a mass flow controller for the gas, a packed-bed reactor containing magnesium turnings, a T-mixer for gas-liquid mixing, and a tube reactor for the carboxylation reaction.
-
Pump Reagent A (3-bromotoluene solution) and a small initiation stream of Reagent B (i-PrMgCl solution) through the packed-bed reactor containing magnesium turnings to form the Grignard reagent, 3-methylphenylmagnesium bromide.
-
The resulting Grignard reagent stream is then mixed with a continuous flow of CO2 gas (Reagent C) at a T-mixer.
-
The gas-liquid mixture flows through a tube reactor to allow for the carboxylation reaction to proceed to completion. The reaction is exothermic and the high surface-area-to-volume ratio of the tube reactor allows for efficient heat dissipation.
-
The output from the reactor is then quenched by mixing with the 1 M HCl solution.
4. Work-up and Purification:
-
The quenched reaction mixture is collected.
-
The organic phase is separated from the aqueous phase.
-
The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
Quantitative Data
| Parameter | Value |
| Reagent A Concentration | 1.0 M 3-bromotoluene in THF |
| Flow Rate (Reagent A) | 0.5 mL/min |
| Residence Time (Mg bed) | 2 minutes |
| CO2 Pressure | 2 bar |
| Reaction Temperature | Ambient |
| Residence Time (Carboxylation) | 5 minutes |
| Yield (Crude) | >90% |
| Purity (after work-up) | >95% |
Workflow Diagram
Caption: Workflow for the continuous synthesis of this compound via Grignard reaction.
Method 2: Oxidation of m-Xylene in Continuous Flow
This method involves the selective oxidation of one methyl group of m-xylene to a carboxylic acid using an oxidizing agent in a continuous flow system. This approach can be more atom-economical if successful. The following protocol is a proposed adaptation from batch processes.
Experimental Protocol: Continuous Flow Oxidation of m-Xylene
1. System Preparation:
-
Ensure the flow reactor system is clean and leak-proof.
-
The reactor should be capable of handling elevated temperatures and pressures.
2. Reagent Preparation:
-
Reagent A: Prepare a solution of m-xylene in a suitable solvent such as acetic acid.
-
Reagent B: Prepare a solution of the catalyst system. A common catalyst system is a mixture of cobalt(II) acetate (B1210297) and manganese(II) acetate.
-
Reagent C (Gas): Use a cylinder of compressed air or oxygen.
3. Flow Reactor Setup and Reaction Execution:
-
The flow setup includes pumps for the liquid reagents, a mass flow controller for the gas, a heated reactor (e.g., a tube or coil reactor), and a back-pressure regulator.
-
Pump Reagent A (m-xylene solution) and Reagent B (catalyst solution) into a mixer.
-
The combined liquid stream is then mixed with compressed air or oxygen (Reagent C) at a T-mixer.
-
The resulting multiphasic mixture flows through the heated reactor. The temperature and pressure are critical parameters to control the reaction rate and selectivity.
-
The back-pressure regulator maintains the system at the desired pressure to ensure the solvent remains in the liquid phase at the reaction temperature.
4. Work-up and Purification:
-
The output from the reactor is cooled and depressurized.
-
The solvent (e.g., acetic acid) is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent and washed with water to remove the catalyst salts.
-
The organic phase is then extracted with an aqueous base (e.g., sodium hydroxide (B78521) solution) to convert the this compound into its water-soluble salt.
-
The aqueous phase is separated and then acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried.
Quantitative Data (Hypothetical based on batch data adaptation)
| Parameter | Value |
| Reagent A Concentration | 2.0 M m-xylene in acetic acid |
| Catalyst Loading | 0.1 mol% Co(OAc)2, 0.1 mol% Mn(OAc)2 |
| Flow Rate (Liquid) | 1.0 mL/min |
| Oxygen Pressure | 10 bar |
| Reaction Temperature | 150 °C |
| Residence Time | 20 minutes |
| Conversion of m-xylene | 70% |
| Selectivity for this compound | 85% |
| Isolated Yield | ~55% |
Workflow Diagram
Caption: Proposed workflow for the continuous oxidation of m-xylene to this compound.
Conclusion
The adoption of continuous flow chemistry for the synthesis of this compound presents significant opportunities for process intensification and improvement. The Grignard route is a well-established and high-yielding method that can be readily implemented in a flow setup with enhanced safety. The oxidation route, while potentially more complex to optimize, offers a more atom-economical alternative. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to develop robust and efficient continuous manufacturing processes for this important chemical intermediate.
Troubleshooting & Optimization
Byproduct formation in the oxidation of m-xylene to 3-Methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of m-xylene (B151644) to 3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the oxidation of m-xylene to this compound?
A1: The most prevalent byproducts in the liquid-phase air oxidation of m-xylene include 3-methylbenzaldehyde, isophthalic acid, and various coupling products.[1][2] 3-Methylbenzaldehyde is an intermediate that can accumulate if the oxidation is incomplete. Isophthalic acid is formed from the over-oxidation of the desired this compound. Coupling products can also arise, particularly at higher temperatures.[2]
Q2: How can I minimize the formation of isophthalic acid?
A2: Isophthalic acid is a product of over-oxidation. To minimize its formation, you can:
-
Control Reaction Time: Avoid unnecessarily long reaction times. The oxidation of the second methyl group becomes more significant as the concentration of this compound increases.
-
Optimize Temperature: Lowering the reaction temperature can reduce the rate of the second oxidation step. However, this may also decrease the overall reaction rate.
-
Adjust Catalyst Concentration: The concentration of the catalyst, particularly cobalt and manganese salts, can influence the selectivity. Fine-tuning the catalyst loading can help favor the formation of the mono-acid.
Q3: What is the role of the cobalt and manganese catalyst system, often used with a bromine source?
A3: The Co/Mn/Br catalytic system is widely used for the oxidation of xylenes. Cobalt and manganese are transition metals that can exist in multiple oxidation states, allowing them to act as effective catalysts for the free-radical autoxidation of the methyl groups. Bromine acts as a promoter, facilitating the initiation of the radical chain reaction. This synergistic effect enhances the reaction rate and conversion.
Q4: My reaction is showing low conversion of m-xylene. What are the potential causes and solutions?
A4: Low conversion of m-xylene can be attributed to several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is of good quality and used at the recommended concentration.
-
Low Reaction Temperature: The oxidation of the methyl group on the aromatic ring is an activated process. If the temperature is too low, the reaction rate will be slow. Consider a controlled increase in temperature.
-
Poor Mass Transfer of Oxygen: In liquid-phase air oxidation, the transfer of oxygen from the gas phase to the liquid phase is crucial. Inefficient stirring or a low airflow rate can limit the reaction rate. Ensure vigorous stirring and an adequate supply of air or oxygen.
-
Presence of Inhibitors: Certain impurities in the solvent or m-xylene can inhibit the radical chain reaction. Using high-purity starting materials is recommended.
Troubleshooting Guides
Issue 1: High Levels of 3-Methylbenzaldehyde in the Product Mixture
-
Symptom: The final product analysis (e.g., by GC or HPLC) shows a significant peak corresponding to 3-methylbenzaldehyde.
-
Cause: Incomplete oxidation of the intermediate aldehyde to the carboxylic acid.
-
Troubleshooting Steps:
-
Increase Reaction Time: The conversion of the aldehyde to the acid may require a longer reaction time. Monitor the reaction progress over time to determine the optimal duration.
-
Increase Oxygen/Air Flow: A higher partial pressure of oxygen can facilitate the oxidation of the aldehyde.
-
Optimize Catalyst Concentration: A higher catalyst concentration might be needed to ensure the complete conversion of the intermediate.
-
Issue 2: Significant Formation of Isophthalic Acid
-
Symptom: The product contains a substantial amount of isophthalic acid, which can be difficult to separate from this compound.
-
Cause: Over-oxidation of the desired product.
-
Troubleshooting Steps:
-
Reduce Reaction Time: Stop the reaction once the maximum yield of this compound is achieved, as determined by preliminary time-course studies.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second oxidation.
-
Modify Catalyst System: In some cases, adjusting the ratio of cobalt to manganese or the amount of bromine promoter can improve selectivity towards the mono-acid.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in m-Xylene Oxidation (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 150°C | 170°C | 150°C |
| Pressure | 15 atm | 15 atm | 20 atm |
| Catalyst | Co/Mn/Br | Co/Mn/Br | Co/Mn/Br |
| Reaction Time | 2 h | 2 h | 3 h |
| m-Xylene Conversion | 85% | 95% | 92% |
| This compound Yield | 75% | 65% | 70% |
| 3-Methylbenzaldehyde Yield | 8% | 5% | 3% |
| Isophthalic Acid Yield | 2% | 25% | 19% |
Note: This table is a generalized representation based on typical outcomes and is intended for illustrative purposes.
Experimental Protocols
Key Experiment: Cobalt-Catalyzed Air Oxidation of m-Xylene
This protocol describes a general procedure for the liquid-phase air oxidation of m-xylene to this compound using a cobalt-based catalyst.
Materials:
-
m-Xylene (high purity)
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (solvent)
-
High-pressure reactor equipped with a gas inlet, stirrer, thermocouple, and sampling port
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with m-xylene, acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of m-xylene to acetic acid can range from 1:5 to 1:10. Catalyst loading is typically in the range of 0.1 to 1 mol% relative to m-xylene.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired pressure (e.g., 15-30 atm). Begin stirring and heat the reactor to the target temperature (e.g., 140-160°C).
-
Reaction Monitoring: Maintain a constant flow of air and monitor the reaction temperature and pressure. Samples can be withdrawn periodically through the sampling port to analyze the reaction progress by GC or HPLC.
-
Reaction Quenching: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation and Purification: The reaction mixture is typically cooled to induce crystallization of the carboxylic acid products. The solid product can be collected by filtration and washed with a suitable solvent (e.g., cold acetic acid or water) to remove soluble impurities. Further purification can be achieved by recrystallization.[3]
Visualizations
References
Troubleshooting peak tailing in HPLC analysis of 3-Methylbenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylbenzoic acid.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common causes of peak tailing in the HPLC analysis of this compound.
Initial Assessment: Is Peak Tailing Occurring?
The first step in troubleshooting is to quantitatively assess the peak shape. In HPLC, peak symmetry is evaluated using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0.
Table 1: Interpretation of Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| Tf = 1.0 | Symmetrical (Ideal) | No action needed. |
| 1.0 < Tf ≤ 1.2 | Minimally Tailing | Acceptable for most methods. |
| Tf > 1.2 | Significant Tailing[1][2] | Troubleshooting is recommended. |
| Tf > 1.5 | Excessive Tailing | Unacceptable for most quantitative analyses.[3] |
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about peak tailing when analyzing this compound.
Q1: What are the most common causes of peak tailing for an acidic compound like this compound?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[3][4][5] The most frequent culprits include:
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.2), the acid will exist in its ionized (anionic) form. This negatively charged species can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to a secondary retention mechanism and peak tailing.[1][6][7]
-
Secondary Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (-Si-OH) on their surface.[3][4] Even with end-capping, some of these sites remain and can interact with polar or ionized analytes.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[3][8] This can be a factor if all peaks in the chromatogram are tailing.
-
Column Degradation: Over time, HPLC columns can degrade. This may manifest as the formation of a void at the column inlet or a partially blocked inlet frit, both of which can disrupt the sample band and cause peak tailing.[1][3][8]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[7][9][10] To achieve a symmetrical peak shape, it is crucial to maintain the analyte in a single, non-ionized state. For an acidic compound, this is achieved by setting the mobile phase pH at least 1.5 to 2 pH units below its pKa.[1][5] For this compound (pKa ≈ 4.2), a mobile phase pH of 2.5 to 3.0 is recommended to ensure it is fully protonated and interacts with the stationary phase primarily through hydrophobic interactions, minimizing peak tailing.[5]
Table 2: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Ionization State of this compound | Expected Peak Shape |
| pH < 3.0 | Predominantly Non-ionized (Protonated) | Symmetrical, Gaussian |
| 3.0 < pH < 5.0 | Mixture of Ionized and Non-ionized | Broad, potentially split, or tailing peak[9][10] |
| pH > 5.0 | Predominantly Ionized (Deprotonated) | Tailing due to silanol interactions |
Q3: My peak for this compound is tailing. What is the first thing I should check?
A3: The first and most straightforward parameter to investigate is the mobile phase pH . Ensure that the pH of the aqueous portion of your mobile phase is sufficiently low (ideally between 2.5 and 3.0) to suppress the ionization of this compound.[1][5] If you are not using a buffer, consider adding one to maintain a consistent pH throughout the analysis.[8][11]
Q4: I've adjusted the pH, but the peak is still tailing. What are my next steps?
A4: If adjusting the pH does not resolve the issue, consider the following troubleshooting steps in a logical sequence:
-
Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject it. If the peak shape improves, you were likely overloading the column.[3][8]
-
Check for Column Contamination/Degradation: A contaminated or worn-out column can lead to peak tailing. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) for a reversed-phase column). If this doesn't work, a partially blocked frit could be the issue. Reversing the column (if the manufacturer allows) and flushing it to waste may dislodge particulates.[1][3] As a final check, substitute the column with a new one of the same type to see if the problem is resolved.[3][8]
-
Evaluate Your Column Choice: If you are using a standard, older Type-A silica (B1680970) column, it may have a higher number of active silanol sites. Consider switching to a more modern, high-purity, end-capped column or a column with a different stationary phase, such as one with a phenyl-hexyl chemistry, which can offer alternative selectivity for aromatic compounds.[3][5][12]
Q5: Can instrumental issues cause peak tailing?
A5: Yes, instrumental issues, often referred to as "extra-column effects," can contribute to peak broadening and tailing.[1][6] This is caused by any dead volume in the system between the injector and the detector. Check for:
-
Improperly fitted connections: Ensure all tubing connections, especially to and from the column, are secure and have no gaps.
-
Excessive tubing length or diameter: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[6]
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing for this compound
This protocol outlines a step-by-step experimental approach to diagnose and resolve peak tailing.
-
Initial Chromatographic Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 50:50 Acetonitrile : 20 mM Potassium Phosphate buffer
-
pH of Aqueous Phase: Adjust to 4.5 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample Concentration: 0.1 mg/mL this compound in mobile phase
-
Detection: UV at 230 nm
-
-
Troubleshooting Steps:
-
Step 1: pH Adjustment
-
Prepare a fresh mobile phase where the aqueous component (20 mM Potassium Phosphate) is adjusted to pH 2.8 with phosphoric acid.[13]
-
Equilibrate the column with the new mobile phase for at least 15 column volumes.
-
Inject the sample and compare the tailing factor to the initial run.
-
-
Step 2: Sample Concentration Reduction
-
If tailing persists, dilute the sample stock solution 1:10 with the mobile phase (to 0.01 mg/mL).
-
Inject the diluted sample and observe the peak shape.
-
-
Step 3: Column Flushing and Replacement
-
If tailing is still present, disconnect the column from the detector and flush it with 100% Acetonitrile for 20-30 column volumes.
-
Re-equilibrate with the mobile phase (at pH 2.8) and re-inject the sample.
-
If the problem is not resolved, replace the column with a new, equivalent column and repeat the analysis.
-
-
Step 4: Column Chemistry Evaluation
-
If a new C18 column still produces tailing, consider a column with a different selectivity, such as a Phenyl-Hexyl column, which may offer better peak shapes for aromatic acids.
-
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting peak tailing.
Mechanism of Peak Tailing for Acidic Compounds
Caption: The effect of mobile phase pH on analyte-stationary phase interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. hplc.eu [hplc.eu]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. This compound | SIELC Technologies [sielc.com]
Optimizing reaction conditions for the nitration of 3-Methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the nitration of 3-methylbenzoic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent Concentration: Incorrect ratio of nitric acid to sulfuric acid, hindering the formation of the nitronium ion (NO₂⁺). 3. Product Loss During Workup: Premature filtration before complete precipitation or loss during washing steps. | 1. Reaction Time & Temperature: After the addition of the nitrating mixture, allow the reaction to stir at a controlled low temperature for a sufficient duration (e.g., 1-2 hours) and monitor progress using Thin Layer Chromatography (TLC). 2. Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 to 1:2 (v/v) ratio, ensuring the mixture is kept cold.[1] 3. Workup: Ensure the product has fully precipitated after quenching the reaction on ice before filtration. Wash the collected solid with ice-cold water to minimize solubility losses. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Conflicting Directing Effects: The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director, leading to a mixture of products. 2. Elevated Reaction Temperature: Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers. | 1. Leverage Directing Groups: The positions ortho to the methyl group (2 and 6) and meta to the carboxylic acid group (5) are activated, while the positions ortho and para to the carboxylic acid are deactivated. The primary products are therefore expected to be 2-nitro-3-methylbenzoic acid and 4-nitro-3-methylbenzoic acid. 2. Temperature Control: Maintain a strict low-temperature profile (ideally between -30°C and -15°C) throughout the addition of the nitrating mixture to enhance selectivity.[2] |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted starting material or a mixture of isomers can lower the melting point and result in an oil. 2. Insufficient Cooling During Precipitation: Rapid addition to an inadequate amount of ice can prevent proper solidification. | 1. Purification: Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to isolate the desired crystalline isomer. 2. Precipitation: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to ensure efficient cooling and precipitation. |
| Product is Darkly Colored | 1. Side Reactions: Oxidation of the methyl group or other side reactions can produce colored impurities. 2. Nitrogen Oxide Gas Formation: If the reaction temperature is too high, brown nitrogen dioxide (NO₂) gas can form and contaminate the product. | 1. Recrystallization: Recrystallization can often remove colored impurities. The use of activated charcoal during recrystallization may be necessary for highly colored products. 2. Strict Temperature Control: Adhere to the recommended low-temperature conditions to minimize the formation of nitrogen oxides. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of this compound?
A1: The nitration of this compound is governed by the directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating).[3] The primary products result from nitration at positions activated by the methyl group and not strongly deactivated by the carboxylic acid. The expected products are:
-
2-nitro-3-methylbenzoic acid: Nitration at a position ortho to the activating methyl group. This is often a major product.
-
4-nitro-3-methylbenzoic acid: Nitration at a position para to the activating methyl group.
-
6-nitro-3-methylbenzoic acid: Nitration at the other position ortho to the activating methyl group.
-
5-nitro-3-methylbenzoic acid: Nitration at a position meta to both the methyl and carboxylic acid groups.
The exact ratio of these isomers is highly dependent on the reaction conditions, particularly temperature.
Q2: How can I improve the regioselectivity to favor a specific isomer?
A2: To improve regioselectivity, precise control of reaction conditions is crucial. Lowering the reaction temperature significantly can enhance selectivity. For instance, to selectively synthesize 2-nitro-3-methylbenzoic acid, temperatures between -30°C and -15°C have been shown to be effective, with selectivities reaching up to 87%.[2] Steric hindrance can also play a role; the bulky carboxylic acid group may slightly disfavor nitration at the adjacent 2- and 4-positions, although electronic effects are generally dominant.
Q3: Why is it critical to maintain a low temperature during the nitration process?
A3: Maintaining a low temperature is essential for several reasons:
-
To control the reaction rate: The nitration of aromatic compounds is a highly exothermic reaction. Low temperatures prevent the reaction from becoming uncontrollable.
-
To prevent dinitration: The nitro group is deactivating, but at higher temperatures, a second nitration can occur.
-
To improve regioselectivity: Lower temperatures favor the kinetically controlled product, often leading to a higher yield of the desired isomer.[4] For example, in the nitration of benzoic acid, keeping the temperature very cold minimizes the formation of the ortho isomer.[5]
Q4: What is the purpose of using concentrated sulfuric acid in the nitrating mixture?
A4: Concentrated sulfuric acid serves two primary roles in the nitration reaction. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6] Second, it acts as a solvent for the reactants.
Q5: What are the key safety precautions to take during this experiment?
A5: The nitration of this compound involves the use of highly corrosive and strong oxidizing acids. Strict safety protocols must be followed:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Add reagents slowly and carefully, especially when preparing the nitrating mixture and adding it to the substrate, to control the exothermic reaction.
-
Always add acid to water (or in this case, the more concentrated acid to the less concentrated one if applicable, though typically they are mixed directly) and never the other way around when performing dilutions.
-
Have an appropriate quenching agent and spill kit readily available.
Data Presentation
Table 1: Reaction Conditions and Product Selectivity for the Nitration of this compound
| Temperature (°C) | Reaction Time (min) | Conversion Rate of this compound (%) | Selectivity for 2-Nitro-3-methylbenzoic Acid (%) | Purity of 2-Nitro-3-methylbenzoic Acid (%) |
| -15 | 10 | 99.1 | 75.2 | 99.2 |
| -17 | 120 | 99.3 | 78.4 | 99.4 |
| -17.8 | 35 | 99.4 | 79.8 | 99.3 |
| -20.1 | 100 | 99.4 | 81.5 | 99.2 |
| -22.5 | 90 | 99.5 | 83.6 | 99.4 |
| -25.0 | 50 | 99.8 | 84.8 | 99.2 |
| -28.0 | 70 | 99.7 | 87.2 | - |
Data adapted from patent CN108129322B, which focuses on the synthesis of 2-nitro-3-methylbenzoic acid.[2]
Experimental Protocols
Detailed Methodology for the Nitration of this compound
This protocol is adapted from established procedures for the nitration of benzoic acid and related compounds.[5][7]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Distilled water
-
Ethanol (for recrystallization)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Dropping funnel or pipette
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
TLC plates and developing chamber
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, cool 5 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant swirling. Keep this nitrating mixture in the ice bath until ready for use.
-
Dissolution of the Starting Material: In a separate, larger Erlenmeyer flask, dissolve 2.0 g of this compound in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C with continuous stirring.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of this compound over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition. Use a thermometer to monitor the temperature and adjust the rate of addition accordingly.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then let it stand at room temperature for another 30 minutes to ensure the reaction goes to completion.
-
Product Precipitation: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with constant stirring. The crude product should precipitate as a solid.
-
Isolation of the Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with several portions of ice-cold water to remove any residual acid.
-
Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the yield of the purified product and characterize it by measuring its melting point and analyzing it by spectroscopic methods (e.g., IR, NMR) if available.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of this compound.
Caption: Regioselectivity in the nitration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 3. fvs.com.py [fvs.com.py]
- 4. benchchem.com [benchchem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Purification of Crude 3-Methylbenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Methylbenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds.[1][2][3] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Typically, the compound is highly soluble in a hot solvent and significantly less soluble in the same solvent when it is cold.[2][4] As a hot, saturated solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.[1]
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[2]
-
Be volatile enough to be easily removed from the purified crystals.[2][5]
-
Be non-toxic, non-flammable, and environmentally friendly.[5]
Commonly used solvents for this compound include ethanol (B145695), water, or a mixture of both.[1] It is more soluble in organic solvents like ethanol and acetone (B3395972) compared to its limited solubility in water.[6]
Q3: How can I assess the purity of my recrystallized this compound?
A3: A common and effective method to assess the purity of the recrystallized product is by measuring its melting point.[7] A pure crystalline solid will have a sharp and narrow melting point range that is close to the literature value. Impurities tend to depress and broaden the melting point range.[4] The literature melting point for this compound is approximately 108-111°C.[8]
Q4: What are the expected observations during a successful recrystallization of this compound?
A4: In a successful experiment, you should observe the following:
-
The crude this compound dissolves completely in the minimum amount of near-boiling solvent.
-
If insoluble impurities are present, they will remain as solid particles and can be removed by hot filtration.
-
Upon slow cooling of the clear filtrate, pure, well-defined crystals will start to form.[9]
-
The final isolated crystals should be white or off-white and have a distinct crystalline structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[10][11] 2. The rate of cooling is too slow. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. If crystals still do not form, try inducing crystallization by: * Scratching the inside of the flask with a glass rod.[9] * Adding a seed crystal of pure this compound.[9] * Cooling the solution in an ice bath.[12] |
| "Oiling out" occurs (a liquid layer separates instead of crystals). | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. The compound is significantly impure. [11] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] 2. Consider using a different solvent or a solvent pair. |
| Low percent recovery of the purified product. | 1. Too much solvent was used , leading to significant loss of product in the mother liquor.[10] 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold. [10] 4. The crude sample contained a large amount of impurities. [1] | 1. Use the minimum amount of hot solvent necessary for dissolution.[10] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.[4] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] 4. Multiple recrystallization steps may be necessary for highly impure samples.[1] |
| Colored impurities remain in the final product. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[13] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for the purification of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol, or a water/ethanol mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Funnel (for gravity and vacuum filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring.[7] Continue to add small portions of the hot solvent until the solid is completely dissolved.[7][9] Avoid adding an excess of solvent.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4][13] This step removes any solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[13] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[12]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and filter flask.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. The crystals can then be transferred to a watch glass to air dry further.[1]
-
Analysis: Once dry, determine the mass of the purified this compound to calculate the percent recovery. Assess the purity by measuring the melting point.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. How to recrystallize O - Toluic Acid? - Blog [evergreensinochem.com]
- 8. This compound for synthesis 99-04-7 [sigmaaldrich.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Purification of 3-Methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-methylbenzoic acid from its isomeric impurities, primarily 2-methylbenzoic acid and 4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenge lies in the similar physicochemical properties of the 2-, 3-, and 4-methylbenzoic acid isomers. Their close boiling points and similar solubility profiles in many common solvents make separation by standard distillation or simple recrystallization difficult. Achieving high purity often requires more specialized techniques like fractional crystallization or preparative chromatography.
Q2: What is the most common and cost-effective method for purifying this compound on a lab scale?
A2: Fractional crystallization is a widely used and effective method for purifying this compound from its isomers on a laboratory scale. This technique exploits small differences in solubility and crystal formation kinetics to achieve separation.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the isomeric purity of your sample.[1] A sharp melting point range close to the literature value for pure this compound also indicates high purity.[2]
Q4: Are there alternative methods to fractional crystallization for this separation?
A4: Yes, other methods include preparative chromatography, which can offer excellent separation but may be less scalable and more expensive. Zone refining is another technique capable of achieving very high purity for thermally stable compounds.[3]
Physical Properties of Methylbenzoic Acid Isomers
A clear understanding of the physical properties of this compound and its common isomeric impurities is crucial for developing an effective purification strategy. The following table summarizes key data for the three isomers.
| Property | 2-Methylbenzoic Acid | This compound | 4-Methylbenzoic Acid |
| CAS Number | 118-90-1 | 99-04-7 | 99-90-1 |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol |
| Melting Point | 103-105 °C | 111-113 °C | 180-182 °C |
| Boiling Point | 258-259 °C | 263 °C | 274-275 °C |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor or no crystal formation during recrystallization.
-
Question: I have dissolved my crude this compound in the solvent and allowed it to cool, but no crystals are forming. What should I do?
-
Answer:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
Concentrate the Solution: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Ensure the solution is cooled sufficiently. An ice bath can be used to promote crystallization, but slow cooling is often preferred for better crystal purity.
-
Issue 2: The purified product is still contaminated with isomers.
-
Question: After recrystallization, my HPLC analysis shows that the this compound is still not pure. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: The choice of solvent is critical for fractional crystallization. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the isomers.
-
Slow Down the Crystallization Rate: Rapid crystal growth can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.
-
Perform Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity. Each subsequent recrystallization will further enrich the desired isomer.
-
Consider an Alternative Method: If fractional crystallization is not yielding the desired purity, preparative HPLC may be a more suitable, albeit more complex, alternative.
-
Issue 3: Oily precipitate forms instead of crystals.
-
Question: When I cool the solution, an oil separates out instead of solid crystals. What is happening?
-
Answer: This phenomenon, known as "oiling out," can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more solvent to decrease the concentration before allowing it to cool slowly.
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of this compound (111-113 °C).
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
This protocol describes a general procedure for the purification of this compound from its isomers using fractional crystallization. The choice of solvent is critical and may require some optimization based on the initial purity of the crude material. Water or ethanol-water mixtures are common starting points.[4]
Materials:
-
Crude this compound containing isomeric impurities
-
Selected solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. If using water, bring the solution to a boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the selective crystallization of the desired isomer.
-
First Crystallization: As the solution cools, crystals of the least soluble isomer at that temperature will begin to form. In many solvent systems, 4-methylbenzoic acid will crystallize first due to its higher melting point and often lower solubility.
-
First Filtration: Once a significant amount of crystals has formed, filter the mixture using a Buchner funnel to collect the first crop of crystals. The mother liquor will be enriched in the other isomers.
-
Second Crystallization: Transfer the mother liquor to a clean flask and cool it further, perhaps in an ice bath, to induce the crystallization of the next fraction, which should be enriched in this compound.
-
Second Filtration: Collect the second crop of crystals by vacuum filtration.
-
Drying: Dry the collected crystals thoroughly.
-
Purity Analysis: Analyze the purity of the second crop of crystals using HPLC and by measuring the melting point.
-
Further Purification: If necessary, repeat the recrystallization process on the second crop of crystals to achieve higher purity.
Caption: Workflow for fractional crystallization of methylbenzoic acid isomers.
Protocol 2: Isomeric Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the separation of similar aromatic carboxylic acid isomers and can be used to quantify the purity of this compound.[1]
Materials and Reagents:
-
Purified this compound sample
-
Reference standards for 2-, 3-, and 4-methylbenzoic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acids are in their protonated form.
-
Standard Solution Preparation: Prepare stock solutions of each isomer (2-, 3-, and 4-methylbenzoic acid) in the mobile phase at a known concentration (e.g., 1 mg/mL). From these, prepare a mixed standard solution containing all three isomers at a lower concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh a small amount of your purified this compound and dissolve it in the mobile phase to a known concentration similar to the standards.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 230 nm).
-
Inject the mixed standard solution to determine the retention times for each isomer.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Calculate the area of each peak.
-
Determine the percentage purity of this compound by dividing the peak area of the this compound by the total area of all isomer peaks and multiplying by 100.
-
Caption: Workflow for HPLC analysis of isomeric purity.
References
Technical Support Center: Regioselective Synthesis of 3-Methylbenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the regioselective synthesis of 3-methylbenzoic acid derivatives. The content is tailored for researchers, scientists, and drug development professionals to navigate the complexities of controlling substituent placement on the toluene (B28343) scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to directly synthesize 3-substituted toluene derivatives via electrophilic aromatic substitution (EAS)?
A: The primary challenge lies in the directing effect of the methyl (-CH3) group already present on the benzene (B151609) ring. The methyl group is an electron-donating group due to inductive effects and hyperconjugation.[1][2][3] This increases the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions.[2] During electrophilic aromatic substitution, the carbocation intermediates (sigma complexes) formed by attack at the ortho and para positions are significantly more stable than the intermediate formed by meta attack.[4] This is because the ortho and para intermediates have a resonance structure where the positive charge is on the carbon atom bonded to the methyl group, forming a more stable tertiary carbocation.[4][5] Consequently, electrophiles overwhelmingly attack the ortho and para positions, making direct synthesis of a 3-substituted (meta) product highly inefficient.
Q2: I performed a Friedel-Crafts acylation on toluene and obtained almost no 3-acetyltoluene (meta-product). Is this expected?
A: Yes, this is the expected outcome. Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6][7] As explained in the previous question, the methyl group strongly directs incoming electrophiles, such as the acylium ion, to the ortho and para positions.[8] The reaction is characterized by high positional selectivity, with the para isomer often being the major product due to reduced steric hindrance compared to the ortho position.[8][9] The yield of the meta-isomer is typically negligible in such reactions.
| Reaction | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |
| Nitration of Toluene | 63 | 3 | 34 | [4] |
| Acetylation of Toluene | ~4.5 | ~0 | ~95.5 | [8] |
| Chlorination of Toluene | ~60 | ~0 | ~40 | - |
| Sulfonation of Toluene | ~32 | ~6 | ~62 | - |
Troubleshooting Guides for Specific Synthetic Routes
Scenario 1: Nitration of this compound (m-Toluic Acid)
-
Problem: "I am trying to nitrate (B79036) m-toluic acid to synthesize a specific derivative, but I am getting a mixture of isomers (2-nitro, 4-nitro, and 6-nitro) with low selectivity for my target compound."
-
Analysis: This is a common challenge resulting from the competing directing effects of the two substituents on the ring. The methyl group (-CH3) is an activating ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director.[10] Therefore, the incoming electrophile (NO2+) is directed to positions 2, 4, and 6, which are all ortho or para to the methyl group. Position 5 is strongly deactivated by both groups. This competition inevitably leads to a mixture of products.
-
Solution & Experimental Protocol: Achieving high regioselectivity requires careful control of reaction conditions, particularly temperature. A patented method demonstrates that running the reaction at very low temperatures can significantly favor the formation of 2-nitro-3-methylbenzoic acid.[11]
Protocol: Synthesis of 2-Nitro-3-methylbenzoic Acid [11]
-
Preparation: Place 500 g of concentrated nitric acid (94% mass fraction) into a 1000 mL four-neck glass flask equipped with a mechanical stirrer.
-
Cooling: Cool the nitric acid down to -17°C using an appropriate cooling bath.
-
Addition of Substrate: While maintaining vigorous stirring and a temperature of -17°C, slowly add 66.6 g of powdered m-toluic acid (average particle size of 160 microns). The fine particle size is crucial for ensuring rapid dissolution and reaction, minimizing byproducts formed by undissolved starting material being coated by the product.[12]
-
Reaction: Continue stirring at -17°C for 120 minutes.
-
Workup: After the reaction is complete, pour the reaction mixture into water and filter to isolate the crude product.
-
Purification: The crude product can be purified by recrystallization to yield 2-nitro-3-methylbenzoic acid with high purity.
-
| Reaction Temperature | Reaction Time | m-Toluic Acid Conversion (%) | Selectivity for 2-Nitro-3-methylbenzoic acid (%) |
| -15°C | 10 min | 99.1 | 75.2 |
| -17°C | 120 min | 99.3 | 78.4 |
| -17.8°C | 35 min | 99.4 | 79.8 |
Scenario 2: Side-Chain Bromination of this compound
-
Problem: "My attempt at a radical-initiated side-chain bromination of this compound using NBS and a radical initiator is slow and results in poor yields of 3-(bromomethyl)benzoic acid."
-
Analysis: This is a known challenge in benzylic bromination. The carboxylic acid group is strongly electron-withdrawing, which destabilizes the benzylic radical intermediate required for the reaction to proceed. This deactivating effect significantly hinders the side-chain halogenation reaction, leading to low conversion rates.[13]
-
Solution & General Protocol:
-
Protect the Carboxyl Group: A common strategy is to first convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester). The ester group is less deactivating than the carboxylic acid, which facilitates the side-chain bromination. After the bromination is complete, the ester can be hydrolyzed back to the carboxylic acid.
-
Optimize Reaction Conditions: Ensure the solvent is non-polar (e.g., CCl4 or chlorobenzene) and rigorously dried. Use a sufficient amount of a radical initiator (like AIBN or benzoyl peroxide) and provide a source of initiation (UV light or heat).
General Workflow:
Caption: Workflow for side-chain bromination via an ester intermediate. -
Scenario 3: Controlling Isomers in Friedel-Crafts Alkylation
-
Problem: "I need to synthesize 3,5-dimethylbenzoic acid (a meta-derivative) starting from toluene, but my initial alkylation step gives a mixture of ortho- and para-xylenes."
-
Analysis: As established, the initial alkylation of toluene is under kinetic control and will favor the ortho and para isomers. However, Friedel-Crafts alkylation can be reversible under harsh conditions (e.g., high temperature, excess Lewis acid catalyst).[14] The meta-disubstituted isomers are often the most thermodynamically stable.[14] Therefore, it is possible to isomerize the initially formed ortho and para products to the desired meta product.
-
Solution: After the initial alkylation, subject the mixture of xylene isomers to isomerization conditions. This typically involves heating the mixture in the presence of a strong Lewis acid (like AlCl3) and a proton source (like HCl). This allows the alkyl groups to migrate around the ring until a thermodynamic equilibrium is reached, which favors the meta-isomer. The desired isomer must then be carefully separated from the equilibrium mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 13. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing decomposition of 3-Methylbenzoic acid during reactions
Welcome to the Technical Support Center for 3-Methylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Decarboxylation of this compound During Reaction
Q1: I am observing gas evolution (CO₂) and obtaining toluene (B28343) as a byproduct in my reaction. What is causing the decarboxylation of my this compound?
A1: Decarboxylation, the loss of the carboxylic acid group as CO₂, is a common decomposition pathway for benzoic acids, including this compound. This is often promoted by several factors:
-
High Temperatures: Thermal decarboxylation is a significant issue. Many benzoic acid derivatives show severe degradation at temperatures above 200°C.
-
Acidic or Basic Conditions: Both acidic and basic environments can catalyze the decarboxylation process.
-
Presence of Metal Catalysts: Certain transition metals, particularly copper, can facilitate decarboxylation, often at lower temperatures than uncatalyzed thermal decomposition.[1]
Troubleshooting Flowchart for Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Issue 2: Unwanted Oxidation of the Methyl Group
Q2: My reaction is yielding isophthalic acid or other oxidized byproducts. How can I prevent the oxidation of the methyl group on this compound?
A2: The methyl group of this compound is susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain catalysts.
-
Oxidizing Agents: Reagents like potassium permanganate (B83412) or nitric acid can oxidize the methyl group to a carboxylic acid.[1]
-
Metal Catalysts: Transition metal salts, such as those of cobalt or manganese, can catalyze the oxidation of the methyl group, especially in the presence of an oxygen source.[1]
Preventative Measures for Oxidation:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially when using transition metal catalysts.
-
Avoid Strong Oxidants: If the desired transformation does not require a strong oxidizing agent, choose milder reagents.
-
Temperature Control: Oxidation reactions can be exothermic. Maintain careful temperature control to prevent runaway reactions that can lead to over-oxidation.
-
Use of Antioxidants: In some formulations, the addition of antioxidants can prevent degradation initiated by autoxidation.
Issue 3: Low Yield in Fischer Esterification
Q3: I am getting a low yield when trying to perform a Fischer esterification with this compound. What are the common causes and solutions?
A3: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to factors that prevent the equilibrium from favoring the product.
-
Presence of Water: Water is a product of the reaction. Its presence, either from wet reagents or glassware, will shift the equilibrium back towards the starting materials.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Steric Hindrance: While less of an issue for the meta-position compared to the ortho-position, steric bulk can still play a role in slowing down the reaction.
Troubleshooting Fischer Esterification
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Equilibrium limitation due to water. | Use anhydrous reagents and glassware. Employ a Dean-Stark trap to remove water as it is formed. Use a large excess of the alcohol.[2] |
| Insufficient acid catalyst. | Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is used. | |
| Reaction Stalls | Suboptimal temperature. | Ensure the reaction is heated to the appropriate reflux temperature for the alcohol being used. |
| Difficult Product Isolation | Product is soluble in the aqueous workup. | If using a short-chain alcohol, the resulting ester may have some water solubility. Ensure thorough extraction with a suitable organic solvent. |
Data Presentation: Thermal Stability of Benzoic Acid Derivatives
The following table summarizes the thermal stability of various substituted benzoic acids in high-temperature water, which can be used as a proxy to understand the relative stability of this compound. The data is presented as the temperature at which significant degradation is observed.
| Compound | Substituent Position(s) | Observed Degradation Temperature (°C) | Primary Decomposition Product |
| Benzoic Acid | - | Stable up to 300°C | Benzene |
| Salicylic Acid | 2-hydroxy | Severe degradation at 200°C, complete at 250°C | Phenol |
| Anthranilic Acid | 2-amino | Severe degradation at 200°C, complete at 250°C | Aniline |
| Syringic Acid | 3,5-dimethoxy-4-hydroxy | Severe degradation at 200°C, complete at 250°C | Syringol |
Data adapted from studies on the degradation of benzoic acid and its derivatives in subcritical water.[3] This data suggests that unsubstituted benzoic acid is relatively stable, and that substituents, particularly those at the ortho position, can lower the decomposition temperature. This compound, with a meta-substituent, is expected to have relatively high thermal stability compared to ortho-substituted analogs.
Experimental Protocols
Protocol 1: Photoinduced Decarboxylative Hydroxylation of this compound under Mild Conditions
This protocol provides a method to introduce a hydroxyl group in place of the carboxylic acid group at a significantly lower temperature than traditional methods, thus preventing thermal decomposition.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Lithium hydroxide (B78521) (LiOH)
-
Acetonitrile (MeCN), degassed
-
Water, degassed
-
Blue LED lamp (450 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Preparation of the Lithium Salt: In a flask, dissolve this compound (1.0 mmol) in a mixture of MeCN (10 mL) and water (2 mL). Add LiOH (1.0 mmol) and stir until the acid is fully dissolved to form the lithium 3-methylbenzoate (B1238549) salt.
-
Reaction Setup: In a Schlenk tube, add CuSO₄·5H₂O (0.2 mmol). Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Addition of Reagents: Add the prepared lithium 3-methylbenzoate solution to the Schlenk tube under an inert atmosphere.
-
Photoreaction: Place the reaction vessel approximately 5 cm from a blue LED lamp and stir vigorously at 35°C for 24 hours.
-
Workup: After the reaction is complete, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-methylphenol.
Workflow for Photoinduced Hydroxylation
Caption: Experimental workflow for photoinduced hydroxylation.
Protocol 2: Mild, Solvent-Free Fischer Esterification at Room Temperature
This protocol utilizes high-speed ball-milling to achieve esterification under mild, solvent-free conditions, avoiding thermal degradation.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Iodine (I₂)
-
Potassium hypophosphite (KH₂PO₂)
-
High-speed ball-milling apparatus with stainless steel jars and balls
Procedure:
-
Reaction Setup: To a stainless steel milling jar, add this compound (1.0 mmol), the desired alcohol (1.2 mmol), iodine (0.1 mmol), and potassium hypophosphite (1.5 mmol). Add two stainless steel balls.
-
Milling: Secure the jar in the high-speed ball-milling apparatus and mill at room temperature for 20-60 minutes.
-
Workup: After milling, open the jar and add ethyl acetate to dissolve the mixture.
-
Purification: Filter the mixture to remove any inorganic solids. Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography if necessary.
This technical support center provides a starting point for addressing the decomposition of this compound. For further assistance, please consult the cited literature or contact a qualified chemist.
References
Optimizing Solvent Selection for 3-Methylbenzoic Acid Recrystallization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of 3-Methylbenzoic acid. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common experimental challenges.
Solvent Selection Data
The selection of an appropriate solvent is critical for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at lower temperatures. Below is a summary of solubility data for this compound in various common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | 18.02 | 100 | Very low (1 g/L at 20°C)[1] | Slightly soluble in boiling water[2] |
| Ethanol (B145695) | 46.07 | 78.37 | Soluble[3] | Highly soluble |
| Methanol | 32.04 | 64.7 | Soluble | Highly soluble |
| Acetone | 58.08 | 56 | Soluble[4] | Highly soluble |
| Ethyl Acetate | 88.11 | 77.1 | Soluble | Highly soluble |
| Toluene | 92.14 | 110.6 | Slightly soluble | Soluble |
| Dichloromethane | 84.93 | 39.6 | Soluble[4] | Highly soluble |
| Hexane | 86.18 | 68 | Insoluble | Slightly soluble |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)
This protocol is recommended for general purification of this compound. The ethanol/water system is often effective as this compound is soluble in ethanol and less soluble in water, allowing for fine-tuning of the crystallization process.[5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.
-
Inducing Precipitation (Cloud Point): While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be covered to slow down the cooling process.[5]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. Pure this compound has a melting point of 111-113 °C.[6]
Visualization of Experimental Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.- The rate of cooling is too slow. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a nucleation site.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath. |
| "Oiling out" occurs (formation of a liquid instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities, leading to a depression of the melting point.- The solution is too concentrated, causing the solute to come out of solution above its melting point. | - Reheat the solution to dissolve the oil, add more of the better solvent (ethanol in a mixed system), and cool slowly.- Use a different solvent or solvent system with a lower boiling point.- Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.[7] |
| Low yield of recrystallized product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Washing the crystals with a solvent that is not ice-cold, causing the product to redissolve. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated during hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | - The colored impurity has similar solubility to this compound in the chosen solvent.- The impurity was trapped within the crystal lattice due to rapid cooling. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Ensure the solution cools slowly to allow for selective crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, a mixed solvent system of ethanol and water is often effective, providing a good balance of solubility and allowing for fine-tuning of the crystallization process.[5] For a single solvent system, ethanol can be a good choice.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid. Add the solvent in small portions to the heated crude material until it just dissolves. Using an excessive amount of solvent will result in a lower yield of recovered crystals.
Q3: Why is slow cooling important for recrystallization?
A3: Slow cooling allows for the gradual and orderly formation of crystals. This selective process helps to exclude impurities from the crystal lattice, resulting in a purer final product. Rapid cooling can cause the solid to precipitate out of solution, trapping impurities.[5]
Q4: What should I do if my recrystallized product still appears impure?
A4: If the product's melting point is broad or lower than the literature value, or if it appears discolored, a second recrystallization may be necessary. Alternatively, consider using a different solvent system or incorporating a charcoal treatment step to remove colored impurities.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid during cooling.[7] This can happen if the solute's melting point is lower than the temperature at which it starts to come out of the highly concentrated solution. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.
Logical Troubleshooting Flow
Caption: A logical decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound for synthesis 99-04-7 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. m-Toluic acid CAS#: 99-04-7 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 6. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting low conversion rates in 3-Methylbenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in this compound reactions?
A1: Low conversion rates in reactions with this compound can often be attributed to several factors. These include the presence of water in equilibrium-driven reactions like Fischer esterification, suboptimal reaction temperatures, inappropriate catalyst selection or concentration, and poor solubility of reactants in the chosen solvent. Side reactions, such as decarboxylation under harsh thermal conditions, can also reduce the yield of the desired product.[1]
Q2: How can I monitor the progress of my this compound reaction?
A2: Reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Regular sampling and analysis will help determine the optimal reaction time and indicate if the reaction has stalled or is complete.
Q3: Are there specific safety precautions I should take when working with this compound and its reactions?
A3: Yes, this compound is a skin and eye irritant. It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions, particularly those involving strong acids, bases, or heating, should be conducted in a fume hood.
Troubleshooting Guides
Low Conversion in Fischer Esterification
Problem: Poor yield of the ester when reacting this compound with an alcohol under acidic conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive it towards the product, use a large excess of the alcohol, which can also serve as the solvent. Alternatively, remove water as it forms using a Dean-Stark apparatus. | Increased ester yield by shifting the equilibrium to the product side. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. | An increased reaction rate and higher conversion. |
| Presence of Water | Use anhydrous reagents and glassware. Dry the alcohol and this compound before use if necessary. | Elimination of water will favor the forward reaction, improving the yield.[3] |
| Low Reaction Temperature | Ensure the reaction is heated to a sufficient reflux temperature for the specific alcohol being used. | An increased reaction rate and improved conversion to the ester. |
Low Conversion in Amidation Reactions
Problem: Low yield of the amide when reacting this compound with an amine.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Carboxylic Acid Activation | Direct reaction is often slow. Use a coupling agent like DCC, EDC with HOBt, or HATU to activate the carboxylic acid.[4] | Formation of a highly reactive intermediate leading to a faster reaction and higher yield. |
| Incompatible Base | The choice of base is crucial. Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed without interfering with the reaction. | Prevents unwanted side reactions and ensures the amine remains nucleophilic. |
| Steric Hindrance | If either the this compound derivative or the amine is sterically hindered, the reaction may be slow. Increase the reaction temperature or use a less hindered coupling agent. | Overcoming steric hindrance to improve the reaction rate and yield. |
| Solvent Effects | Ensure reactants are fully dissolved. Polar aprotic solvents like DMF or DMSO are often effective for amidation reactions. | Improved solubility leads to better reaction kinetics and higher conversion. |
Quantitative Data
Nitration of this compound
The following data illustrates the impact of reaction temperature and reactant particle size on the conversion and selectivity of the nitration of this compound.
| Average Particle Size (µm) | Reaction Temperature (°C) | Reaction Time (min) | Conversion Rate (%) | Selectivity for 2-nitro-3-methylbenzoic acid (%) |
| 180 | -15 | 10 | 99.1 | 75.2 |
| 160 | -17 | 120 | 99.3 | 78.4 |
| 150 | -17.8 | 35 | 99.4 | 79.8 |
| 120 | -20.1 | 100 | 99.4 | 81.5 |
| 80 | -23.3 | 50 | 99.8 | 84.8 |
| 58 | -25 | 80 | 99.7 | 85.6 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound to Methyl 3-methylbenzoate
This protocol is a general procedure for Fischer esterification and can be adapted for various alcohols.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methylbenzoate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Amidation of this compound using EDC/HOBt
This protocol describes a common method for amide bond formation using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF in a round-bottom flask.
-
Add the amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
References
Technical Support Center: Catalyst Deactivation in 3-Methylbenzoic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding catalyst deactivation during the synthesis of 3-Methylbenzoic acid (m-Toluic acid), primarily via the catalytic oxidation of m-xylene (B151644).
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, their potential causes, and recommended solutions.
Issue 1: Gradual or Rapid Decrease in Reaction Rate and m-Xylene Conversion
-
Question: My m-xylene oxidation reaction is slowing down significantly, or the conversion rate has dropped. What could be the cause?
-
Answer: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes can be categorized as poisoning, fouling, or thermal degradation.
-
Potential Cause 1: Catalyst Poisoning.
-
Explanation: Impurities in the feedstock (m-xylene or air/oxygen) or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive. Common poisons for metal-based catalysts include sulfur, nitrogen, and phosphorus compounds.[1][2][3]
-
Suggested Solution:
-
Feedstock Analysis: Verify the purity of the m-xylene and solvent (e.g., acetic acid). Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify impurities.
-
Feedstock Purification: If impurities are found, purify the feedstock using appropriate methods such as distillation or adsorption beds before introducing it into the reactor.
-
Gas Purity: Ensure the oxidant (air or oxygen) is free from contaminants.
-
-
-
Potential Cause 2: Catalyst Fouling (Coking).
-
Explanation: Non-volatile heavy byproducts or carbonaceous materials (coke) can deposit on the catalyst's surface and within its pore structure.[1][4] This physically blocks the active sites and hinders reactant access. In xylene oxidation, heavy byproducts like ditolylalkanes can form.[5]
-
Suggested Solution:
-
Reaction Optimization: Adjust reaction conditions (temperature, pressure, reaction time) to minimize the formation of heavy ends. Lowering the temperature can sometimes reduce the rate of side reactions leading to fouling.[6]
-
Solvent Washing: For fouled heterogeneous catalysts, a solvent wash under controlled conditions may remove some of the deposited organic material.
-
Regeneration: If fouling is severe, a controlled oxidation (burn-off) procedure in a diluted air stream can sometimes remove coke deposits, although this risks thermal damage if not performed carefully.
-
-
-
Potential Cause 3: Thermal Degradation (Sintering).
-
Explanation: Prolonged exposure to high reaction temperatures can cause the small, highly dispersed metal particles of the catalyst to agglomerate into larger ones.[4] This leads to a significant and often irreversible loss of active surface area.[3]
-
Suggested Solution:
-
Temperature Control: Operate the reactor within the catalyst manufacturer's recommended temperature range. Avoid temperature excursions or "hot spots" within the catalyst bed.
-
Catalyst Selection: Choose a catalyst with high thermal stability, potentially one with a support material (e.g., halloysite, titania) that inhibits sintering.[7][8]
-
-
-
Issue 2: Decreased Selectivity towards this compound
-
Question: The conversion of m-xylene is acceptable, but the yield of this compound is low, with an increase in byproducts like isophthalic acid or carbon dioxide. Why is this happening?
-
Answer: A shift in product distribution often points to changes in the catalyst's active sites or reaction mechanism.
-
Potential Cause 1: Alteration of Active Sites.
-
Explanation: Partial poisoning or structural changes to the catalyst can alter its electronic properties, favoring alternative reaction pathways. For example, some sites might become more active for deeper oxidation to isophthalic acid or complete combustion to CO2.
-
Suggested Solution:
-
Catalyst Characterization: Analyze the fresh and spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to identify changes in the metal's oxidation state and surface chemistry.
-
Re-evaluate Catalyst System: The ratio of catalyst components (e.g., Co/Mn) can be critical for selectivity.[7] Ensure the correct formulation is being used. A change in the Co/Mn ratio can affect the oxidation process.[8]
-
-
-
Potential Cause 2: High Reaction Temperature.
-
Explanation: As reaction temperature increases, the rate of deeper oxidation often increases more rapidly than the desired partial oxidation. This leads to a higher conversion of m-xylene but lower selectivity for the target product, this compound.[6]
-
Suggested Solution:
-
Optimize Temperature: Carefully control the reaction temperature. As shown in the data below, there is an optimal temperature range that balances high conversion with good selectivity.
-
-
-
Data Presentation
Table 1: Effect of Reaction Temperature on m-Xylene Conversion and this compound Selectivity This table summarizes the impact of temperature on the catalytic oxidation of m-xylene. Note that as temperature rises, the overall conversion increases, but the selectivity towards the desired this compound product tends to decrease, indicating a higher rate of side reactions or deeper oxidation.
| Reaction Temperature (°C) | m-Xylene Conversion (%) | This compound Selectivity (%) |
| 280 | 18.2 | 55.4 |
| 300 | 20.5 | 50.1 |
| 320 | 23.8 | 45.3 |
| 340 | 25.1 | 42.5 |
| Data derived from experimental results described in patent CN101199936A.[6] |
Visualizations
Caption: Key pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of m-Xylene
This protocol describes a typical lab-scale batch reaction for synthesizing this compound.
-
Materials & Equipment:
-
High-pressure autoclave reactor with magnetic stirring, gas inlet, liquid sampling port, and temperature/pressure controls.
-
m-Xylene (high purity, >99%).
-
Catalyst (e.g., Cobalt(II) acetate (B1210297) tetrahydrate, Co/Mn/Br system).
-
Solvent (e.g., glacial acetic acid), if applicable.[6] Some processes are solvent-free.[5]
-
Pressurized air or oxygen source.
-
Analytical equipment (GC, HPLC).
-
-
Methodology:
-
Charge the reactor with the specified amounts of m-xylene, catalyst, and solvent (if used). For example, a catalyst loading of 0.09-0.12% by weight may be used.[9]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
Begin stirring and heat the reactor to the target temperature (e.g., 110–150 °C).[9]
-
Once the temperature has stabilized, introduce compressed air or oxygen to the desired reaction pressure (e.g., 0.2–3 MPa).[9][10]
-
Maintain constant temperature and pressure throughout the reaction. Monitor the reaction progress by taking liquid samples periodically via the sampling port.
-
Analyze the samples using HPLC or GC to determine the concentration of m-xylene, this compound, and major byproducts.
-
After the desired reaction time (e.g., 100-120 minutes) or conversion is reached, stop the oxidant flow, cool the reactor to room temperature, and safely vent the pressure.[9]
-
Recover the product mixture for purification (e.g., distillation or crystallization).
-
Protocol 2: Evaluating Catalyst Deactivation
This protocol outlines a method for comparing the performance of fresh and used catalysts.
-
Methodology:
-
Perform a baseline experiment using the fresh catalyst following Protocol 1. Record the initial reaction rate and the conversion/selectivity profile over time.
-
After the first run, carefully recover the catalyst from the product mixture (e.g., by filtration if heterogeneous).
-
If desired, wash the recovered (spent) catalyst with a suitable solvent to remove adsorbed products and byproducts, then dry it under vacuum.
-
Re-charge the reactor with fresh m-xylene and solvent, but use the recovered spent catalyst.
-
Run the reaction under the exact same conditions as the baseline experiment.
-
Compare the reaction rate and product distribution of the second run with the baseline. A significant decrease in performance indicates deactivation.
-
For a more in-depth study, characterize both the fresh and spent catalysts using surface analysis techniques (BET for surface area, SEM for morphology, XPS for surface elemental composition) to identify the deactivation mechanism.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalysts for m-xylene oxidation to this compound?
-
The most widely used catalysts are based on variable-valence transition metal salts, particularly those of cobalt and manganese.[11][12] Cobalt acetate and cobalt naphthenate are common examples.[12][13] In some processes, similar to the Amoco process for terephthalic acid production, a bromide promoter is used to accelerate the reaction.[6]
-
-
Q2: Is catalyst deactivation in this process typically reversible?
-
It depends on the mechanism. Deactivation by fouling (coking) can sometimes be reversed by carefully burning off the carbon deposits or washing with a solvent.[1] Deactivation by poisoning is often irreversible because the poison forms strong chemical bonds with the active sites.[4] Thermal degradation (sintering) is also generally irreversible.[3]
-
-
Q3: Can the presence of water in the reactor deactivate the catalyst?
-
Yes, for certain catalyst systems, water can be detrimental. Studies on the oxidation of p-xylene (B151628) using cobalt acetate showed that anhydrous conditions led to significantly higher conversion, suggesting that water can reduce the catalyst's performance.[13] Therefore, using anhydrous reactants and solvents is recommended.
-
-
Q4: How can I extend the life of my catalyst?
-
To maximize catalyst lifetime, you should:
-
Use High-Purity Feedstock: This is the most effective way to prevent catalyst poisoning.[1]
-
Maintain Strict Temperature Control: Avoid overheating to prevent thermal degradation and minimize side reactions that lead to fouling.[4]
-
Optimize Reaction Conditions: Adjust parameters to disfavor the formation of heavy byproducts that can foul the catalyst surface.
-
Implement a Regeneration Strategy: If the deactivation is primarily due to coking, develop a safe and effective regeneration protocol.
-
-
-
Q5: Does the product, this compound, inhibit the reaction?
-
Product inhibition can occur in some catalytic reactions. While specific data on this compound inhibiting its own formation via m-xylene oxidation is not prevalent in the provided results, it is a possibility. In enzymatic synthesis of other benzoates, benzoic acid itself did not show inhibition up to certain concentrations.[14] However, in transition metal catalysis, the accumulation of the acidic product could potentially alter the catalytic environment or interact with the catalyst, affecting its activity.
-
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. youtube.com [youtube.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101199936A - Catalyst and method for preparing m-dibenzoic acid and m-toluic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. CN1111233A - Method for preparing m-methylbenzoic acid - Google Patents [patents.google.com]
- 10. CN106831392B - Method for co-producing benzoic acid, p-methylbenzoic acid and m-methylbenzoic acid - Google Patents [patents.google.com]
- 11. How does M - Methylbenzoic Acid behave in the presence of catalysts? - Blog [evergreensinochem.com]
- 12. Synthesis Of M-Methylbenzoic Acid And Its Plasticizer - News [cnzrchem.com]
- 13. scienceasia.org [scienceasia.org]
- 14. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of 3-Methylbenzoic acid in reaction mixtures
Welcome to the technical support center for addressing solubility issues of 3-Methylbenzoic acid (m-toluic acid) in reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting strategies for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white crystalline solid at room temperature.[1] Its solubility is influenced by the polarity of the solvent, temperature, and the pH of the medium.[1] It has limited solubility in water due to its hydrophobic aromatic ring but is more soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane.[1]
Q2: How does temperature affect the solubility of this compound?
Generally, the solubility of this compound increases with higher temperatures.[1] This is because increased kinetic energy helps to overcome the intermolecular forces between the solute molecules. For instance, its solubility in water is 0.098 g/100 g at 25°C and increases to 1.17 g/100 g at 80°C.[2]
Q3: How does pH influence the solubility of this compound in aqueous solutions?
As a carboxylic acid, the solubility of this compound in water is highly pH-dependent.[1][3] In acidic to neutral solutions (pH less than its pKa of 4.27), it exists predominantly in its less soluble, protonated form.[2] In alkaline conditions (pH above its pKa), it deprotonates to form the more soluble m-toluate salt.[1][3] A saturated solution in water at 20°C has a pH of 3.4.[4]
Q4: In which organic solvents is this compound most soluble?
This compound is very soluble in ethanol and diethyl ether.[2] It is also soluble in methanol, acetone, and dichloromethane.[1] It is sparingly soluble in chloroform.[2]
Troubleshooting Guide
Issue 1: this compound is precipitating out of my organic reaction mixture.
This is a common issue that can be caused by several factors, including solvent choice, temperature, or a change in the reaction mixture's polarity as the reaction progresses.
Possible Solutions:
-
Co-solvency: The addition of a co-solvent can increase the overall polarity of the solvent system to better match that of this compound.[5] For instance, if your reaction is in a non-polar solvent like heptane, adding a more polar solvent like ethanol can significantly increase solubility.[6]
-
Increase Temperature: Gently warming the reaction mixture can often redissolve the precipitated acid. However, ensure the increased temperature does not negatively affect your reaction's stability or outcome.
-
Use of a Small Amount of Water: For some organic solvents, the presence of a small amount of water can remarkably increase the solubility of carboxylic acids.[7][8][9] This is particularly true for Lewis-base solvents.[7]
Issue 2: Low reaction yield suspected to be due to poor solubility of this compound.
If this compound is not sufficiently dissolved, it will not be fully available to participate in the reaction, leading to lower yields.
Possible Solutions:
-
Salt Formation (pH Adjustment): If your reaction conditions permit, converting this compound to its salt by adding a base can dramatically increase its solubility in polar solvents.[3][5] Common bases include sodium hydroxide (B78521) or potassium carbonate. This is a widely used technique in drug development to enhance solubility.[10][11][12]
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase where the reactants are in different phases, a phase-transfer catalyst can be employed.[13][14] The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated carboxylate from the aqueous phase to the organic phase where the reaction occurs.[13][15]
-
Use of Surfactants: Surfactants can be used to increase the solubility of poorly soluble compounds.[16] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the this compound, increasing its apparent solubility in the bulk solvent. Both ionic and non-ionic surfactants can be considered, depending on the reaction system.[17]
Issue 3: Difficulty in purifying the product due to the presence of unreacted this compound.
Residual this compound can co-precipitate with the product or be difficult to separate via chromatography.
Possible Solutions:
-
Aqueous Base Wash: During the workup, washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) will convert the acidic this compound into its water-soluble salt, which will then partition into the aqueous layer.[18] This allows for its effective removal from the organic phase containing your product.
-
Precipitation and Filtration: If the desired product has significantly different solubility properties, you may be able to selectively precipitate either the product or the unreacted this compound by changing the solvent system or temperature.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g of water) |
| 25 | 0.098[2] |
| 80 | 1.17[2] |
Table 2: Solubility in Various Organic Solvents
| Solvent | Solubility | Temperature (°C) |
| Diethyl ether | Very Soluble[2] | Not Specified |
| Ethanol | Very Soluble[2] | Not Specified |
| Methanol | Soluble (250 mg/10 mL) | Not Specified |
| m-Xylene | 9.37 g/100g [2] | 14 |
| Monochlorbenzene | 9.22 g/100g [2] | 14.1 |
| p-Xylene | 11.51 g/100g [2] | 14 |
| Chloroform | Sparingly Soluble[2] | Not Specified |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
-
Solvent Selection: Choose a primary solvent in which your reactants are soluble but this compound has limited solubility. Select a co-solvent in which this compound is highly soluble and that is miscible with the primary solvent.
-
Titration: To the reaction mixture, slowly add the co-solvent dropwise with stirring.
-
Observation: Continue adding the co-solvent until the precipitated this compound is fully dissolved.
-
Optimization: Note the volume of co-solvent required. It is advisable to use the minimum amount necessary to achieve dissolution to avoid significantly altering the reaction conditions.
Protocol 2: Solubility Enhancement by Salt Formation
-
Base Selection: Choose a base that is compatible with your reaction conditions. Inorganic bases like sodium carbonate or organic bases like triethylamine (B128534) are common choices.
-
Reaction: In a separate flask, dissolve the this compound in a suitable solvent. Add one equivalent of the chosen base and stir.
-
Confirmation: Confirm the formation of the salt, which may be indicated by a change in solubility or through analytical methods like IR spectroscopy.
-
Introduction to Reaction: Add the solution of the this compound salt to your main reaction mixture.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [chemister.ru]
- 3. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. iajpr.com [iajpr.com]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 16. researchgate.net [researchgate.net]
- 17. The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Method Development for Separating 3-Methylbenzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-methylbenzoic acid (toluic acid) isomers: 2-methylbenzoic acid (o-toluic acid), this compound (m-toluic acid), and 4-methylbenzoic acid (p-toluic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for separating this compound isomers?
A1: The primary methods for separating these positional isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and crystallization techniques. The choice of method depends on the required purity, scale of separation (analytical vs. preparative), and available instrumentation.
Q2: Why is the separation of this compound isomers challenging?
A2: Positional isomers like the methylbenzoic acids have very similar physicochemical properties, including polarity, boiling point, and solubility.[1] This makes their separation difficult as they interact similarly with stationary and mobile phases in chromatographic systems.
Q3: Can I use recrystallization to separate the isomers?
A3: Recrystallization can be an effective method for purifying a single isomer if the initial mixture is significantly enriched in that isomer and a suitable solvent is found that provides a large difference in solubility between the isomers at different temperatures.[2][3] However, for mixtures with comparable amounts of each isomer, fractional crystallization may be required, which can be a complex and iterative process.
Q4: Is derivatization necessary for the GC analysis of these isomers?
A4: While not always mandatory, derivatization of the carboxylic acid group to its corresponding ester (e.g., methyl ester) is a common practice in GC analysis.[4][5] This increases the volatility and thermal stability of the analytes, often leading to improved peak shape and resolution.
Q5: What type of HPLC column is best suited for this separation?
A5: Reversed-phase columns, such as C18, are commonly used. To enhance separation, it is crucial to control the mobile phase pH to suppress the ionization of the carboxylic acid group, which improves retention and peak shape.[6][7] Normal-phase chromatography using columns like amine-bonded or cyclodextrin-bonded silica (B1680970) can also provide unique selectivity for these isomers.[8]
Troubleshooting Guides
HPLC Separation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Overlapping Peaks | - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Column temperature is too low. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile (B52724)/water ratio).- Adjust the mobile phase pH with an acid like phosphoric or formic acid to suppress analyte ionization.[6]- Try a different stationary phase (e.g., a phenyl-hexyl or a column with a different bonding chemistry).- Increase the column temperature to improve efficiency.[9] |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Insufficiently buffered mobile phase.- Column overload. | - Use a mobile phase with a lower pH to suppress silanol interactions.- Add a buffer to the mobile phase to maintain a consistent pH.[1]- Reduce the sample injection volume or concentration. |
| Inconsistent Retention Times | - Poor column equilibration.- Fluctuations in mobile phase composition or temperature.- System leaks. | - Ensure the column is adequately equilibrated with the mobile phase before injection.- Use a column oven to maintain a stable temperature.[9]- Prepare fresh mobile phase and ensure proper mixing.- Check for leaks in the system, particularly around fittings. |
GC Separation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | - Inadequate column selectivity.- Incorrect oven temperature program. | - Use a more polar stationary phase (e.g., a cyanopropyl or polyethylene (B3416737) glycol-based column) to enhance selectivity for positional isomers.- Optimize the temperature program with a slower ramp rate to improve separation. |
| Peak Tailing | - Active sites in the injector liner or column.- Analyte degradation at high temperatures. | - Use a deactivated injector liner.- Consider derivatizing the carboxylic acid to a more stable ester.- Lower the injector and/or oven temperature if possible. |
| Ghost Peaks | - Carryover from previous injections.- Septum bleed. | - Run a blank solvent injection to confirm carryover.- Clean the injector port.- Use a high-quality, low-bleed septum and replace it regularly. |
Quantitative Data from Analogous Separations
Table 1: UPC² Separation of Dimethylbenzoic Acid Isomers
| Peak No. | Isomer | Retention Time (min) |
| 1 | 2,6-DMBA | 1.85 |
| 2 | 2,3-DMBA | 2.10 |
| 3 | 2,5-DMBA | 2.30 |
| 4 | 3,4-DMBA | 2.55 |
| 5 | 2,4-DMBA | 2.70 |
| 6 | 3,5-DMBA | 2.90 |
Data adapted from Waters Corporation Application Note, demonstrating the separation of six DMBA isomers on an ACQUITY UPC² Torus 2-PIC Column.[1]
Experimental Protocols
Preparative HPLC Method (Adapted from Generic Protocols)
This protocol is a general guideline for developing a preparative HPLC method for the separation of this compound isomers.
-
Analytical Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Optimize the gradient to achieve baseline separation of the three isomers.
-
-
Method Scaling and Overloading Study:
-
Once the analytical method is optimized, perform loading studies by incrementally increasing the injection volume and/or sample concentration to determine the maximum sample load without significant loss of resolution.
-
-
Preparative Separation:
-
Column: A larger dimension C18 column with the same stationary phase (e.g., 21.2 x 150 mm).
-
Flow Rate: Scale the flow rate according to the column dimensions.
-
Sample Loading: Inject the optimized sample amount.
-
Fraction Collection: Collect fractions corresponding to each isomer peak based on the retention times from the analytical run.
-
-
Purity Analysis:
-
Analyze the collected fractions using the initial analytical method to confirm the purity of each isolated isomer.
-
Recrystallization Protocol for a Single Isomer (Example: m-Toluic Acid)
This protocol is suitable for purifying a crude sample of a single this compound isomer.[2][3]
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include ethanol, water, or a mixture of both.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound will crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for preparative separation of isomers.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. waters.com [waters.com]
- 2. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.miracosta.edu [home.miracosta.edu]
Reducing reaction times for 3-Methylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbenzoic acid, with a focus on reducing reaction times and addressing common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the catalytic oxidation of m-xylene (B151644).
Problem 1: Slow or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | - Ensure the catalyst (e.g., cobalt acetate) is of high purity and not deactivated. Consider using a fresh batch. - For cobalt-catalyzed reactions, the presence of water can be detrimental; ensure anhydrous conditions if required by the specific protocol.[1] - Consider using a more active catalyst system, such as a bimetallic Co/Mn system or a Co/Mn/Ce system, which has been shown to be superior in activity to Co/Mn/Br systems.[2] |
| Insufficient Oxygen Mass Transfer | - In gas-liquid phase reactions, inefficient mixing can limit the reaction rate. Ensure vigorous stirring to maximize the interfacial area between the gas and liquid phases. - In continuous-flow microreactors, high-velocity air can dramatically reduce reaction times from hours to seconds by enhancing mass transfer.[3] |
| Suboptimal Reaction Temperature | - The reaction rate is highly dependent on temperature. For cobalt-catalyzed air oxidation, a temperature range of 110-150°C is often employed.[4] A lower temperature will result in a slower reaction. - Carefully increase the temperature within the recommended range, but be aware that excessively high temperatures can lead to increased by-product formation. |
| Low Reactant Concentration | - While higher reactant concentrations can increase the reaction rate, they can also lead to safety issues and increased by-product formation. Optimize the concentration based on safety assessments and desired selectivity. |
Problem 2: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Over-oxidation to Isophthalic Acid | - The primary by-product of m-xylene oxidation is often isophthalic acid. To minimize its formation, the reaction time should be carefully controlled. One patent suggests stopping the oxidation after 100-120 minutes.[4] - Lowering the reaction temperature can also improve selectivity for the mono-acid. |
| Formation of Other By-products | - Other by-products can include m-tolualdehyde and benzylic esters. The choice of catalyst and reaction conditions can influence the product distribution. - Purification methods such as recrystallization or distillation are necessary to separate this compound from these by-products.[5] |
| Loss of Product During Work-up | - this compound has some solubility in water. During aqueous work-up, ensure the aqueous phase is acidified sufficiently (pH < 4) to precipitate the carboxylic acid fully. - When performing extractions, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery. |
| Sublimation of Product During Drying | - this compound can sublime. When drying the purified product, use a vacuum oven at a moderate temperature to avoid product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound, and what are the typical reaction times?
A1: The most common industrial method is the liquid-phase air oxidation of m-xylene.[4] Reaction times can vary significantly depending on the catalyst system and reaction conditions. With a simple cobalt catalyst, the reaction can be slow, taking up to 16 hours with a conversion rate below 50%.[6] However, with optimized conditions and more advanced catalytic systems, reaction times can be significantly shorter. For instance, one process using a cobalt catalyst reports a reaction time of 100 minutes.[4] Another study using a cobalt acetate (B1210297) catalyst with a sodium bromide promoter in acetic anhydride (B1165640) achieved 100% conversion in 8 hours at 90°C.[7]
Q2: How can I reduce the reaction time for the synthesis of this compound?
A2: To reduce the reaction time, you can:
-
Optimize the catalyst system: The use of bimetallic or trimetallic catalyst systems (e.g., Co/Mn or Co/Mn/Ce) can significantly increase the reaction rate compared to a single cobalt catalyst.[2]
-
Increase the reaction temperature: Within a safe and optimal range (typically 110-150°C for air oxidation), increasing the temperature will increase the reaction rate.[4]
-
Increase the oxygen pressure: Higher oxygen partial pressure can accelerate the oxidation reaction.[4]
-
Ensure efficient mixing: In gas-liquid reactions, vigorous stirring is crucial for good mass transfer of oxygen into the liquid phase.[3]
Q3: What are the main impurities I should expect, and how can I minimize them?
A3: The main impurity is typically isophthalic acid, formed from the over-oxidation of this compound. Other potential by-products include m-tolualdehyde and products from the coupling of benzylic radicals. To minimize these:
-
Control reaction time: Avoid excessively long reaction times to prevent over-oxidation.
-
Moderate the temperature: High temperatures can favor the formation of by-products.
-
Optimize the catalyst: Some catalytic systems offer better selectivity towards the desired mono-acid.
Q4: What are the recommended methods for purifying crude this compound?
A4: Common purification methods include:
-
Recrystallization: This is a widely used method. Suitable solvents include ethanol, water, or a mixture of both. The principle relies on the higher solubility of this compound in the hot solvent and its lower solubility upon cooling, leaving impurities in the solution.[5]
-
Distillation: This method is effective if the impurities have significantly different boiling points from this compound.[5]
-
Sublimation: Purification can also be achieved by sublimation under reduced pressure.[5]
Experimental Protocols
Protocol 1: Air Oxidation of m-Xylene using a Cobalt Catalyst
This protocol is based on a patented industrial process.
Materials:
-
m-Xylene
-
Solvent cobalt catalyst (e.g., cobalt(II) acetate)
-
Compressed air or oxygen
Equipment:
-
High-pressure reactor equipped with a stirrer, gas inlet, temperature and pressure controls, and a condenser.
Procedure:
-
Charge the reactor with m-xylene and the solvent cobalt catalyst (the patent suggests a weight percent of 0.09-0.12% for the catalyst relative to m-xylene).[4]
-
Seal the reactor and begin stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 110-150°C).[4]
-
Introduce compressed air or oxygen into the reactor, maintaining a pressure of 0.2-0.4 MPa.[4]
-
Continue the reaction for a predetermined time (e.g., 100-120 minutes) to control the conversion and minimize by-product formation.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
The crude product can then be purified by rectification (distillation) under vacuum (0.06-0.08 MPa) at a temperature of 200-220°C.[4]
Data Presentation
Table 1: Comparison of Catalytic Systems and Reaction Conditions for m-Xylene Oxidation
| Catalyst System | Starting Material | Oxidant | Temperature (°C) | Pressure (MPa) | Reaction Time | Conversion (%) | Selectivity for this compound (%) | Reference |
| Cobalt catalyst | m-Xylene | Air | 110-150 | 0.2-0.4 | 100-120 min | ~10-15 | High (controlled conversion) | [4] |
| Cobalt naphthenate | m-Xylene | Air | 125-135 | ~0.25 | ~16 h | < 50 | Moderate | [6] |
| Co(OAc)₂/NaBr | m-Xylene | Oxygen | 90 | Atmospheric | 8 h | 100 | 98.36 | [7] |
| Co/Mn/Ce | m-Xylene | Air/Oxygen | Not specified | Not specified | Not specified | > 36 | High | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Cobalt-catalyzed oxidation of m-xylene.
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN1111233A - Method for preparing m-methylbenzoic acid - Google Patents [patents.google.com]
- 5. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Waste in 3-Methylbenzoic Acid Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the industrial-scale production of 3-Methylbenzoic acid (m-toluic acid). The focus is on practical strategies to minimize waste, improve process efficiency, and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of waste in the industrial production of this compound?
A1: The primary waste streams in the common industrial synthesis route, which involves the catalytic oxidation of m-xylene (B151644), include:
-
Spent Catalysts: Deactivated or leached cobalt and manganese salts used in the oxidation process.
-
Solvent Losses: Volatilization or degradation of the acetic acid solvent, which is often used in the reaction.[1]
-
Byproducts from Oxidation: Incomplete or over-oxidation of m-xylene can lead to the formation of byproducts such as 3-methylbenzaldehyde, isophthalic acid, and various coupling products.[2]
-
Aqueous Waste: Water is a byproduct of the oxidation reaction and is also used during product workup and purification, leading to aqueous waste streams containing dissolved organic compounds and catalyst residues.
-
Purification Residues: The mother liquor from recrystallization contains impurities and some dissolved product, which can be a significant waste stream if not managed properly.[3]
Q2: How can I reduce the formation of byproducts during the m-xylene oxidation process?
A2: Minimizing byproduct formation is crucial for waste reduction and improving product yield. Key strategies include:
-
Optimizing Reaction Conditions: Tightly controlling temperature, pressure, and catalyst concentration can significantly improve selectivity towards this compound. For instance, temperatures are typically maintained between 110-150°C and pressures from 0.2-0.4 MPa.[4]
-
Catalyst Selection and Promoters: The choice of catalyst system, such as a Co/Mn/Br or a Co/Mn/Ce system, can influence the reaction rate and selectivity.[5]
-
Controlled Air/Oxygen Feed: Ensuring a consistent and optimal flow of the oxidizing agent (air or oxygen) is critical to prevent both incomplete oxidation and over-oxidation to isophthalic acid or CO2.
Q3: What are the most effective methods for purifying crude this compound to minimize product loss?
A3: Recrystallization is a widely used and effective method for purifying crude this compound.[3] To minimize product loss, consider the following:
-
Solvent Selection: Choose a solvent or solvent system (e.g., ethanol (B145695)/water) in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Controlled Cooling: Slow and controlled cooling of the saturated solution promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.
-
Mother Liquor Recycling: The mother liquor can be concentrated and recycled to recover additional product, although this can lead to an accumulation of impurities if not managed correctly.[6]
Q4: Is it possible to recycle the cobalt catalyst used in the oxidation reaction?
A4: Yes, catalyst recycling is a key strategy for waste minimization and cost reduction. The cobalt catalyst can be recovered from the reaction mixture through various methods, including:
-
Solvent Extraction and Filtration: The catalyst can be recovered from solid wastes by solvent extraction.
-
Precipitation: The cobalt can be precipitated from the aqueous waste stream as cobalt hydroxide (B78521) by adjusting the pH. The precipitate can then be collected, washed, and potentially reprocessed for reuse.
Q5: How can I monitor the purity of my this compound and identify impurities?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity of this compound and quantifying impurities.[4][7] Other useful techniques include:
-
Gas Chromatography (GC): Often requires derivatization of the carboxylic acid to a more volatile ester.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value (111-113°C) indicates high purity.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on waste minimization.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | - Ensure the catalyst is not poisoned by impurities in the feedstock.[10][11] - Avoid excessively high reaction temperatures which can lead to catalyst sintering. - Implement a catalyst regeneration or recycling protocol. |
| Incomplete Reaction | - Verify the reaction temperature and pressure are within the optimal range (e.g., 110-150°C, 0.2-0.4 MPa).[4] - Ensure adequate mixing to maintain a homogenous reaction mixture. - Check the air/oxygen flow rate to ensure it is not limiting the reaction. |
| Product Loss During Workup | - Optimize the recrystallization solvent and cooling profile to maximize crystal recovery.[12][13] - Analyze the mother liquor for dissolved product and consider implementing a recycling loop.[6] |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Selectivity | - Adjust the catalyst composition and concentration. Some studies show that a Ce-salt promoter can effectively substitute for bromide salts.[5] - Fine-tune the reaction temperature; higher temperatures can sometimes lead to an increase in byproducts.[14] |
| Inefficient Purification | - Ensure the recrystallization solvent is appropriate for the specific impurities present.[3] - Consider a second recrystallization step if purity targets are not met. - Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor.[15] |
| Feedstock Impurities | - Analyze the purity of the starting m-xylene. Impurities in the feedstock can lead to the formation of undesired byproducts. |
Data Presentation
Table 1: Comparison of Reaction Conditions for m-Xylene Oxidation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst System | Co(OAc)₂/Mn(OAc)₂/HBr | Cobalt Naphthenate | Co/Mn/Ce |
| Solvent | Acetic Acid | None (Solvent-free) | Acetic Acid |
| Temperature | 175-225 °C[14] | 125-135 °C[9] | ~160 °C[5] |
| Pressure | 15-30 bar[14] | ~2.5 bar[9] | Not Specified |
| Typical m-Xylene Conversion | High (>90%) | Low (<50%)[9] | High |
| Primary Waste Concerns | Corrosive bromide, Solvent loss | High level of unreacted xylene | Catalyst recovery |
Table 2: Purity Analysis Methods for this compound
| Analytical Method | Principle | Strengths | Limitations |
| HPLC | Separation based on partitioning between a stationary and mobile phase.[7] | High selectivity and sensitivity for quantifying impurities. | Requires specific reference standards for accurate quantification of each impurity. |
| GC | Separation based on volatility after conversion to a more volatile ester.[8] | Good for volatile impurities. | Requires a derivatization step which adds complexity. |
| Titration | Neutralization reaction with a standardized base. | Simple, cost-effective assay of total acidity. | Not specific; titrates all acidic components, including impurities. |
| Melting Point | Determination of the temperature range over which the solid melts.[9] | Quick and simple indicator of overall purity. | Not quantitative and not specific for identifying impurities. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound (Ethanol/Water System)
This protocol is designed to purify crude this compound, removing less polar byproducts and unreacted m-xylene.
Methodology:
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise with continuous stirring until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 2: Fractional Distillation for Acetic Acid Solvent Recovery
This protocol outlines the recovery of acetic acid solvent from the reaction mixture post-oxidation.
Methodology:
-
Filtration: After the reaction is complete, cool the mixture and filter it to remove the solid product (crude this compound) and catalyst residues.
-
Charge the Distillation Apparatus: Transfer the filtrate, which primarily consists of acetic acid, unreacted m-xylene, and water, to a distillation flask equipped with a fractional distillation column.
-
Heating: Heat the flask using a heating mantle. The temperature should be carefully controlled to facilitate the separation of components based on their boiling points (Water: 100°C, Acetic Acid: 118°C, m-Xylene: 139°C).
-
Fraction Collection:
-
Collect the initial fraction, which will be rich in water.
-
As the temperature at the head of the column rises and stabilizes near the boiling point of acetic acid, collect the main fraction of purified acetic acid.
-
The temperature will then rise again, indicating the presence of higher-boiling components like m-xylene. This can be collected as a separate fraction.
-
-
Purity Analysis: Analyze the collected acetic acid fraction using GC or titration to determine its purity and water content before reusing it in subsequent reactions.
-
Residue Management: The distillation bottoms will contain non-volatile impurities and should be disposed of as hazardous waste according to regulations.
Visualizations
Caption: Process flow for this compound production with waste minimization loops.
Caption: Troubleshooting logic for low yield and purity in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Glacial Acetic Acid via Distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. How to recrystallize Ortho - Toluic Acid? - Blog [evergreensinochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mt.com [mt.com]
- 14. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 15. How to recrystallize O - Toluic Acid? - Blog [evergreensinochem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Methylbenzoic Acid by DSC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of quality control and research integrity. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry—for the purity analysis of 3-Methylbenzoic acid. This comparison is supported by detailed experimental protocols and illustrative data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that determines purity based on the melting point depression of a substance due to impurities.[1] It is particularly effective for highly crystalline compounds.[2]
In contrast, chromatographic techniques such as HPLC and GC separate the primary compound from its impurities, providing a detailed impurity profile.[2] Titrimetry, a classical analytical method, offers a quantitative measure of the acidic content of this compound.
The following table summarizes the key performance characteristics of each method for the analysis of this compound. The presented quantitative data is illustrative, based on typical performance of these methods, to provide a comparative framework.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Melting point depression based on the Van't Hoff equation. | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Neutralization reaction between the acidic analyte and a standardized basic solution. |
| Selectivity | Measures total eutectic impurities. Not specific to individual impurities. | High; can separate the main component from structurally similar impurities. | High; effective for separating volatile impurities. | Low; titrates total acidity and is not specific to this compound. |
| Illustrative Purity (%) | 99.85% | 99.92% | 99.90% | 99.88% |
| Precision (RSD) | < 1.0% | < 0.5% | < 0.7% | < 0.2% |
| Analysis Time | ~30-60 minutes | ~15-30 minutes | ~20-40 minutes | ~10-15 minutes |
| Sample Throughput | Low to Medium | High | High | Medium |
| Strengths | Absolute method, no need for a reference standard of the main component. | High resolution and sensitivity, quantitative, well-established for purity determination. | Excellent for volatile impurities, high sensitivity with appropriate detectors. | Simple, cost-effective, and provides a measure of the total acidic content. |
| Limitations | Not suitable for amorphous or thermally unstable compounds; does not identify impurities. | Requires a reference standard for quantitative analysis, can be complex to develop methods. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. | Non-specific, impurities that are also acidic will be titrated. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Purity Analysis by Differential Scanning Calorimetry (DSC)
This protocol is based on the principle of melting point depression and is suitable for crystalline solids.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.
-
DSC Conditions:
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 80 °C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) to a temperature above the final melting point (e.g., 130 °C).
-
-
Purge Gas: Inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The purity is calculated from the resulting melting endotherm using the Van't Hoff equation, which relates the melting temperature to the mole fraction of the impurity. Most modern DSC software has a built-in purity analysis module.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile). A typical starting point could be a 60:40 mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 274 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. Purity can also be estimated by area percent, where the area of the main peak is divided by the total area of all peaks.
Purity Analysis by Gas Chromatography (GC)
This method requires derivatization to convert the non-volatile this compound into a more volatile ester.
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization:
-
React a known amount of the this compound sample with a derivatizing agent such as BF3-methanol or by esterification with methanol (B129727) and a catalytic amount of sulfuric acid to form methyl 3-methylbenzoate.
-
-
GC Conditions:
-
Column: A capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a DB-WAX or similar polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C).
-
Detector Temperature: 260 °C (for FID).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) for injection.
-
Analysis: Inject the prepared sample into the GC.
-
Calculation: Purity is typically determined by area percent, where the area of the derivatized this compound peak is compared to the total area of all peaks in the chromatogram.
Purity Analysis by Titrimetry
This classical method determines the total acidic content of the sample.
-
Instrumentation: A burette, a pH meter (for potentiometric titration), or a color indicator.
-
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein (B1677637) indicator.
-
Ethanol (neutralized).
-
-
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volume of neutralized ethanol.
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed (or to the equivalence point if using a pH meter).
-
-
Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample using the following formula: Purity (%) = (VNaOH × MNaOH × MWanalyte) / (msample × 10) Where:
-
VNaOH = Volume of NaOH solution (mL)
-
MNaOH = Molarity of NaOH solution (mol/L)
-
MWanalyte = Molecular weight of this compound (136.15 g/mol )
-
msample = mass of the sample (g)
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a general workflow for the analytical assessment of this compound purity.
Caption: Workflow of Purity Assessment for this compound.
Logical Relationship of Analytical Techniques
This diagram illustrates the relationship between the different analytical techniques in terms of the information they provide.
Caption: Relationship between purity assessment techniques.
References
A Comparative Analysis of the Acidity of 3-Methylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of 3-methylbenzoic acid and its structural isomers, 2-methylbenzoic acid and 4-methylbenzoic acid. The acidity, quantified by the pKa value, is a critical parameter in drug design and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document presents experimental data, detailed methodologies for pKa determination, and an analysis of the structural factors governing the observed acidity trends.
Acidity of Methylbenzoic Acid Isomers: A Quantitative Comparison
The acidity of the methylbenzoic acid isomers is inversely related to their pKa values; a lower pKa indicates a stronger acid. The experimental pKa values for 2, 3, and 4-methylbenzoic acid, along with benzoic acid for reference, are summarized in the table below.
| Compound | Isomer Position | pKa |
| 2-Methylbenzoic acid | ortho | 3.91[1][2] |
| Benzoic acid | - | 4.20[1] |
| This compound | meta | 4.27[1] |
| 4-Methylbenzoic acid | para | 4.36[3] |
Understanding the Acidity Trends: Electronic and Steric Effects
The observed differences in acidity among the methylbenzoic acid isomers can be attributed to the electronic and steric effects of the methyl group (-CH₃) at different positions on the benzene (B151609) ring.
2-Methylbenzoic Acid (ortho-isomer): The Ortho Effect
2-Methylbenzoic acid is the strongest acid among the isomers and is even more acidic than benzoic acid. This enhanced acidity is a manifestation of the "ortho effect."[4][5] The methyl group at the ortho position sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring.[6][7] This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring. As a result, the carboxylate anion, formed after deprotonation, is stabilized, leading to a stronger acid.[6]
4-Methylbenzoic Acid (para-isomer): A Weaker Acid
In contrast, 4-methylbenzoic acid is the weakest acid among the three isomers and is less acidic than benzoic acid. The methyl group at the para position exerts both an electron-donating inductive effect (+I) and a hyperconjugation effect (+H).[6][7] Both of these effects increase the electron density on the carboxylate anion, destabilizing it and making the corresponding acid weaker.
This compound (meta-isomer): Intermediate Acidity
This compound exhibits an acidity that is intermediate between the ortho and para isomers. At the meta position, the electron-donating hyperconjugation effect of the methyl group does not significantly influence the carboxyl group.[6][7] However, the weak electron-donating inductive effect (+I) is still operative, leading to a slight decrease in acidity compared to benzoic acid.[1]
The following diagram illustrates the relationship between the isomer structure and its relative acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of the methylbenzoic acid isomers can be reliably determined using potentiometric titration. This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the change in pH.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
-
Analytical balance
-
Methylbenzoic acid isomer (2-methyl, 3-methyl, or 4-methyl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Buffer solutions (pH 4.00, 7.00, and 10.00) for pH meter calibration
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Preparation of the acid solution: Accurately weigh approximately 0.1 g of the methylbenzoic acid isomer and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to facilitate dissolution, followed by cooling to room temperature.
-
Titration setup: Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M NaOH solution into the beaker. Ensure the electrode and burette tip are not in contact with the stir bar.
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue this process, reducing the increment size to 0.1-0.2 mL as the pH begins to change more rapidly, especially near the equivalence point.
-
Continue the titration well past the equivalence point until the pH becomes relatively constant.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
The following diagram outlines the experimental workflow for pKa determination.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pennwest.edu [pennwest.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
A Comparative Analysis of the Biological Activities of 3-Methylbenzoic Acid and 4-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Methylbenzoic acid (m-toluic acid) and 4-Methylbenzoic acid (p-toluic acid). As structural isomers, these simple aromatic carboxylic acids share fundamental chemical properties but exhibit nuanced differences in their biological interactions, primarily due to the positional variation of the methyl group on the benzene (B151609) ring. This document synthesizes available data on their antimicrobial and cytotoxic effects, details relevant experimental protocols, and illustrates conceptual mechanisms and workflows to guide further research.
While extensive research exists for benzoic acid and its substituted derivatives, direct comparative studies focusing specifically on the biological activities of 3- and 4-methylbenzoic acid are limited in publicly accessible literature. This guide therefore collates data from individual studies and general knowledge of benzoic acid derivatives to provide a comparative context.
Data Presentation: Physicochemical and Biological Properties
The biological activity of a compound is often influenced by its physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), which affect its ability to cross cell membranes.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Methylbenzoic Acid | Reference |
| Synonyms | m-Toluic acid, meta-Toluic acid | p-Toluic acid, para-Toluic acid | [1][2] |
| CAS Number | 99-04-7 | 99-94-5 | [1][2] |
| Molecular Formula | C₈H₈O₂ | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | [1][2] |
| Melting Point | 111-113 °C | 179-182 °C | [2][3] |
| Boiling Point | 263 °C | 274-275 °C | [2][3] |
| Acidity (pKa) | 4.27 | 4.36 | [3][4] |
| LogP | 2.40 (Predicted) | 2.27 | [1][2] |
Note: Experimental data directly comparing the biological activities of these two isomers is sparse. The following table presents a conceptual summary based on the known activities of benzoic acid derivatives.
Table 2: Summary of Biological Activities
| Biological Activity | This compound | 4-Methylbenzoic Acid | Key Findings & Context |
| Antimicrobial | Expected activity | Expected activity | Benzoic acid and its derivatives are known food preservatives due to their antimicrobial properties.[5] Their efficacy is generally higher at acidic pH, where the undissociated form of the acid can more easily penetrate microbial cell membranes. Positional isomerism is known to affect the antibacterial strength of substituted benzoic acids.[5] |
| Antifungal | Expected activity | Expected activity | Similar to antibacterial action, antifungal properties are a known feature of benzoic acid derivatives.[6] Quantitative data (MIC, MFC) for these specific isomers against fungal strains is not readily available. |
| Cytotoxicity | Potential activity | Potential activity | Benzoic acid has demonstrated cytotoxic effects against various cancer cell lines.[7][8] The activity of methyl-substituted derivatives has not been extensively characterized in comparative studies. 4-Methylbenzoic acid has been noted for potential reproductive toxicity at high doses in animal studies.[9] |
Experimental Protocols
The following are standard methodologies used to assess the biological activities summarized above.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Preparation: A two-fold serial dilution of the test compound (e.g., 3- or 4-Methylbenzoic acid) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Adherent cells (e.g., human cancer cell lines) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability relative to the control and to determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability).[10]
Visualizations: Workflows and Conceptual Pathways
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of compounds like 3- and 4-Methylbenzoic acid.
Conceptual Mechanism of Antimicrobial Action
Simple aromatic carboxylic acids often exert their antimicrobial effects through non-specific mechanisms, such as the disruption of cell membrane integrity and function. The specific signaling pathways commonly associated with targeted drugs have not been elucidated for 3- or 4-Methylbenzoic acid.
References
- 1. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
A Comparative Study of Catalysts for the Synthesis of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in 3-Methylbenzoic Acid Synthesis
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and other fine chemicals, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the oxidation of m-xylene (B151644). The comparison focuses on a homogeneous metal-based catalyst, a metal-free organic catalyst, and a heterogeneous catalyst system, presenting their performance based on experimental data from recent literature.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts in synthesizing this compound from m-xylene is summarized below. The data highlights key performance indicators such as reaction conditions, conversion rates, and selectivity towards the desired product.
| Catalyst System | Type | Substrate | Reaction Conditions | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Source |
| Co/Mn/Ce | Homogeneous | m-Xylene | Temp: 160-200°C, Pressure: Varies, Solvent: Acetic Acid (or solvent-free) | High (implied) | High (superior to Co/Mn/Br) | Not explicitly stated | [1][2] |
| 1-Benzyl-4-(dimethylamino)pyridinium (B427878) bromide | Metal-Free Homogeneous | m-Xylene | Temp: 160°C, Pressure: 1.5 MPa O₂, Solvent: Acetonitrile (B52724), Initiator: p-tolualdehyde | 63 | ~85 (estimated) | ~54 | [3][4][5] |
| V₂O₅@TiO₂ | Heterogeneous | m-Xylene | Gas-phase, Temp: Varies | Not explicitly stated for this compound | Primarily for isophthalic acid | Not applicable | [6] |
Note: The selectivity for the N-alkyl pyridinium (B92312) salt catalyst is an estimation based on the selectivity reported for the oxidation of p-xylene (B151628) to p-toluic acid under similar conditions in the same study. The V₂O₅@TiO₂ catalyst is primarily reported for the synthesis of isophthalic acid (the dicarboxylic acid) from m-xylene; hence, direct comparison for this compound production is not available.
Detailed Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Homogeneous Co/Mn/Ce Catalyzed Liquid-Phase Oxidation
This protocol is based on the studies of solvent-free oxidation of m-xylene.[1][2]
Catalyst Preparation: The catalyst system is typically prepared in situ by dissolving salts of cobalt, manganese, and cerium in the reaction mixture. For example, cobalt (II) acetate (B1210297), manganese (II) acetate, and cerium (III) acetate can be used.
Reaction Procedure:
-
A semi-batch reactor equipped with a magnetic stirrer, gas inlet, condenser, and temperature and pressure controllers is charged with m-xylene and the catalyst components (e.g., Co, Mn, and Ce salts).
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The mixture is heated to the desired reaction temperature (e.g., 180°C).
-
Pressurized air or oxygen is continuously fed into the reactor, and the reaction is allowed to proceed for a specified duration.
-
The reaction progress is monitored by analyzing samples of the liquid phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reactor is cooled, and the product mixture is collected. This compound is then isolated and purified, typically through crystallization or distillation.
Metal-Free N-Alkyl Pyridinium Salt Catalyzed Oxidation
This protocol is based on the research by Zhang et al. on the selective oxidation of methyl aromatic hydrocarbons.[3][4]
Catalyst Synthesis (1-Benzyl-4-(dimethylamino)pyridinium bromide):
-
4-(Dimethylamino)pyridine is dissolved in a suitable solvent such as acetonitrile.
-
An equimolar amount of benzyl (B1604629) bromide is added to the solution.
-
The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting pyridinium salt precipitates and is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
Reaction Procedure:
-
A 100 mL autoclave reactor is charged with m-xylene (10 mmol), 1-benzyl-4-(dimethylamino)pyridinium bromide (0.5 mmol), p-tolualdehyde (0.2 mmol) as an initiator, and acetonitrile (5 mL) as the solvent.
-
The reactor is sealed, purged with oxygen, and then pressurized with oxygen to 1.5 MPa.
-
The reaction mixture is heated to 160°C and stirred for 4 hours.
-
After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
The product mixture is analyzed by GC or GC-MS to determine the conversion of m-xylene and the selectivity to this compound.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: General experimental workflow for catalytic synthesis.
Caption: Simplified radical mechanism for Co/Mn catalyzed oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid [ouci.dntb.gov.ua]
- 3. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 4. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC Method for 3-Methylbenzoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methylbenzoic acid against alternative analytical techniques, namely UV-Visible Spectrophotometry and Titrimetry. The information presented is supported by established analytical principles and data from closely related compounds, offering a robust framework for method selection and validation.
Performance Comparison of Analytical Methods
The choice of an analytical method is a critical decision guided by the specific requirements of the analysis, including desired sensitivity, sample complexity, and available instrumentation. Below is a summary of the typical performance characteristics of a validated HPLC method compared to UV-Visible Spectrophotometry and Titrimetry for the analysis of benzoic acid and its derivatives, which are expected to be similar for this compound.
| Parameter | HPLC Method | UV-Visible Spectrophotometry | Titrimetry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 2.0% |
| Specificity | High (separates from related impurities) | Low to Medium (interference from compounds with similar absorbance) | Low (titrates total acidity) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | ~1 µg/mL | ≥ 50 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 4 µg/mL | ~4 µg/mL | Not typically determined |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for the analysis of this compound using HPLC, UV-Visible Spectrophotometry, and Titrimetry.
High-Performance Liquid Chromatography (HPLC) Method
This method describes a reversed-phase HPLC approach for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 230 nm).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the this compound standard, and a sample spiked with potential impurities (e.g., 2-Methylbenzoic acid, 4-Methylbenzoic acid) to demonstrate that the method is free from interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
UV-Visible Spectrophotometry
This method provides a simpler, though less specific, alternative for the quantification of this compound.
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound in a suitable solvent (e.g., methanol) across the UV range to determine the λmax.[2]
-
Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration. The linearity should be established (r² > 0.999).[3]
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration is determined from the calibration curve.
Titrimetry
This classical analytical technique can be used for the assay of this compound, providing a measure of the total acidity.
1. Instrumentation:
-
Burette (50 mL).
-
Magnetic stirrer.
-
pH meter or a suitable color indicator (e.g., phenolphthalein).
2. Procedure:
-
Standardization of Titrant: Prepare and standardize a sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Titration: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., neutralized ethanol). Add a few drops of phenolphthalein (B1677637) indicator and titrate with the standardized NaOH solution until a persistent pink endpoint is reached.[4]
-
Calculation: The purity of this compound is calculated based on the volume of NaOH consumed, its concentration, and the weight of the sample taken.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the different analytical methods discussed.
Figure 1. Logical workflow for HPLC method validation.
Figure 2. Comparison of analytical methods for this compound.
References
A Comprehensive Guide to the Characterization of 3-Methylbenzoic Acid Reference Standard
For researchers, scientists, and professionals in drug development, the accurate characterization of reference standards is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of analytical techniques for the characterization of a 3-Methylbenzoic acid reference standard. It includes key experimental data, detailed methodologies, and a visual workflow to aid in the selection of appropriate analytical strategies.
Physicochemical Properties
A thorough characterization of a reference standard begins with the confirmation of its fundamental physicochemical properties. These values serve as the initial benchmark for identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | NIST[1][2][3][4] |
| Molecular Weight | 136.15 g/mol | Sigma-Aldrich, NIST[1][2][3][4] |
| CAS Number | 99-04-7 | NIST[1][2][3][4], Sigma-Aldrich |
| Melting Point | 108-111 °C | Sigma-Aldrich |
| Boiling Point | 263 °C at 1013 hPa | Sigma-Aldrich |
| Solubility | 1 g/L in water | Sigma-Aldrich |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques provide detailed structural information and are essential for confirming the identity and assessing the purity of the reference standard.
| Analytical Technique | Key Parameters and Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment typically shows ≥98.0%. This technique is highly selective and can separate the main component from structurally similar impurities.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides detailed structural information and is particularly useful for identifying volatile impurities.[6] |
| Infrared (IR) Spectroscopy | Characteristic peaks confirm the presence of functional groups.[4] |
| UV/Visible Spectroscopy | Provides information about the electronic structure of the molecule.[2] |
| Mass Spectrometry (Electron Ionization) | Confirms the molecular weight of the compound.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication of characterization experiments. Below are protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the separation and quantification of this compound from its potential impurities.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile (B52724) and an aqueous solution of a weak acid like phosphoric or acetic acid to ensure the carboxylic acid is protonated. A common starting point is a 50:50 (v/v) mixture, adjusted to a pH of around 3.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230 nm or 280 nm is appropriate.
-
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).[7]
-
Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at a similar concentration to the standard solution.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system and record the chromatograms.[5]
-
Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (area percent method) or against a calibration curve generated from the reference standard.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is commonly used. The sample is typically dissolved in a volatile organic solvent.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: Inject a small volume of the sample solution into the GC.
-
Data Analysis: The resulting chromatogram will show separated peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compound.[1]
-
Titrimetry for Assay Determination
This classical method provides a straightforward assay of the total acidic content.
-
Instrumentation: Burette (50 mL), magnetic stirrer, and a pH meter or color indicator (e.g., phenolphthalein).
-
Reagents: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) and a suitable solvent like neutralized ethanol.[5]
-
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in neutralized ethanol.[5]
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator to the sample solution. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed, or monitor the titration with a pH meter to determine the equivalence point.[5]
-
Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.[5]
-
Experimental Workflow and Data Relationships
The characterization of a reference standard is a multi-step process that involves a logical flow of experiments to confirm identity, purity, and content.
Caption: Workflow for this compound reference standard characterization.
This guide provides a framework for the comprehensive characterization of a this compound reference standard. The selection of which methods to employ will depend on the specific requirements of the application and the available instrumentation. For regulatory filings, a combination of these techniques is often required to provide a complete and robust characterization package.
References
- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 2. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 4. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. What analytical methods can be used for O - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Methylbenzoic Acid
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. X-ray crystallography remains the gold standard for this purpose. This guide provides a comprehensive analysis of the structural elucidation of 3-Methylbenzoic acid through single-crystal X-ray diffraction, offering a comparative perspective with its parent compound, benzoic acid, and its other methylated isomers.
This guide delves into the detailed crystallographic data, experimental protocols for structure determination, and a comparative analysis of the molecular geometry and intermolecular interactions of this compound. By presenting this data alongside that of benzoic acid, 2-methylbenzoic acid, and 4-methylbenzoic acid, we aim to provide a clear understanding of how the position of a single methyl group can influence the crystal packing and hydrogen bonding motifs, which are critical for properties such as solubility and crystal morphology.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and its related compounds, facilitating a direct comparison of their solid-state structures.
| Compound | This compound | Benzoic Acid | 2-Methylbenzoic Acid | 4-Methylbenzoic Acid |
| Formula | C₈H₈O₂[1][2][3][4] | C₇H₆O₂[5][6][7] | C₈H₈O₂[8] | C₈H₈O₂ |
| Molecular Weight | 136.14 g/mol [1][2][3][4] | 122.12 g/mol [5] | 136.15 g/mol [8] | 136.15 g/mol [9] |
| Crystal System | Monoclinic[1] | Monoclinic[5][7] | Monoclinic | Monoclinic |
| Space Group | P2₁/c[1] | P2₁/c[5] | C2/c | P2₁/n |
| Reference | [1] | [5][10] | [8] | [9] |
Table 1: General Crystallographic Information
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| This compound | 10.3693 (9) | 8.1844 (7) | 16.4715 (17) | 90 | 92.836 (9) | 90 | 1396.2 (2) | 8 |
| Benzoic Acid | 5.52 | 5.14 | 21.90 | 90 | 97 | 90 | 617 | 4 |
| 2-Methylbenzoic Acid | 14.86 | 4.04 | 12.35 | 90 | 111.4 | 90 | 690.5 | 4 |
| 4-Methylbenzoic Acid | 3.99 | 14.12 | 12.24 | 90 | 96.2 | 90 | 686.3 | 4 |
Table 2: Unit Cell Parameters
Intermolecular Interactions: A Closer Look at Hydrogen Bonding
A defining feature of the crystal structures of benzoic acid and its derivatives is the formation of hydrogen-bonded dimers. In these structures, the carboxylic acid groups of two molecules interact via strong O—H···O hydrogen bonds, creating a characteristic centrosymmetric dimer motif.
In the redetermined structure of this compound, the asymmetric unit contains two crystallographically independent molecules which form such dimers.[1] The benzene (B151609) rings within these dimers are not perfectly coplanar but are inclined to each other by a dihedral angle of 7.30 (8)°.[1] These dimers are further connected by weaker C—H···O interactions, forming infinite zigzag chains throughout the crystal lattice.[1]
Similarly, benzoic acid also forms nearly planar, centrosymmetric dimers through hydrogen bonds between the carboxyl groups.[5] The investigation of the ortho and para isomers reveals similar dimeric structures, highlighting the robustness of this supramolecular synthon in the solid state.
Experimental Protocols
The structural elucidation of this compound and its analogs follows a well-established workflow in single-crystal X-ray crystallography.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation. For this compound, crystallization can be achieved by dissolving the compound in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and allowing the solvent to evaporate slowly at room temperature. The quality of the crystals is crucial for obtaining high-resolution diffraction data.
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer. Data for this compound was collected at a low temperature (123 K) to minimize thermal vibrations and obtain more precise atomic positions.[1] Monochromatic X-ray radiation (e.g., Mo Kα) is used to irradiate the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11] These raw diffraction images are then processed, which involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).[12]
Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[13] From this map, an initial model of the molecular structure can be built. This model is then refined against the experimental data using least-squares methods.[14] This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a final, accurate molecular structure.[14]
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for the structural elucidation of this compound.
References
- 1. Redetermination of 3-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 4. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. study.com [study.com]
- 7. byjus.com [byjus.com]
- 8. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The crystal structure of benzoic acid: a redetermination with X-rays at room temperature [inis.iaea.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the Esterification Reactivity of Toluic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-toluic acid in esterification reactions. Understanding the relative reactivity of these isomers is crucial for process optimization, catalyst selection, and yield prediction in the synthesis of various pharmaceutical intermediates and other fine chemicals. This comparison is based on established principles of organic chemistry, supported by physical property data.
Factors Influencing Esterification Reactivity
The rate of esterification of toluic acid isomers is primarily influenced by two key factors: steric hindrance and electronic effects. These factors arise from the different positions of the methyl group on the benzene (B151609) ring relative to the carboxylic acid functionality.
-
Steric Hindrance: The spatial arrangement of atoms near the reaction center can significantly impede the approach of the alcohol nucleophile. In the case of toluic acid isomers, the ortho-position is most susceptible to steric hindrance.
-
Electronic Effects: The methyl group is an electron-donating group. This property can influence the electrophilicity of the carbonyl carbon in the carboxylic acid group, thereby affecting the rate of nucleophilic attack by the alcohol.
Comparative Reactivity Analysis
Based on these principles, a qualitative assessment of the reactivity of the three isomers can be made:
-
o-Toluic Acid: The methyl group in the ortho position creates significant steric hindrance around the carboxylic acid group.[1] This crowding makes it difficult for the alcohol to approach the carbonyl carbon, leading to a substantially lower reaction rate compared to the other two isomers.[2]
-
m-Toluic Acid: The methyl group in the meta position is sufficiently distant from the carboxylic acid group to exert any significant steric hindrance. Therefore, its reactivity is primarily governed by electronic effects.
-
p-Toluic Acid: Similar to the meta isomer, the para position of the methyl group does not cause steric hindrance at the reaction site.[2] Its reactivity is also mainly influenced by electronic effects.
The expected order of reactivity in acid-catalyzed esterification is therefore:
p-Toluic Acid ≈ m-Toluic Acid > o-Toluic Acid
Data Presentation
The following table summarizes the key physical properties of the toluic acid isomers that influence their esterification reactivity. The pKa value is an indicator of the acidity of the carboxylic acid.
| Isomer | Structure | pKa | Predicted Relative Reactivity | Rationale |
| o-Toluic Acid | 2-methylbenzoic acid | 3.91 | Lowest | Significant steric hindrance from the adjacent methyl group impedes the approach of the alcohol.[1] |
| m-Toluic Acid | 3-methylbenzoic acid | 4.27 | High | No significant steric hindrance; reactivity is governed by electronic effects. |
| p-Toluic Acid | 4-methylbenzoic acid | 4.36 | High | No significant steric hindrance; reactivity is similar to the meta isomer.[2] |
Experimental Protocol: Comparative Fischer-Speier Esterification
This protocol outlines a standardized procedure for comparing the esterification rates of the three toluic acid isomers.
Objective: To determine the relative reactivity of o-, m-, and p-toluic acid in an acid-catalyzed esterification reaction with methanol (B129727).
Materials:
-
o-Toluic acid
-
m-Toluic acid
-
p-Toluic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Heating mantles
-
Magnetic stirrers and stir bars
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks, place 0.01 moles of o-toluic acid, m-toluic acid, and p-toluic acid, respectively.
-
To each flask, add 20 mL of anhydrous methanol and a magnetic stir bar.
-
Carefully add 0.5 mL of concentrated sulfuric acid to each flask while stirring.
-
Attach a reflux condenser to each flask and place them in heating mantles.
-
Reaction: Heat the mixtures to reflux and maintain the reflux for a predetermined time (e.g., 2 hours). Ensure the stirring is consistent across all three reactions.
-
Work-up: After the reaction time, allow the flasks to cool to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with 3 x 20 mL of ethyl acetate.
-
Combine the organic extracts and wash with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product from each reaction by GC or HPLC to determine the yield of the corresponding methyl toluate. The yield will be indicative of the relative reactivity of the isomers under the tested conditions.
Logical Relationship Diagram
The following diagram illustrates the factors influencing the esterification reactivity of toluic acid isomers.
Caption: Factors affecting toluic acid isomer reactivity.
References
A Comparative Guide to the Quantitative Analysis of 3-Methylbenzoic Acid in a Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical techniques for the quantitative analysis of 3-Methylbenzoic acid in a mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is paramount for accurate and reliable quantification in research, quality control, and drug development. This document presents a comparative overview of their performance, supported by experimental data, and provides detailed methodologies to aid in method selection and implementation.
Methodology Comparison
The choice of analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the presence of interfering substances. HPLC is a versatile and widely used technique for non-volatile compounds, while GC-MS is highly suitable for volatile or semi-volatile compounds, often requiring derivatization for polar analytes like carboxylic acids. Capillary Electrophoresis offers high separation efficiency and is particularly useful for charged species and small sample volumes.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the quantitative analysis of this compound, based on data from studies on benzoic acid and its derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.999[1] | > 0.999[2] | > 0.999[3] |
| Linearity Range | 0.5 - 200 µg/mL | 1 - 100 µg/mL[2] | 5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[4][5] | 0.05 - 0.2 mg/L[6] | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 - 4 µg/mL[5] | 0.1 - 0.5 µg/mL | 0.4 - 1.5 µg/mL |
| Precision (%RSD) | < 2%[4] | < 10%[2] | < 5% |
| Accuracy (% Recovery) | 98 - 102%[7] | 95 - 105% | 94 - 107%[3] |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 5 - 20 minutes |
| Sample Throughput | High | Medium | High |
| Derivatization | Not typically required | Often required (e.g., silylation) | Not required |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct quantification of this compound in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[2] The mobile phase composition may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the sample mixture.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range that brackets the expected sample concentration. Generate a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, particularly for complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, Hexane)
-
This compound reference standard
Derivatization and Sample Preparation:
-
Accurately weigh a portion of the sample mixture.
-
Dissolve the sample in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of this compound.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400 or Selected Ion Monitoring (SIM) for target ions of the this compound TMS derivative.
Calibration: Prepare a series of derivatized standard solutions of this compound and generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Capillary Electrophoresis (CE) Method
This method offers rapid analysis with high separation efficiency and is well-suited for the analysis of charged species like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Data acquisition and processing software
Reagents:
-
Background Electrolyte (BGE): e.g., 20 mM sodium borate (B1201080) buffer, pH 9.2
-
Sodium hydroxide (B78521) (for capillary conditioning)
-
Water (deionized)
-
This compound reference standard
CE Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.
-
Separation Voltage: 20-30 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection Wavelength: 214 nm
Sample Preparation:
-
Dissolve the sample mixture in the BGE to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter.
Calibration: Prepare a series of standard solutions of this compound in the BGE. Generate a calibration curve by plotting the peak area against the concentration.
Mandatory Visualizations
To further elucidate the methodologies and their comparative logic, the following diagrams are provided.
References
A Spectroscopic Comparison of 3-Methylbenzoic Acid and Its Nitro Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Methylbenzoic acid and its key nitro derivatives. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.
The introduction of a nitro group to the aromatic ring of this compound significantly influences its electronic properties and, consequently, its spectroscopic signatures. Understanding these changes is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a side-by-side spectroscopic comparison of this compound and its ortho-, para-, and meta-nitro derivatives: 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-5-nitrobenzoic acid.
Molecular Structures and Comparison Workflow
The substitution pattern of the nitro group on the benzoic acid backbone is the primary determinant of the observed differences in spectroscopic data. The following diagrams illustrate the molecular structures and the logical workflow for the comparative analysis.
Caption: Molecular structures of this compound and its nitro derivatives.
Caption: Workflow for the spectroscopic comparison of the compounds.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its nitro derivatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3000 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1600, ~1450 (C=C stretch, aromatic), ~1300 (C-O stretch), ~900-650 (C-H bend, aromatic) |
| Nitro Derivatives | ~3000 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1550-1500 (N-O asymmetric stretch), ~1350-1300 (N-O symmetric stretch), ~1600, ~1450 (C=C stretch, aromatic) |
Note: Specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~11.57 (s, 1H, -COOH), ~8.0-7.2 (m, 4H, Ar-H), ~2.37 (s, 3H, -CH₃)[1] |
| 3-Methyl-2-nitrobenzoic acid | ~13.9 (br s, 1H, -COOH), ~7.87 (d, 1H, Ar-H), ~7.71 (t, 1H, Ar-H), ~7.62 (d, 1H, Ar-H), ~2.29 (s, 3H, -CH₃)[2] |
| 3-Methyl-4-nitrobenzoic acid | ~8.12 (d, 1H, Ar-H), ~8.03 (dd, 1H, Ar-H), ~7.51 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃) |
| 3-Methyl-5-nitrobenzoic acid | ~13.58 (br s, 1H, -COOH), ~8.42 (t, 1H, Ar-H), ~8.30 (t, 1H, Ar-H), ~8.17 (s, 1H, Ar-H), ~2.51 (s, 3H, -CH₃)[3] |
Note: NMR data was recorded in DMSO-d₆ or CDCl₃. Chemical shifts and multiplicities are approximate and can be influenced by the solvent and spectrometer frequency.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~167.9 (-COOH), ~138.4, ~133.9, ~131.2, ~130.2, ~128.9, ~126.9 (Ar-C), ~21.3 (-CH₃)[1] |
| 3-Methyl-2-nitrobenzoic acid | ~166.0 (-COOH), ~150.0 (C-NO₂), ~135.0-125.0 (Ar-C), ~17.0 (-CH₃) |
| 3-Methyl-4-nitrobenzoic acid | ~165.0 (-COOH), ~152.0 (C-NO₂), ~135.0-124.0 (Ar-C), ~20.0 (-CH₃) |
| 3-Methyl-5-nitrobenzoic acid | ~165.0 (-COOH), ~148.0 (C-NO₂), ~140.0-120.0 (Ar-C), ~21.0 (-CH₃) |
Note: ¹³C NMR data is often reported with reference to TMS at 0.0 ppm. The specific chemical shifts can vary based on the solvent used.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 136.15[4][5] | 136 [M]⁺, 119 [M-OH]⁺, 91 [M-COOH]⁺[4] |
| 3-Methyl-2-nitrobenzoic acid | 181.15[6][7] | 181 [M]⁺, 164 [M-OH]⁺, 135 [M-NO₂]⁺, 91 |
| 3-Methyl-4-nitrobenzoic acid | 181.15[8][9] | 181 [M]⁺, 164 [M-OH]⁺, 135 [M-NO₂]⁺, 91 |
| 3-Methyl-5-nitrobenzoic acid | 181.15[10][11] | 181 [M]⁺, 164 [M-OH]⁺, 135 [M-NO₂]⁺, 91 |
Note: The fragmentation pattern is dependent on the ionization technique used (e.g., Electron Ionization - EI).
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for these key experiments.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, the sample can be prepared as a Nujol mull between two salt plates (e.g., NaCl or KBr).
-
The sample is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the pure KBr pellet or Nujol is recorded and subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is ionized, commonly using Electron Ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Spectroscopic Interpretation and Comparison
The addition of a strong electron-withdrawing nitro group (-NO₂) to the this compound structure induces significant changes in the spectroscopic data, allowing for the differentiation of the parent compound and its nitro isomers.
-
IR Spectroscopy: The most notable difference in the IR spectra of the nitro derivatives compared to this compound is the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
¹H NMR Spectroscopy: The electron-withdrawing nature of the nitro group causes a downfield shift (to higher ppm values) of the aromatic proton signals. The position of the nitro group influences the splitting pattern and chemical shifts of the remaining aromatic protons, providing a clear method for distinguishing between the isomers. The carboxylic acid proton also experiences a shift depending on the electronic environment.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms in the aromatic ring of the nitro derivatives are deshielded and appear at a lower field compared to those in this compound. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded.
-
Mass Spectrometry: While all the nitro derivatives have the same molecular weight (181.15 g/mol ), their fragmentation patterns under EI can show subtle differences. The primary fragments observed for all compounds include the loss of a hydroxyl group (-OH) and the loss of the nitro group (-NO₂).
This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its nitro derivatives. For more detailed analysis, it is recommended to consult specialized spectroscopic databases and literature.
References
- 1. rsc.org [rsc.org]
- 2. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]
- 4. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 5. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 7. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methyl-4-nitrobenzoic acid [webbook.nist.gov]
- 10. guidechem.com [guidechem.com]
- 11. 3-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of different chromatography columns for 3-Methylbenzoic acid separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 3-Methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant compounds, is critical for ensuring product purity and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of chromatography column being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of different HPLC columns for the separation of this compound, supported by experimental data to aid in method development and column selection.
Performance Comparison of Chromatography Columns
The selection of an appropriate stationary phase is crucial for the successful separation of this compound from its isomers (2-Methylbenzoic acid and 4-Methylbenzoic acid) and other process-related impurities. The following table summarizes the performance of various chromatography columns based on available experimental data.
| Column Type | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Analyte | Retention Time (min) |
| Reversed-Phase | Newcrom R1 | - | Acetonitrile (B52724) (MeCN), water, and phosphoric acid | - | - | UV | This compound | - |
| Reversed-Phase | Newcrom C18 | - | Acetonitrile (MeCN), water, and phosphoric acid | - | - | UV | This compound | - |
| Reversed-Phase | Phenyl-Hexyl | 4.6 x 250 mm, 5 µm | 60% Acetonitrile / 40% 0.1% Phosphoric acid in Water (v/v) | 1.0 | 35 | 254 nm | This compound | Estimated before 3-Methylbenzaldehyde |
| Anion-Exchange | Hypersil GOLD AX | - | Gradient of 5 mM and 100 mM phosphate (B84403) buffer with Acetonitrile | - | - | UV | Benzoic acid (analog) | ~3.04 |
Note: Direct comparative data for this compound across all column types under identical conditions is limited. The data presented is compiled from various sources and should be interpreted within the context of the specific experimental protocols.
Detailed Experimental Protocols
1. Reversed-Phase Separation on Newcrom R1 and C18 Columns [1]
-
Objective: To analyze this compound using a reversed-phase HPLC method.
-
Columns: Newcrom R1 and Newcrom C18.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
Application: This method is suitable for fast UPLC applications, preparative separation for impurity isolation, and pharmacokinetic studies.
2. High-Resolution Separation on a Phenyl-Hexyl Column [2]
-
Objective: To achieve high-resolution separation of positional isomers and process-related impurities, including this compound, from 3-Methylbenzaldehyde.
-
Instrumentation: HPLC system with a quaternary or binary pump, UV-Vis detector, column oven, and autosampler.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 60% (v/v) Acetonitrile and 40% (v/v) 0.1% Phosphoric acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Mobile Phase Preparation: A 0.1% (v/v) solution of phosphoric acid in HPLC-grade water is prepared, filtered, and degassed. This is then mixed with acetonitrile in a 40:60 ratio.
-
Standard Solution Preparation: A reference standard of the analyte is prepared in the mobile phase at a concentration of approximately 1.0 mg/mL.
3. Anion-Exchange Separation of Benzoic and p-Toluic Acids
-
Objective: To resolve benzoic acid and its methylated isomer, p-toluic acid, which serves as a proxy for the separation of methylbenzoic acid isomers.
-
Column: Hypersil GOLD AX (a weak anion-exchange phase).
-
Mobile Phase: A ternary mobile phase with a gradient involving two different concentrations of phosphate buffer and acetonitrile. A low concentration (5 mM phosphate buffer) is used initially to separate the isomers, followed by a step to a higher concentration (100 mM phosphate buffer) to elute more strongly retained compounds.
-
Key Consideration: To prevent precipitation of the phosphate buffer in acetonitrile, a flush with the low buffer concentration is performed before and after the introduction of the high buffer concentration.
Logical Workflow for Column Selection
The selection of an appropriate chromatography column is a critical step in developing a robust analytical method for this compound. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Workflow for selecting a chromatography column for this compound separation.
Discussion and Recommendations
-
Reversed-Phase Chromatography (C18 and similar): Columns like the Newcrom C18 and R1 are suitable for general-purpose analysis of this compound.[1] They offer robust performance for routine quality control and quantification. However, achieving baseline separation of all three positional isomers (2-, 3-, and 4-methylbenzoic acid) can be challenging on standard C18 phases due to their similar hydrophobicity.
-
Phenyl-Hexyl Columns: For separations requiring high resolution, particularly for positional isomers, a Phenyl-Hexyl column is a superior choice.[2] The phenyl stationary phase provides alternative selectivity through π-π interactions with the aromatic ring of the benzoic acid derivatives, often leading to improved separation of isomers that co-elute on C18 columns.
-
Ion-Exchange Chromatography: Anion-exchange chromatography is a powerful technique for separating acidic compounds like this compound. The separation is based on the interaction between the negatively charged carboxylate group of the acid and the positively charged stationary phase. This mechanism offers a significantly different selectivity compared to reversed-phase chromatography and can be highly effective for resolving isomers and other acidic impurities.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 3-Methylbenzoic acid, a compound of interest in various chemical and pharmaceutical research areas. The selection of a robust and reliable analytical method is critical for ensuring the quality and integrity of experimental data. This document details the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data from studies on benzoic acid and its derivatives, to assist in the selection of the most appropriate method for your research needs.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the performance characteristics of the four key analytical techniques. Data presented here is a composite from various validated methods for benzoic acid and its derivatives and serves as a strong basis for comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 15.2 pg - 1.2 ng | pg/mL to fg/mL range | ~8 µM |
| Limit of Quantification (LOQ) | 0.4 - 4 µg/mL | - | ng/mL to pg/mL range | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | - | 95 - 108% | - |
| Precision (% RSD) | < 2.0% | 1.2 - 13.0% | < 15% | - |
| Sample Throughput | High | Moderate | High | High |
| Specificity | Good | Excellent | Excellent | High |
| Instrumentation Cost | Lower | Moderate | Higher | Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using the discussed techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various sample matrices.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of buffer and organic solvent.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at approximately 230 nm.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Validation Parameters :
-
Linearity : Prepare a series of standard solutions of this compound over a concentration range of approximately 1-100 µg/mL.
-
Accuracy : Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision : Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization is often required for non-volatile analytes like carboxylic acids.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector : Splitless mode at 250 °C.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
-
-
Sample Preparation and Derivatization :
-
Extract the sample with a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in a derivatization-friendly solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert this compound to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
-
Validation Parameters :
-
Linearity : Establish a calibration curve using derivatized standards over the desired concentration range.
-
Precision : Evaluate the reproducibility of the entire analytical procedure, including the derivatization step.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides excellent sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
-
Instrumentation : A liquid chromatograph coupled to a triple quadrupole or ion trap mass spectrometer.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, < 5 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Flow Rate : 0.2 - 0.6 mL/min.
-
Gradient : A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
Sample Preparation :
-
Perform a protein precipitation (for biological samples) using a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Validation Parameters :
-
Linearity, Accuracy, and Precision : Follow similar procedures as for HPLC-UV, but at much lower concentration levels (ng/mL to pg/mL range).[2]
-
Matrix Effect : Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a clean solution to the response in a post-extraction spiked matrix sample.[3][4]
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.
-
Instrumentation : A capillary electrophoresis system with a UV or diode-array detector.
-
Separation Conditions :
-
Capillary : Fused-silica capillary (e.g., 50-75 µm internal diameter, 50-70 cm total length).
-
Background Electrolyte (BGE) : A buffer solution at a pH that ensures this compound is in its anionic form (e.g., phosphate (B84403) or borate (B1201080) buffer at pH > 5).[5]
-
Voltage : Application of a high voltage (e.g., 15-30 kV).
-
Temperature : Controlled capillary temperature (e.g., 25 °C).
-
Injection : Hydrodynamic or electrokinetic injection of the sample.
-
Detection : Indirect or direct UV detection.
-
-
Sample Preparation :
-
Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
-
Filter the sample to remove any particulate matter.
-
-
Validation Parameters :
-
Linearity : Analyze a series of standards to establish the linear range.
-
Migration Time Reproducibility : Assess the precision of the migration time as a measure of the method's stability.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical process for selecting an appropriate analytical method.
References
A Comparative Guide to Inter-Laboratory Analysis of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 3-Methylbenzoic acid, also known as m-toluic acid. The objective of this study is to assess the proficiency of different analytical laboratories in quantifying this compound and to compare the performance of common analytical techniques. The data presented herein is illustrative, designed to guide researchers in setting up similar studies and in understanding the expected variability and performance of different analytical methods.
Inter-laboratory comparisons (ILCs) are crucial for establishing the reliability and comparability of analytical results across different testing facilities.[1][2] They serve as a tool for external quality control, helping laboratories to identify potential issues with their methods, equipment, or personnel, and to ensure that their results are accurate and reproducible.[3][4] Participation in such proficiency testing schemes is often a requirement for laboratory accreditation.[2][5]
This guide details the experimental protocol for a High-Performance Liquid Chromatography (HPLC) method, presents a comparative summary of results from participating laboratories using various techniques, and visualizes the workflow and logical structure of the comparison study.
Experimental Protocols
A key aspect of any inter-laboratory comparison is a well-defined and harmonized experimental protocol to ensure that the data from different laboratories can be meaningfully compared. Below is a detailed methodology for the analysis of this compound using a reversed-phase HPLC method with UV detection, which was provided to all participating laboratories.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established methods for the analysis of benzoic acid and its derivatives.[6][7]
-
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a data acquisition and processing system.
-
-
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
-
-
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels should be prepared for the calibration curve.
-
-
4. Sample Preparation:
-
A simulated sample matrix (e.g., a placebo formulation for drug product analysis or a spiked water sample for environmental analysis) containing a known concentration of this compound was provided to each laboratory.
-
Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute as necessary to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The exact ratio may be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
-
6. Data Analysis and Reporting:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.
-
Quantify the concentration of this compound in the provided samples using the calibration curve.
-
Report the mean concentration, standard deviation, and relative standard deviation (%RSD) for a minimum of three replicate injections.
-
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the hypothetical quantitative results from five participating laboratories for the analysis of a standardized sample of this compound with a known concentration of 50 µg/mL. The laboratories utilized different analytical techniques, providing a basis for method comparison.
| Laboratory ID | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Relative Standard Deviation (%RSD) | Accuracy (%) |
| Lab-001 | HPLC-UV | 49.5 | 0.8 | 1.6 | 99.0 |
| Lab-002 | HPLC-UV | 51.2 | 1.1 | 2.1 | 102.4 |
| Lab-003 | GC-MS | 48.9 | 1.5 | 3.1 | 97.8 |
| Lab-004 | LC-MS/MS | 50.3 | 0.5 | 1.0 | 100.6 |
| Lab-005 | HPLC-UV | 49.8 | 0.9 | 1.8 | 99.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of the inter-laboratory comparison study.
References
- 1. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. myadlm.org [myadlm.org]
- 5. achcu.com [achcu.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. [PDF] Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Thermal Analysis of 3-Methylbenzoic Acid and Its Salts
For researchers, scientists, and professionals in drug development, understanding the thermal properties of active pharmaceutical ingredients (APIs) and their salt forms is crucial for formulation, stability testing, and ensuring product quality. This guide provides a comparative overview of the thermal analysis of 3-Methylbenzoic acid and its common salts—sodium, potassium, calcium, and magnesium 3-methylbenzoate—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation: Thermal Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset (TGA, °C) | Mass Loss (%) | Key DSC Events |
| This compound | 111-113[1][2] | 263[1][2] | Data not available | Data not available | Endotherm at melting point |
| Sodium 3-methylbenzoate | Data not available | Data not available | Expected > Acid | Data not available | Expected dehydration, decomposition |
| Potassium 3-methylbenzoate | Data not available | Data not available | Expected > Acid | Data not available | Expected dehydration, decomposition |
| Calcium 3-methylbenzoate | Data not available | Data not available | Expected > Acid | Data not available | Expected dehydration, decomposition |
| Magnesium 3-methylbenzoate | Data not available | Data not available | Expected > Acid | Data not available | Expected dehydration, decomposition |
Note: The thermal stability of the salts is expected to be higher than that of the parent acid due to the ionic nature of the salt. The decomposition of the metal salts of carboxylic acids generally proceeds via dehydration (if hydrated) followed by the decomposition of the anhydrous salt to a metal carbonate or oxide, with the evolution of organic fragments. The specific decomposition pathway and temperatures will depend on the metal cation.
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are provided below. These protocols are generalized for aromatic carboxylic acids and their salts and can be adapted for the specific compounds in this guide.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the sample.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the percentage of mass loss in each decomposition step.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine melting points, phase transitions, and enthalpies of transition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events. Determine the onset temperature and peak temperature for each event.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal analysis of this compound and its salts.
Caption: Workflow for the thermal analysis of this compound and its salts.
Logical Comparison of Expected Thermal Stability
This diagram illustrates the expected trend in thermal stability, where the salts are generally more thermally stable than the parent acid. The exact order among the salts would require experimental data.
Caption: Expected relative thermal stability of this compound and its salts.
References
Safety Operating Guide
Proper Disposal of 3-Methylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3-methylbenzoic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
This compound, also known as m-toluic acid, is a compound that can cause skin and eye irritation.[1] When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] Therefore, adherence to proper disposal protocols is paramount. Chemical waste is regulated by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system without express permission from environmental health and safety (EHS) personnel.[2]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious, flame-resistant clothing and protective gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Always work in a well-ventilated area, such as under a chemical fume hood, to avoid the inhalation of dust or fumes.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2]
-
Containerization:
-
Ensure the this compound waste is stored in a compatible and sealable container.[4] Plastic bottles are often preferred over glass for hazardous waste, provided they are compatible with the chemical.[2]
-
The container must be in good condition, free from leaks or rust.[4]
-
Keep the container securely closed except when adding waste.[5]
-
For liquid waste, use a container with a leak-proof, screw-on cap.[5]
-
-
Labeling:
-
Label the waste container clearly with a hazardous waste tag provided by your EHS department.[2]
-
The label must include the full common chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the place of origin (e.g., department, room number).[2] Abbreviations and chemical formulas are not permitted.[2]
-
The tag must clearly state "Hazardous Waste" and include the appropriate hazard pictograms.[2]
-
-
Storage:
-
Store the labeled hazardous waste container in a designated and secure storage area.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents and strong alkalis, to prevent violent reactions.[3]
-
Utilize secondary containment, such as a chemically compatible tray, to capture any potential spills or leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
-
Waste Collection:
Disposal of Empty Containers:
Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[4][6] After triple-rinsing, the container can often be disposed of in the regular trash after defacing the original label.[6]
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound (e.g., concentration for sewer disposal) are not broadly defined and are subject to local and institutional regulations. All chemical waste should be considered hazardous and managed through the EHS program.[7]
| Parameter | Guideline | Source |
| Storage Time Limit | Must be collected within 90 days from the start of accumulation. | [5] |
| Quantity Limit | Up to 55 gallons of an individual hazardous waste may be stored. | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. carlroth.com [carlroth.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
Personal protective equipment for handling 3-Methylbenzoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Methylbenzoic acid (also known as m-Toluic acid). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and First Aid
This compound is classified as causing serious eye damage.[1][2] It may also cause skin and respiratory tract irritation.[3][4] In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the victim into fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Rinse mouth. Call a doctor if you feel unwell.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Equipment Specification | Justification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][5] | To prevent contact with eyes, as this compound can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374), a lab coat, and if necessary, fire/flame resistant and impervious clothing.[3][6] | To avoid skin irritation from direct contact with the solid or its solutions.[3][4] |
| Respiratory Protection | An approved half-face or full-face respirator with a dust/mist filter should be worn where the neat chemical is stored, weighed, and diluted, or when dusts are generated. | To prevent inhalation of dust particles, which can cause respiratory tract irritation.[4] Use in a well-ventilated area or under a chemical fume hood is also recommended.[4][6] |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition as fine dust can form explosive mixtures with air.[3]
2. Handling and Use:
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools.[3]
-
Wash hands thoroughly after handling the substance.[5]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong alkalis.[4][6]
4. Accidental Release Measures:
-
Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[4]
-
Large Spill: Evacuate personnel to safe areas. Avoid dust formation.[3] Collect the material using a shovel and place it into a suitable container for disposal.[4] Finish cleaning by spreading water on the contaminated surface and dispose of it through the sanitary system.[4]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused or contaminated this compound should be disposed of as chemical waste. Do not mix with other waste.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound, should be treated as hazardous waste and disposed of accordingly. Seal contaminated items in a vapor-tight plastic bag for disposal.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
